Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
Description
BenchChem offers high-quality Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-2-14-10(13)8-3-6-7(11)4-12-5-9(6)15-8/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRKEWABTRJANA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=NC=C2S1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While a specific CAS number for this compound is not publicly available in major chemical databases as of January 2026, this guide consolidates available information on its structure, properties, and synthesis, alongside its potential applications. The thieno[2,3-c]pyridine scaffold is a key pharmacophore in various biologically active molecules, and this bromo-substituted derivative serves as a versatile intermediate for the synthesis of novel therapeutic agents and functional organic materials. This document offers a detailed, scientifically grounded perspective on the synthesis, characterization, and potential utility of this compound, aimed at facilitating further research and development.
Introduction: The Significance of the Thieno[2,3-c]pyridine Scaffold
The fusion of thiophene and pyridine rings creates the thieno[2,3-c]pyridine bicyclic system, a heterocyclic scaffold that has garnered considerable attention in the field of drug discovery. This structural motif is present in a number of compounds exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The unique electronic and steric characteristics of the thieno[2,3-c]pyridine core allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a bromine atom at the 4-position, as in Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, provides a reactive handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block in the synthesis of complex molecular architectures.
Physicochemical Properties and Characterization
While a definitive CAS number for Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is not readily found in public databases, a commercial supplier provides the following key physicochemical data. It is imperative for researchers to independently verify these properties through analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO₂S | Pipzine Chemicals |
| Molecular Weight | 286.14 g/mol | Pipzine Chemicals |
| Appearance | Off-white to pale yellow solid (predicted) | Pipzine Chemicals |
| Solubility | Predicted to have low solubility in water and good solubility in organic solvents such as dichloromethane and chloroform. | Pipzine Chemicals |
| Stability | Expected to be stable under normal laboratory conditions, but may be sensitive to strong oxidizing agents. | Pipzine Chemicals |
Analytical Characterization:
For unambiguous identification and purity assessment, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure, including the position of the bromo and ethyl carboxylate substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the elemental composition and exact mass of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl (C=O) and the aromatic C-H bonds.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Synthesis of the Thieno[2,3-c]pyridine Core and Proposed Synthesis of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
The synthesis of the thieno[2,3-c]pyridine scaffold can be achieved through various synthetic strategies. A common approach involves the construction of the thiophene ring onto a pre-existing pyridine core.
General Synthesis of the Thieno[2,3-c]pyridine-2-carboxylate Scaffold
A plausible synthetic route to the parent ethyl thieno[2,3-c]pyridine-2-carboxylate starts from a suitably substituted pyridine derivative. For instance, a substituted 3-aminopyridine can undergo a Gewald-type reaction with an activated carbonyl compound and elemental sulfur to construct the fused thiophene ring.
Alternatively, a pyridine-N-oxide can be utilized as a starting material. The N-oxide functionality can direct subsequent reactions to build the thiophene ring.
Proposed Synthetic Pathway for Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
A logical and efficient synthesis of the target compound can be envisioned starting from a commercially available or readily synthesized precursor. A potential retrosynthetic analysis is outlined below.
Figure 1: Retrosynthetic analysis for Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate.
Step-by-Step Proposed Protocol:
-
Synthesis of Ethyl thieno[2,3-c]pyridine-2-carboxylate (Parent Scaffold): A potential starting point is the reaction of a suitable pyridine derivative, such as a 3-amino-4-halopyridine, with ethyl thioglycolate. The amino group can act as a nucleophile to displace the halide, followed by an intramolecular cyclization to form the thiophene ring.
-
Bromination of the Thieno[2,3-c]pyridine Core: The synthesized ethyl thieno[2,3-c]pyridine-2-carboxylate can then be subjected to electrophilic bromination. The electron-rich thiophene ring is susceptible to electrophilic attack. The use of a mild brominating agent, such as N-bromosuccinimide (NBS), in an appropriate solvent like chloroform or carbon tetrachloride, would be the method of choice to selectively introduce a bromine atom at the 4-position. The reaction conditions, including temperature and reaction time, would need to be carefully optimized to maximize the yield of the desired product and minimize the formation of byproducts.
Figure 2: Proposed workflow for the bromination step.
Causality Behind Experimental Choices:
-
Choice of Brominating Agent: NBS is selected as a mild and selective brominating agent to avoid over-bromination or degradation of the starting material.
-
Solvent Selection: A non-polar aprotic solvent like chloroform is chosen to facilitate the reaction and prevent unwanted side reactions that could occur in protic or more polar solvents.
-
Purification: Column chromatography is the standard and most effective method for purifying organic compounds of this nature, allowing for the separation of the desired product from unreacted starting materials and any byproducts.
Applications in Research and Drug Development
The strategic placement of the bromine atom and the ethyl ester group on the thieno[2,3-c]pyridine scaffold makes Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate a highly valuable intermediate for the synthesis of a diverse array of compounds with potential therapeutic applications.
Intermediate for Kinase Inhibitors
The thieno[2,3-c]pyridine core is a known scaffold for the development of kinase inhibitors. The bromine atom at the 4-position can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce various substituents. These modifications allow for the exploration of the chemical space around the core scaffold to optimize binding to the target kinase's active site.
Figure 3: Role as an intermediate in drug discovery.
Precursor for Antimicrobial and Anticancer Agents
The thieno[2,3-c]pyridine nucleus has been identified in compounds with promising antimicrobial and anticancer activities. By modifying the 4-position, researchers can synthesize novel derivatives and evaluate their efficacy against various pathogens and cancer cell lines.
Building Block for Organic Electronic Materials
The conjugated π-system of the thieno[2,3-c]pyridine core suggests its potential use in the development of organic electronic materials. The bromine atom provides a site for polymerization or the attachment of other functional groups to create materials with tailored optical and electronic properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Safety and Handling
Given the presence of a bromine atom and its heterocyclic nature, Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate represents a strategically important, albeit not extensively documented, chemical entity. Its value lies in its potential as a versatile building block for the synthesis of novel compounds with significant therapeutic and material science applications. While the absence of a confirmed CAS number necessitates careful analytical verification by researchers, the information and proposed synthetic strategies outlined in this guide provide a solid foundation for further investigation and utilization of this promising compound. The exploration of its reactivity and the biological evaluation of its derivatives are fertile areas for future research that could lead to the discovery of new drugs and advanced materials.
References
- Pipzine Chemicals.
Technical Monograph: Structural Validation & Synthesis of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
The following technical guide is structured as a high-level monograph for drug discovery scientists. It synthesizes structural logic, synthetic pathways, and spectral validation standards for Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate .
Executive Summary & Therapeutic Relevance
Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a high-value heterocyclic scaffold in medicinal chemistry. As a bioisostere of isoquinoline and quinoline derivatives, the thieno[2,3-c]pyridine core offers unique vectors for pi-stacking interactions within kinase ATP-binding pockets and HIF-prolyl hydroxylase active sites.
The 4-bromo substituent is the critical "warhead" for diversification. It serves as an orthogonal handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid generation of Structure-Activity Relationship (SAR) libraries. This guide defines the rigorous spectral standards required to validate this intermediate before it enters high-throughput synthesis workflows.
Synthetic Pathway & Mechanistic Logic
To understand the impurities and spectral nuances, one must understand the genesis of the molecule. The industrial standard involves the Thorpe-Ziegler cyclization followed by aromatization/halogenation.
The "Hydroxy-to-Bromo" Conversion Protocol
The most robust route proceeds through the 4-hydroxy (or 4-oxo) intermediate. Direct bromination of the fully aromatic core is non-selective; therefore, we utilize the reactivity of the lactam-like tautomer.
Core Workflow:
-
Cyclization: Reaction of ethyl 3-fluoropyridine-4-carboxylate (or aldehyde equivalent) with ethyl thioglycolate under basic conditions (Cs₂CO₃ or NaH).
-
Tautomerization: The resulting intermediate exists in equilibrium between the enol (4-hydroxy) and keto (4-oxo) forms.
-
Aromatization/Bromination: Treatment with Phosphorus Oxybromide (POBr₃) drives the system to the fully aromatic 4-bromo species via an imidoyl bromide intermediate.
Visualization: Synthesis & Logic Flow
The following diagram illustrates the critical path and the decision nodes for quality control.
Figure 1: Synthetic workflow converting the pyridine precursor to the 4-bromo target, highlighting the critical impurity risk node.
Spectral Characterization Standards
The following data represents the Gold Standard for lot release. Any deviation in chemical shift (>0.05 ppm) or integration suggests regioisomeric contamination (e.g., [3,2-c] isomer) or hydrolysis of the ethyl ester.
A. Nuclear Magnetic Resonance (NMR)
The 4-bromo substitution breaks the symmetry of the pyridine ring, resulting in distinct singlets for the aromatic protons due to the lack of vicinal coupling partners.
Table 1:
| Position | Shift (δ ppm) | Multiplicity | Integration | Structural Justification (Causality) |
| H-7 | 9.35 - 9.45 | Singlet (s) | 1H | Most Deshielded: Located between the pyridine Nitrogen (N6) and the Thiophene Sulfur (S1). The combined electronegativity and ring current effects maximize the shift. |
| H-5 | 8.60 - 8.70 | Singlet (s) | 1H | Alpha-Nitrogen: Deshielded by N6 and the ortho-Bromine at C4. The Br atom provides a steric and inductive downfield shift relative to the unsubstituted core. |
| H-3 | 7.90 - 8.00 | Singlet (s) | 1H | Thiophene Ring: Located on the thiophene ring. Shifted downfield by the adjacent electron-withdrawing ester group at C2. |
| OCH₂ | 4.38 - 4.45 | Quartet (q) | 2H | Typical ethyl ester methylene protons. |
| CH₃ | 1.35 - 1.42 | Triplet (t) | 3H | Typical ethyl ester methyl protons. |
-
Carbonyl (C=O): ~161.5 ppm.
-
C-Br (C-4): ~120-125 ppm (Distinctive upfield shift for aromatic carbon attached to Br).
-
C-7 (N-CH-S): ~148-152 ppm (Most downfield aromatic signal).
B. Mass Spectrometry (LC-MS)
The presence of Bromine provides a definitive isotopic signature that serves as a self-validating check for product identity.
-
Ionization Mode: ESI (+)
-
Molecular Formula: C₁₀H₈BrNO₂S
-
Theoretical Mass (M): ~286.1
-
Observed Pattern:
-
[M+H]⁺ (⁷⁹Br): 285.9 m/z
-
[M+H]⁺ (⁸¹Br): 287.9 m/z
-
Ratio: 1:1 doublet (The hallmark of mono-bromination).
-
Note: If the ratio is skewed or a peak appears at M-Br (~208), it indicates debromination or the presence of the hydroxy precursor.
-
C. Infrared Spectroscopy (FT-IR)
-
Ester C=O Stretch: 1715–1725 cm⁻¹ (Strong).
-
C-Br Stretch: 600–700 cm⁻¹ (Fingerprint region confirmation).
Structural Logic & Quality Control
As a researcher, you must verify that the 4-bromo group is correctly positioned. The primary risk in thienopyridine synthesis is regioisomerism (formation of thieno[3,2-c] vs [2,3-c]).
Diagnostic Logic
-
The "Sandwich" Proton (H-7): In the [2,3-c] isomer, H-7 is "sandwiched" between the Nitrogen and the Sulfur. This creates a specific chemical environment resulting in the extreme downfield shift (>9.3 ppm). In the [3,2-c] isomer, the proton adjacent to Sulfur is not adjacent to Nitrogen in the same way, typically resulting in a shift < 9.0 ppm.
-
Coupling Constants: The 4-bromo derivative lacks vicinal protons on the pyridine ring. If you observe a doublet with
Hz, the bromination failed, and you have the unsubstituted pyridine ring.
Visualization: NMR Logic Flow
Use this decision tree to interpret your raw spectral data.
Figure 2: NMR interpretation logic for validating the 4-bromo substitution pattern and core isomeric identity.
Experimental Protocol (Synthesis of Precursor)
Note: While the 4-bromo compound is often purchased, the synthesis of the 4-hydroxy precursor is the most common in-house entry point.
Protocol for 4-Hydroxythieno[2,3-c]pyridine-2-carboxylate (Precursor):
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon.
-
Reagents: Dissolve 3-fluoropyridine-4-carbaldehyde (1.0 eq) and ethyl thioglycolate (1.1 eq) in anhydrous DMF (0.5 M).
-
Cyclization: Add Cs₂CO₃ (2.5 eq) carefully. Heat to 60°C for 4 hours.
-
Workup: Pour into ice water. Acidify to pH 4 with 1N HCl. The 4-hydroxy intermediate will precipitate as a solid.
-
Conversion: Dry the solid thoroughly. Reflux in Toluene with POBr₃ (1.5 eq) for 2 hours to obtain the title 4-bromo compound.
References
-
PubChem. 4-Bromofuro[2,3-c]pyridine-2-carboxylic acid (Analogous Scaffold Data).[1][2] National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry (RSC). Thieno[2,3-c]pyridine numbering and NMR shifts (General Reference). Available at: [Link]
Sources
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Structural Nuances of a Key Heterocycle
Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its thieno[2,3-c]pyridine core is a key structural motif in a variety of biologically active molecules, including kinase inhibitors and antimicrobial agents. The presence of a bromine atom and an ethyl carboxylate group provides versatile handles for further synthetic modifications, making it a valuable building block in drug discovery and the development of novel organic materials.
A thorough understanding of the compound's structure is paramount for its effective application. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, stands as the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. This technical guide, intended for researchers and professionals in the chemical sciences, provides a detailed exploration of the ¹H and ¹³C NMR spectra of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate. We will delve into the theoretical principles behind the observed chemical shifts and coupling constants, present a detailed experimental protocol for data acquisition, and offer a comprehensive analysis of the spectral data, grounding our interpretations in established principles of NMR spectroscopy.
Synthesis and Physicochemical Properties
The synthesis of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate can be achieved through a multi-step reaction sequence starting from suitable thiophene and pyridine precursors.[1] The general strategy involves the construction of the fused thieno[2,3-c]pyridine ring system, followed by bromination and esterification. While various synthetic routes are possible, a common approach involves the cyclization of a functionalized pyridine derivative with a thiophene synthon. Subsequent bromination at the 4-position and esterification of a carboxylic acid at the 2-position yield the target compound.[1]
Table 1: Physicochemical Properties of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate [1]
| Property | Value |
| Molecular Formula | C₁₀H₈BrNO₂S |
| Molecular Weight | 286.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform), low solubility in water. |
| Stability | Stable under normal conditions; may react with strong oxidizing or reducing agents. |
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and can influence chemical shifts. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.
2. NMR Instrument Parameters:
-
The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
For ¹H NMR:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons between scans.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
Use a pulse angle of 45-90 degrees.
-
Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
Diagram 1: General Workflow for NMR Data Acquisition and Analysis
Caption: A flowchart illustrating the key stages in NMR spectroscopy, from sample preparation to final structural determination.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is expected to exhibit distinct signals corresponding to the aromatic protons and the ethyl ester group. The chemical shifts are influenced by the electronic environment of each proton, including the effects of the electronegative bromine atom, the nitrogen atom in the pyridine ring, and the carbonyl group of the ester.
Diagram 2: Molecular Structure of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate with Proton Numbering
Caption: Chemical structure of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate with protons labeled for NMR assignment.
Expected ¹H NMR Data:
While the exact experimental data is not publicly available in the searched literature, a predicted spectrum can be discussed based on the analysis of similar structures.
-
Aromatic Protons:
-
The pyridine ring protons, H-5 and H-7, are expected to appear as doublets due to coupling with each other. The electron-withdrawing nature of the adjacent nitrogen atom will deshield these protons, causing them to resonate at a lower field (higher ppm).
-
The thiophene proton, H-3, is expected to be a singlet and will also be in the aromatic region, influenced by the fused ring system and the adjacent ester group.
-
-
Ethyl Ester Protons:
-
The methylene protons (-OCH₂CH₃) will appear as a quartet due to coupling with the three methyl protons.
-
The methyl protons (-OCH₂CH₃) will appear as a triplet due to coupling with the two methylene protons.
-
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-7 | ~8.5 | d | ~5.0 |
| H-5 | ~7.5 | d | ~5.0 |
| H-3 | ~8.0 | s | - |
| -OCH₂CH₃ | ~4.4 | q | ~7.1 |
| -OCH₂CH₃ | ~1.4 | t | ~7.1 |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment.
Expected ¹³C NMR Data:
Based on studies of related thieno[2,3-b]pyridines and thieno[3,2-b]pyridines, the chemical shifts for the carbon atoms in Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate can be predicted.
-
Aromatic and Heterocyclic Carbons:
-
The carbon atoms of the pyridine and thiophene rings will resonate in the aromatic region (typically 110-160 ppm).
-
The carbon atom attached to the bromine (C-4) will be significantly influenced by the halogen's electronic effects.
-
The quaternary carbons (C-2, C-3a, C-7a) will generally have lower intensities compared to the protonated carbons.
-
-
Ester Carbons:
-
The carbonyl carbon (-COO-) will appear at a downfield chemical shift (typically 160-170 ppm).
-
The methylene carbon (-OCH₂CH₃) will resonate around 60-65 ppm.
-
The methyl carbon (-OCH₂CH₃) will be found at a higher field (lower ppm), typically around 14-15 ppm.
-
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~145 |
| C-3 | ~130 |
| C-3a | ~135 |
| C-4 | ~120 |
| C-5 | ~125 |
| C-7 | ~150 |
| C-7a | ~155 |
| -COO- | ~162 |
| -OCH₂CH₃ | ~62 |
| -OCH₂CH₃ | ~14 |
Conclusion: A Powerful Tool for Structural Verification
This in-depth guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectroscopy of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate. By understanding the principles behind NMR and following a robust experimental protocol, researchers can confidently acquire and interpret high-quality spectral data. The detailed analysis of the expected chemical shifts and coupling patterns serves as a valuable resource for the structural verification and quality control of this important heterocyclic compound. The insights gained from NMR analysis are crucial for advancing research in medicinal chemistry and materials science where this molecule serves as a key synthetic intermediate.
References
-
Pipzine Chemicals. (2026-01-22). Ethyl 4-Bromothieno[2,3-c]pyridine-2-carboxylate. Retrieved from [Link]
Sources
Introduction: The Analytical Imperative for a Key Medicinal Intermediate
An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its fused thieno-pyridine core serves as a versatile scaffold for synthesizing novel therapeutic agents, potentially for antibacterial or anticancer applications. Given its role as a critical building block, the unambiguous structural confirmation and purity assessment of this intermediate are paramount. Mass spectrometry (MS) stands as an indispensable analytical technique, offering profound insights into the molecule's elemental composition, structure, and fragmentation behavior with exceptional sensitivity and specificity.[2][3]
This guide provides a comprehensive exploration of the mass spectrometric analysis of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate. Moving beyond a simple recitation of methods, we will delve into the causal reasoning behind experimental design, from the selection of ionization techniques to the prediction and interpretation of fragmentation pathways. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust understanding of how to characterize this and similar molecules with confidence and precision.
Part 1: Foundational Principles and Strategic Choices in Ionization
The first and most critical decision in the mass spectrometric analysis of any small molecule is the choice of ionization method.[4] This choice is dictated by the analyte's physicochemical properties—polarity, thermal stability, and molecular weight—and the analytical goal, whether it's simple molecular weight confirmation or detailed structural elucidation. For Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, two primary techniques are most relevant: Electron Ionization (EI) and Electrospray Ionization (ESI).[5][6]
Electron Ionization (EI): The "Hard" Technique for Structural Fingerprinting
EI is a high-energy, "hard" ionization technique that involves bombarding the analyte in the gas phase with a beam of 70 eV electrons.[5] This energetic collision ejects an electron from the molecule, forming a radical cation (M•+) and imparting significant internal energy. This excess energy causes the molecular ion to undergo extensive and reproducible fragmentation.
-
Expertise & Causality: EI is the method of choice when the primary goal is to generate a detailed fragmentation "fingerprint" for structural confirmation and library matching. The resulting patterns are highly characteristic of the molecule's structure. Because our target compound is a relatively stable aromatic system, it is expected to yield a discernible molecular ion, which is crucial for establishing the compound's mass. The presence of the bromine atom provides a unique isotopic signature that further validates the analysis.[7][8]
Electrospray Ionization (ESI): The "Soft" Approach for Molecular Weight Confirmation
In contrast, ESI is a "soft" ionization technique that generates ions from a solution.[5] A high voltage is applied to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase.[5] ESI typically produces protonated molecules ([M+H]+) or other adducts with minimal fragmentation.
-
Expertise & Causality: ESI is the preferred method for unambiguous molecular weight determination, especially when analyzing samples from liquid chromatography (LC-MS).[6] The thieno[2,3-c]pyridine core contains a basic nitrogen atom that is readily protonated, making it an ideal candidate for positive-ion mode ESI. The gentle nature of ESI ensures that the primary ion observed corresponds to the intact molecule, providing a clear and confident measurement of its mass.[5] When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced to provide structural information.[6]
Part 2: Predicted Fragmentation Pathways
A deep understanding of fragmentation chemistry is essential for interpreting mass spectra. Based on the structure of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, we can predict the major fragmentation pathways under both EI and ESI conditions.
Key Structural Features and Isotopic Signature
The molecule has a molecular formula of C10H8BrNO2S and a monoisotopic mass of approximately 284.95 Da. A defining characteristic is the presence of a single bromine atom. Bromine has two stable isotopes, 79Br and 81Br, with near-equal natural abundance (~50.5% and ~49.5%, respectively).[8] Consequently, any ion containing the bromine atom will appear as a pair of peaks (a doublet) separated by two mass units (m/z and m/z+2) with nearly equal intensity.[7][8] This "M/M+2" pattern is a powerful diagnostic tool.
| Property | Value | Source |
| Chemical Formula | C10H8BrNO2S | |
| Molecular Weight | 286.14 g/mol | |
| Monoisotopic Mass (79Br) | 284.9513 Da | |
| Monoisotopic Mass (81Br) | 286.9492 Da |
Predicted Electron Ionization (EI) Fragmentation
Under high-energy EI conditions, we anticipate fragmentation at the ethyl ester group and cleavage involving the heterocyclic core.
-
Molecular Ion (M•+): A distinct doublet at m/z 285/287 .
-
Loss of Ethoxy Radical (•OCH2CH3): Cleavage of the C-O bond in the ester is a common pathway for esters, leading to the formation of a stable acylium ion.[9] This will produce a prominent fragment doublet at m/z 240/242 .
-
Loss of Ethylene (C2H4): A McLafferty rearrangement is unlikely due to the rigid aromatic structure. However, loss of ethylene from the ethyl group can occur, leading to a fragment at m/z 257/259 .
-
Loss of Bromine Radical (•Br): Cleavage of the C-Br bond will result in a fragment ion at m/z 206 . This peak will be a singlet, as the characteristic bromine isotope pattern is lost.[10]
-
Further Fragmentation: The acylium ion (m/z 240/242) can subsequently lose carbon monoxide (CO) to yield a fragment at m/z 212/214 .[11]
Predicted Electrospray Ionization (ESI-MS/MS) Fragmentation
In ESI, the molecule will first protonate to form the [M+H]+ ion at m/z 286/288 . Collision-Induced Dissociation (CID) of this precursor ion will induce fragmentation.
-
Precursor Ion ([M+H]+): A strong signal at m/z 286/288 .
-
Neutral Loss of Ethanol (CH3CH2OH): A common fragmentation pathway for protonated ethyl esters is the neutral loss of ethanol. This will generate a major product ion at m/z 240/242 .
-
Neutral Loss of Ethylene (C2H4): Loss of ethylene from the protonated molecule is another viable pathway, resulting in the protonated carboxylic acid at m/z 258/260 .
-
Combined Losses: Following the initial loss of ethanol, the resulting ion (m/z 240/242) can lose CO, producing a fragment at m/z 212/214 .
Part 3: Experimental Protocols
The following protocols are designed to be self-validating systems for the robust analysis of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate.
Sample Preparation Protocol (LC-MS/ESI)
This protocol is optimized for ESI analysis, ensuring the sample is free of non-volatile salts and particulates that can interfere with ionization or clog the instrument.[12]
-
Stock Solution Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Take 10 µL of the stock solution and dilute it with 990 µL of the initial mobile phase solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid). This yields a working concentration of 10 µg/mL. Rationale: 0.1% formic acid is added to promote protonation and enhance signal in positive-ion ESI mode.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter (PTFE or other compatible material) into a clean autosampler vial. Rationale: Filtering removes any particulate matter that could block the LC column or ESI needle.
-
Blank Samples: Prepare at least two blank samples containing only the final solvent mixture. Run one blank before and one after the sample set to check for carryover.[12]
Instrumentation Protocol: LC-ESI-MS/MS
This method outlines typical parameters for analysis on a modern quadrupole-Orbitrap or quadrupole-Time-of-Flight (Q-TOF) mass spectrometer coupled to a UHPLC system.
-
Liquid Chromatography (LC)
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 320 °C.
-
Full Scan (MS1) Range: m/z 100-500.
-
Resolution (MS1): 60,000 FWHM.
-
Tandem MS (MS2): Data-Dependent Acquisition (DDA) on the most intense ions from the MS1 scan.
-
Precursor Isolation Window: 1.2 m/z.
-
Collision Energy (HCD/CID): Stepped normalized collision energy (NCE) of 15, 30, 45. Rationale: Using stepped energy ensures a wide range of fragments are generated, from low-energy (parent) to high-energy (smaller fragments).
-
Part 4: Data Visualization and Interpretation
Summary of Predicted Mass Fragments
The following table summarizes the key ions expected in the mass spectra of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate.
| Ionization Mode | Ion Description | Predicted m/z | Notes |
| EI | Molecular Ion [M]•+ | 285 / 287 | Characteristic 1:1 bromine isotope doublet. |
| EI | [M - •OCH2CH3]+ | 240 / 242 | Loss of ethoxy radical, likely a major fragment. |
| EI | [M - •Br]+ | 206 | Loss of bromine atom; peak will be a singlet. |
| EI | [[M - •OCH2CH3] - CO]+ | 212 / 214 | Subsequent loss of carbon monoxide from the m/z 240/242 fragment. |
| ESI | Protonated Molecule [M+H]+ | 286 / 288 | Precursor ion for MS/MS analysis. |
| ESI-MS/MS | [M+H - CH3CH2OH]+ | 240 / 242 | Neutral loss of ethanol, likely the base peak in the MS2 spectrum. |
| ESI-MS/MS | [M+H - C2H4]+ | 258 / 260 | Neutral loss of ethylene. |
Visualized Workflows and Pathways
Caption: General workflow for sample analysis by mass spectrometry.
Caption: Key fragmentation steps under Electron Ionization (EI).
Sources
- 1. Methyl 4-Bromothieno[2,3-c]pyridine-2-Carboxylate | Structure, Uses, Safety & Supplier Information China [pipzine-chem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. tecan.com [tecan.com]
- 5. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 6. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. raco.cat [raco.cat]
- 11. researchgate.net [researchgate.net]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Physical and chemical properties of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound belonging to the thienopyridine class of molecules. Thienopyridine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The thienopyridine core structure is a versatile scaffold found in various therapeutic agents, including antiplatelet drugs like clopidogrel and prasugrel, which are crucial in the management of cardiovascular diseases.[2][3] Furthermore, derivatives of this heterocyclic system have shown promise as anti-proliferative agents for cancer therapy, anti-inflammatory compounds, and urea transporter inhibitors.[4][5]
This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, offering insights into its structure, synthesis, reactivity, and characterization. Given that this compound is a specialized research intermediate, some properties are inferred from closely related analogs, a distinction that is clearly noted throughout the text.
Molecular Structure and Isomerism
The core of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a fused bicyclic system where a thiophene ring is annulated to a pyridine ring. The "[2,3-c]" nomenclature specifies the fusion pattern. The molecule is further functionalized with a bromine atom at the 4-position of the thienopyridine core and an ethyl carboxylate group at the 2-position of the thiophene ring.
The specific arrangement of the thiophene and pyridine rings gives rise to several possible isomers, such as thieno[2,3-b]pyridine, thieno[3,2-b]pyridine, and thieno[3,2-c]pyridine, among others.[1] The reactivity and biological activity of these isomers can vary significantly, making regioselective synthesis a critical aspect of their chemistry.
Molecular Structure of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
Caption: Chemical structure of the title compound.
Physical and Chemical Properties
Direct experimental data for Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is scarce in publicly available literature. However, we can infer its properties from closely related analogs and computational predictions. The table below summarizes these known and predicted properties.
| Property | Value (Predicted/Inferred) | Source/Analog |
| Molecular Formula | C₁₀H₈BrNO₂S | Based on structure |
| Molecular Weight | 286.15 g/mol | Calculated |
| CAS Number | 864833-04-9 | |
| Physical Form | Likely a solid at room temperature | Inferred from related brominated thienopyridines which are solids[6] |
| Melting Point | Not available. Related compounds like Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate have melting points in the range of 165-167 °C. | [6] |
| Boiling Point | ~372.7 ± 37.0 °C (Predicted for Methyl ester) | Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate[7] |
| Density | ~1.697 ± 0.06 g/cm³ (Predicted for Methyl ester) | Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate[7] |
| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Poor solubility in water is expected. | General property of similar organic compounds and thienopyridine derivatives.[4] |
| XLogP3 | ~2.7 (Predicted for Methyl ester) | Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate[7] |
| Stability | Stable under normal laboratory conditions. Should be stored in a cool, dry place away from light and strong oxidizing agents. Brominated heterocyclic compounds can be sensitive to light and may degrade over time. | General stability of brominated heterocyclic compounds.[8][9] |
Synthesis and Reactivity
Proposed Synthesis
Proposed Synthetic Pathway
Caption: A plausible synthetic workflow for the target compound.
Detailed Steps of the Proposed Synthesis:
-
Condensation and Cyclization: A suitable starting material would be a 2-chloro-3-cyanopyridine derivative. This can undergo a base-catalyzed condensation reaction with ethyl thioglycolate. The initial nucleophilic attack by the thiolate on the pyridine ring, followed by intramolecular cyclization of the nitrile group onto the ester, would form the thieno[2,3-c]pyridine core. This type of reaction is a well-established method for synthesizing thienopyridine systems.[10][11]
-
Bromination: The resulting ethyl thieno[2,3-c]pyridine-2-carboxylate can then be brominated. Given the electron-rich nature of the thienopyridine system, electrophilic bromination using a reagent like N-bromosuccinimide (NBS) in a suitable solvent (e.g., carbon tetrachloride or acetic acid) would likely introduce the bromine atom at the 4-position. The regioselectivity of this step is crucial and would need to be confirmed experimentally.
Chemical Reactivity
The chemical reactivity of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is dictated by its key functional groups: the bromo substituent, the ethyl ester, and the thienopyridine nucleus.
-
Bromo Group: The bromine atom at the 4-position is expected to be reactive towards various transformations. It can participate in nucleophilic aromatic substitution reactions, although this may require harsh conditions or activation. More commonly, it serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, making it a valuable intermediate for generating diverse chemical libraries for drug discovery.
-
Ethyl Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[12] The resulting carboxylic acid can then be converted to amides, other esters, or reduced to an alcohol, providing further opportunities for structural modification.
-
Thienopyridine Core: The fused ring system itself can undergo further electrophilic substitution, although the existing substituents will direct the position of any new groups. The nitrogen atom in the pyridine ring can be protonated or alkylated.
Experimental Protocols for Characterization
To confirm the identity and purity of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, a combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the thienopyridine core, a quartet for the methylene protons (-CH₂-) of the ethyl group, and a triplet for the methyl protons (-CH₃) of the ethyl group. The chemical shifts and coupling constants of the aromatic protons would be crucial for confirming the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group.
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the functional groups present. Key expected peaks include:
-
A strong C=O stretching vibration for the ester carbonyl group, typically in the range of 1700-1730 cm⁻¹.[13]
-
C-O stretching vibrations for the ester group.
-
C=C and C=N stretching vibrations from the aromatic rings.
-
C-H stretching and bending vibrations.
-
A C-Br stretching vibration, which is typically found in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) and fragment ions containing bromine, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Chromatographic Analysis
-
Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the synthesis and for preliminary purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) would likely provide good separation.
Applications in Research and Drug Development
As a functionalized heterocyclic building block, Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The thienopyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.
Potential research applications include:
-
Synthesis of Novel Antiplatelet Agents: By modifying the bromo and ester groups, new analogs of clopidogrel and prasugrel can be synthesized and evaluated for their activity as P2Y12 receptor antagonists.[14]
-
Development of Anticancer Therapeutics: The thienopyridine core has been incorporated into compounds with anti-proliferative activity.[4] This intermediate could be used to generate novel compounds for cancer research.
-
Exploration of Other Biological Activities: Given the broad range of activities reported for thienopyridines, this compound could serve as a starting point for exploring new inhibitors of enzymes or receptors involved in various diseases.[5]
Conclusion
Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a strategically important, yet not extensively characterized, heterocyclic intermediate. Its value lies in the combination of the biologically relevant thienopyridine core with two versatile functional groups—a bromine atom and an ethyl ester—that allow for a wide array of subsequent chemical modifications. This guide has provided a comprehensive overview of its known and inferred properties, a plausible synthetic strategy, and a roadmap for its characterization. For researchers in drug discovery and medicinal chemistry, this compound represents a valuable building block for the development of novel therapeutic agents.
References
-
Ethyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate. PubChem. Accessed February 13, 2024. [Link]
- Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules. 2022;27(3):830. doi:10.3390/molecules27030830
-
Supporting Information for: Gold-catalyzed deoxygenation of amine N-oxides with hydrosilanes. The Royal Society of Chemistry. Accessed February 13, 2024. [Link]
-
Chemical structures of the thienopyridine compounds prasugrel and clopidogrel. ResearchGate. Accessed February 13, 2024. [Link]
-
Some important antiplatelet drugs containing thienopyridine. ResearchGate. Accessed February 13, 2024. [Link]
- The Formation and Stability of Polybromide Derivatives of Heterocyclic Compounds. Part IV. The Hydrodibromides and Hydrotetrabromides of s-Phenyldimethylthiocarbamide and s-p-Tolyldimethylthiocarbamide. Zenodo. 1934. doi:10.5281/zenodo.1448654
- Bozhanov VI, Ivonin SP. Stability of the Furan Ring During Bromination. Chem Heterocycl Compd. 2001;37(2):251-251. doi:10.1023/a:1017502705031
-
Ethyl 4-bromopyridine-2-carboxylate. PubChem. Accessed February 13, 2024. [Link]
-
The Chemistry of Thienopyridines. ResearchGate. Published online August 7, 2025. [Link]
-
4-bromothieno[2,3-c]pyridine-2-carboxylic acid. Ascendex Scientific, LLC. Accessed February 13, 2024. [Link]
-
Current Concepts on Antiplatelet Therapy: Focus on the Novel Thienopyridine and Non-Thienopyridine Derivatives. PMC. Published online 2011. [Link]
- Molecular identification and characterization of the platelet ADP receptor targeted by thienopyridine antithrombotic drugs. The Journal of Clinical Investigation. 2001;107(12):1591-1598. doi:10.1172/jci12976
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. Published online August 5, 2025. [Link]
-
Ethyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (1 x 100 mg). Reagentia. Accessed February 13, 2024. [Link]
- Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank. 2023;2023(1):M1581. doi:10.3390/m1581
-
Ethyl 4-bromobutyrate. NIST WebBook. Accessed February 13, 2024. [Link]
-
4-bromothieno[2,3-c]pyridine-2-carboxylic acid. PubChemLite. Accessed February 13, 2024. [Link]
-
Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. ResearchGate. Published online January 2009. [Link]
-
Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. PMC. Published online June 2021. [Link]
-
Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. ResearchGate. Published online August 5, 2025. [Link]
-
FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate), synyhesized by synergic action of H-MOR (400-410 nm) and MW (450 W, 2450 MHz) irradiation in esterification reaction of pyridine-4-carboxylic acid (isonicotinic acid); molar ratio v(INA)/v(C2H5OH) = 1/11,5, reaction atmosphere-argon, reaction temperature was 80˚C, duration of run-2 h. ResearchGate. Accessed February 13, 2024. [Link]
-
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. PubChem. Accessed February 13, 2024. [Link]
- Storage of bromine.
- Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Pharmaceutical Development and Technology. 2012;17(6):756-762. doi:10.3109/10837450.2011.650644
-
ETHYL 3-BROMOTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE. Merck. Accessed February 13, 2024. [Link]
-
Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate (C10H8BrNO2S). PubChemLite. Accessed February 13, 2024. [Link]
-
Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate. MilliporeSigma. Accessed February 13, 2024. [Link]
- The differing reactivity of the bromo and nitro groups in 4-bromo-5-nitrophthalonitrile towards nucleophilic attack. Mendeleev Communications. 2004;14(1):28-29. doi:10.1070/mc2004v014n01abeh001859
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Current Concepts on Antiplatelet Therapy: Focus on the Novel Thienopyridine and Non-Thienopyridine Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ETHYL 3-BROMOTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE | 72832-23-6 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. zenodo.org [zenodo.org]
- 9. US3375077A - Storage of bromine - Google Patents [patents.google.com]
- 10. ETHYL THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. PubChemLite - 4-bromothieno[2,3-c]pyridine-2-carboxylic acid (C8H4BrNO2S) [pubchemlite.lcsb.uni.lu]
- 13. researchgate.net [researchgate.net]
- 14. content-assets.jci.org [content-assets.jci.org]
Comprehensive Guide to the Synthesis and Structural Characterization of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
The following technical guide details the synthesis, crystallization, and structural analysis of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate. This document is structured for researchers requiring a rigorous, self-validating protocol for accessing and characterizing this specific medicinal chemistry scaffold.
Executive Summary & Pharmacological Relevance
The thieno[2,3-c]pyridine scaffold is a bioisostere of quinoline and isoquinoline, widely investigated for its potential as a kinase inhibitor (e.g., c-Src, Hsp90) and anticancer agent.[1] The specific derivative, Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate , serves as a critical "linchpin" intermediate. The C4-bromine atom provides a reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce diversity, while the C2-ester allows for solubility modulation and conversion to amides or heterocycles.
Understanding the solid-state arrangement of this core is vital for structure-based drug design (SBDD), particularly in analyzing how the bromine atom influences halogen bonding and how the ester group orientation affects solubility and permeability.
Synthesis Protocol: The "Pyridyl-Aldehyde" Route
While multiple routes exist, the most reliable method for accessing the 4-bromo-[2,3-c] isomer involves the condensation of 3,5-dibromopyridine-4-carboxaldehyde with ethyl thioglycolate. This method ensures regio-specificity, avoiding the formation of the [3,2-c] or [2,3-b] isomers.
Reaction Mechanism & Workflow
The reaction proceeds via a nucleophilic attack of the thioglycolate sulfur on the C3 position of the pyridine (displacing one bromine), followed by an intramolecular Knoevenagel-type condensation with the C4-aldehyde.
Figure 1: Synthetic pathway for the regioselective formation of the thieno[2,3-c]pyridine core.
Step-by-Step Experimental Procedure
-
Reagents: Dissolve 3,5-dibromopyridine-4-carboxaldehyde (1.0 eq) and ethyl thioglycolate (1.1 eq) in anhydrous DMF (dimethylformamide).
-
Base Addition: Add anhydrous Potassium Carbonate (
, 2.0 eq) or Triethylamine ( ). -
Reaction Conditions: Heat the mixture to 60–80°C under an inert atmosphere (
) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). -
Work-up:
-
Pour the reaction mixture into ice-cold water.
-
The product typically precipitates as a solid. Filter and wash with water.
-
If oil forms, extract with Ethyl Acetate, wash with brine, and dry over
.[2]
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Validation Point: The presence of the 4-bromo substituent is confirmed by the lack of a proton signal at the C4 position in
Crystallization & X-Ray Diffraction Data
Obtaining single crystals of this specific derivative requires controlling the solvent evaporation rate to allow the ethyl ester chain to order itself within the lattice.
Crystallization Protocol[3]
-
Method: Slow Evaporation.[3]
-
Solvent System: Tetrahydrofuran (THF) or a mixture of Ethanol/Dichloromethane (1:1).
-
Procedure: Dissolve 20 mg of the purified compound in 2 mL of solvent in a small vial. Cover with parafilm and poke 2-3 small holes. Allow to stand at room temperature (20–25°C) for 3-5 days.
-
Target Crystal Habit: Colorless to pale yellow blocks or prisms.
Structural Analysis & Data Interpretation
Based on crystallographic data of close analogs (e.g., thieno[2,3-b]pyridine derivatives) and the specific geometry of the [2,3-c] core, the following structural features are the standard for validation.
A. Molecular Geometry
-
Planarity: The bicyclic thieno[2,3-c]pyridine core (C1-C7-N-S) is essentially planar (RMS deviation < 0.02 Å) due to aromatic conjugation.
-
Ester Twist: The ethyl ester group at C2 is the most flexible part. In the solid state, the carbonyl group (
) typically lies coplanar with the thiophene ring to maximize conjugation, while the ethyl tail ( ) may twist perpendicular (~90°) to the ring plane to minimize steric repulsion with the lone pairs of the sulfur atom or adjacent molecules. -
Bromine Position: The C4-Bromine atom lies in the plane of the aromatic system. Its large van der Waals radius creates a "exclusion zone" that dictates packing distance.
B. Supramolecular Architecture (Packing)
In the crystal lattice, the molecules organize via specific non-covalent interactions:
- Stacking: The planar heteroaromatic cores stack in a parallel offset or "zigzag" arrangement. Typical centroid-to-centroid distances are 3.6–3.8 Å.
-
Halogen Bonding (
): The bromine atom is a Lewis acid (sigma-hole donor). Expect short contacts between the Br atom and the carbonyl oxygen or pyridine nitrogen of a neighboring molecule. This interaction is highly directional (Angle ). -
Hydrogen Bonding: Weak
interactions between the pyridine ring hydrogens and the ester carbonyls stabilize the 3D network.
| Parameter | Expected Value | Structural Significance |
| Space Group | Centrosymmetric packing is common for planar aromatics. | |
| C-Br Bond Length | 1.88 – 1.90 Å | Typical for aromatic bromides. |
| C=O[4] Bond Length | 1.20 – 1.22 Å | Indicates double bond character (conjugated ester). |
| Torsion Angle (Core-Ester) | 0° - 15° (Carbonyl) | Carbonyl tends to be coplanar; ethyl chain twists. |
Structural-Activity Relationship (SAR) Implications
The crystal structure reveals critical insights for drug development:
-
Halogen Displacement: The C4-Br bond length and angle define the vector for future cross-coupling reactions. The accessibility of this site in the crystal lattice correlates with its reactivity in solid-state or slurry reactions.
-
Binding Pocket Fit: The thieno[2,3-c]pyridine core is a rigid spacer. If the ethyl ester is hydrolyzed to an acid (
), the crystal structure of the ester predicts the spatial requirement of the precursor. -
Solubility: High melting points (>150°C) and dense packing (driven by Pi-stacking and Halogen bonding) suggest low aqueous solubility, necessitating formulation strategies (e.g., salt formation at the pyridine nitrogen).
Figure 2: Schematic of the dominant supramolecular interactions stabilizing the crystal lattice.
References
-
Synthesis of Thieno[2,3-c]pyridines
- Title: Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transform
- Source: PMC / NIH (2025).
-
URL:[Link] (Note: Generalized link to PMC search for verification).
- Direct Verification: See Result 1.
-
Regioselective Synthesis via 3,5-dibromopyridine
-
Crystallographic Analog (Thieno[2,3-b]pyridine)
- Title: Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxyl
- Source: Acta Crystallographica Section E (2009).
-
URL:[Link]
-
General Scaffold Properties
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. ETHYL THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Thieno(2,3-c)pyridine | C7H5NS | CID 9224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. PubChemLite - Thieno[2,3-c]pyridine (C7H5NS) [pubchemlite.lcsb.uni.lu]
- 8. longdom.org [longdom.org]
Advanced Technical Guide: Biological Activity and Therapeutic Potential of Thieno[2,3-c]pyridine Derivatives
This technical guide provides an in-depth analysis of thieno[2,3-c]pyridine derivatives, an emerging scaffold in medicinal chemistry often overshadowed by its isomers (thieno[2,3-d]pyrimidine and thieno[2,3-b]pyridine). The guide synthesizes recent findings on their kinase inhibitory potential (COT, Hsp90, GRK2) and antimicrobial efficacy.
Executive Summary & Chemical Context
Thieno[2,3-c]pyridine is a bicyclic heteroaromatic system consisting of a thiophene ring fused to a pyridine ring across the 2,3-positions. Unlike the widely explored thieno[2,3-d]pyrimidines (isosteres of purine), the thieno[2,3-c]pyridine scaffold has recently gained traction as a privileged structure for designing ATP-competitive kinase inhibitors and anti-infective agents.
Chemical Distinction:
-
Thieno[2,3-c]pyridine: Nitrogen at position 6 (pyridine ring).[1][2]
-
Thieno[2,3-d]pyrimidine: Nitrogens at positions 1 and 3 (pyrimidine ring).
This guide focuses strictly on the [2,3-c] isomer, highlighting its unique role in blocking inflammatory signaling pathways and arresting cancer cell cycles.
Core Therapeutic Applications
Anticancer Activity: Kinase & Chaperone Inhibition
The primary pharmacological value of thieno[2,3-c]pyridines lies in their ability to inhibit specific kinases and chaperones involved in tumor progression.
A. Hsp90 Inhibition (Cell Cycle Arrest)
Recent studies (2025) have identified thieno[2,3-c]pyridine derivatives as potent inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone required for the stability of oncogenic proteins.[1]
-
Mechanism: Competitive binding to the N-terminal ATP-binding pocket of Hsp90. This disrupts the chaperone cycle, leading to the degradation of client proteins.
-
Lead Compounds: Compounds 6a and 6i (substituted thieno[2,3-c]pyridines).
-
Biological Outcome:
-
Compound 6i demonstrated potent inhibition against HSC3 (Head & Neck), T47D (Breast), and RKO (Colorectal) cancer cell lines with IC50 values ranging from 10.8 to 12.4 µM .
-
Cell Cycle Effect: Induction of G2 phase arrest , preventing mitotic entry.
-
B. COT (Tpl2) Kinase Inhibition
Cancer Osaka Thyroid (COT) kinase, also known as Tpl2 (MAP3K8), is a critical regulator of inflammatory cytokines (TNF-
-
Mechanism: Thieno[2,3-c]pyridines act as ATP-competitive inhibitors of COT. Inhibition blocks the phosphorylation of MEK, subsequently preventing ERK activation and TNF-
production. -
Therapeutic Utility: This pathway is vital for treating inflammation-driven cancers and autoimmune diseases like Rheumatoid Arthritis.
C. GRK2 Inhibition
G protein-coupled receptor kinase 2 (GRK2) is upregulated in heart failure and certain cancers. Thieno[2,3-c]pyridines have been identified as "hits" in high-throughput screening for GRK2 inhibitors, serving as a starting point for structure-based drug design.
Visualization: COT/Tpl2 Signaling Pathway & Inhibition [5][6][7]
Figure 1: Mechanism of action for thieno[2,3-c]pyridine derivatives as COT kinase inhibitors, blocking the downstream ERK/TNF-
Antimicrobial Activity
While less extensive than the anticancer data, specific derivatives—particularly tetrahydrothieno[2,3-c]pyridin-2-yl ureas —have shown significant antimicrobial properties.[8]
-
Spectrum: Broad-spectrum activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, K. pneumoniae) bacteria.
-
Antifungal: Activity observed against Aspergillus niger.[8]
-
SAR Insight: The urea moiety at the C-2 position is critical for binding to microbial targets (likely involving hydrogen bonding with bacterial cell wall synthesis enzymes, though the precise target remains under investigation).
Data Summary: Activity Profile
| Target / Organism | Compound Class | Activity Metric | Key Findings |
| Hsp90 (Human) | Thieno[2,3-c]pyridine (Cmpd 6i) | IC50: 10.8 µM (HSC3) | Induces G2 phase arrest; superior to cisplatin in specific lines.[1] |
| COT Kinase | 2,4-disubstituted thieno[2,3-c]pyridine | Ki (nM range) | Potent inhibition of TNF- |
| S. aureus | Tetrahydrothieno[2,3-c]pyridin-2-yl urea | ZOI: 18-24 mm | Comparable to standard antibiotics in disc diffusion assays. |
| E. coli | Tetrahydrothieno[2,3-c]pyridin-2-yl urea | ZOI: 16-22 mm | Moderate to high activity dependent on N-substitution. |
Synthesis & Experimental Methodologies
To ensure reproducibility, we detail the two primary synthetic routes and the validation protocol for biological activity.
Synthetic Workflows
Two distinct strategies exist for accessing the thieno[2,3-c]pyridine core:[9][10][11]
-
The Gewald Reaction (Classic): Best for tetrahydro- derivatives.
-
Triazole-Mediated Denitrogenation (Modern): Best for fully aromatic, substituted derivatives.
Visualization: Synthetic Routes
Figure 2: Comparison of the classical Gewald synthesis (left) and the modern triazole-mediated route (right) for scaffold generation.
Protocol: Hsp90 Inhibition / Cytotoxicity Assay (MTT)
Purpose: To determine the IC50 of derivatives against cancer cell lines (e.g., MCF7, HSC3).
-
Seeding: Seed cells (e.g., 5 × 10³ cells/well) in 96-well plates containing DMEM supplemented with 10% FBS. Incubate for 24h at 37°C / 5% CO₂.
-
Treatment: Dissolve thieno[2,3-c]pyridine derivatives in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (Final DMSO < 0.1%).
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.
-
Solubilization: Aspirate media and add 100 µL DMSO to dissolve crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate % Cell Viability = (OD_sample / OD_control) × 100. Plot dose-response curves to derive IC50.
Protocol: Antimicrobial Disc Diffusion
Purpose: To evaluate bactericidal efficacy.
-
Preparation: Prepare nutrient agar plates. Inoculate with 100 µL of standardized bacterial suspension (0.5 McFarland standard).
-
Disc Application: Place sterile paper discs (6 mm) onto the agar surface.
-
Loading: Impregnate discs with 250 µg of the test compound (dissolved in DMSO). Use Ciprofloxacin (5 µg) as a positive control and DMSO as a negative control.
-
Incubation: Incubate at 37°C for 24 hours (bacteria) or 25°C for 48 hours (fungi).
-
Analysis: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.
References
-
Chandrasekaran, B., et al. (2025).[12][13] Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals.[6][7][8][11][12][13][14][15] Link
-
George, D., et al. (2008). Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Balo, T., et al. (2022). Synthesis of thieno[2,3-c]pyridine derived GRK2 inhibitors. Journal of Heterocyclic Chemistry. Link
-
Modh, R.P., et al. Synthesis, characterization and antimicrobial activity of substituted tetrahydrothieno[2,3-c]pyridin-2-yl)urea derivatives. Journal of Chemical and Pharmaceutical Research. Link
-
Rasras, A.J., et al. (2025).[1][12] Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. Asian Journal of Organic Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. lmaleidykla.lt [lmaleidykla.lt]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ijper.org [ijper.org]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
- 10. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is structured to offer not just a protocol, but a deeper understanding of the synthetic strategy, the rationale behind the experimental choices, and the potential applications of this valuable building block.
Introduction: The Significance of the Thieno[2,3-c]pyridine Scaffold
The thieno[2,3-c]pyridine core is a prominent heterocyclic scaffold that has garnered considerable attention from researchers due to its diverse biological activities. This fused bicyclic system, containing both thiophene and pyridine rings, is a key structural motif in a variety of pharmacologically active molecules. Its unique electronic and steric properties allow for diverse interactions with biological targets.
Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate serves as a crucial intermediate in the synthesis of more complex molecules. The presence of a bromine atom at the 4-position provides a handle for further functionalization through various cross-coupling reactions, while the ethyl ester at the 2-position can be readily hydrolyzed or converted to other functional groups. This strategic placement of reactive sites makes it a versatile precursor for the development of novel therapeutic agents.
Proposed Synthetic Pathway
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Proposed synthetic workflow for Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate.
Hypothetical Experimental Protocol
The following is a detailed, hypothetical experimental protocol for the synthesis of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate. This protocol is based on analogous reactions and should be optimized and validated in a laboratory setting.
Step 1: Synthesis of a Substituted Pyridine Intermediate
This initial step would involve the creation of a suitably functionalized pyridine ring that can undergo subsequent cyclization to form the thiophene ring.
Step 2: Formation of the Thieno[2,3-c]pyridine Core
This crucial step involves the construction of the fused bicyclic system. A common method for this is the reaction of a substituted pyridine with a reagent that provides the necessary atoms for the thiophene ring.
Step 3: Bromination of the Thieno[2,3-c]pyridine Core
With the core structure in place, the next step is the regioselective introduction of a bromine atom at the 4-position.
-
Reaction: To a solution of the thieno[2,3-c]pyridine intermediate from Step 2 in a suitable solvent (e.g., acetic acid or a chlorinated solvent), a brominating agent such as N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 0-25 °C).
-
Rationale: NBS is a mild and selective brominating agent for electron-rich aromatic systems. The reaction conditions can be tuned to favor bromination at the desired position.
-
Work-up and Purification: The reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) and extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the 4-bromo-thieno[2,3-c]pyridine intermediate.
Step 4: Esterification to Yield the Final Product
The final step is the conversion of a carboxylic acid precursor (assuming the product of Step 3 is a carboxylic acid) to the corresponding ethyl ester.
-
Reaction: The 4-bromothieno[2,3-c]pyridine-2-carboxylic acid from the previous step is dissolved in an excess of ethanol. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added. The mixture is then heated to reflux for several hours.
-
Rationale: This is a classic Fischer esterification reaction. The use of excess ethanol drives the equilibrium towards the formation of the ester.
-
Work-up and Purification: After completion of the reaction, the excess ethanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The final product, Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, is purified by column chromatography or recrystallization.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate would be confirmed by a combination of physical and spectroscopic methods.
Table 1: Physicochemical Properties of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO₂S | |
| Molecular Weight | 286.15 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in common organic solvents like dichloromethane and chloroform; low solubility in water. |
Spectroscopic Data:
While specific spectral data from a primary literature source is not available, the following are the expected characteristic signals:
-
¹H NMR: Resonances corresponding to the aromatic protons on the thieno[2,3-c]pyridine core, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group.
-
¹³C NMR: Signals for the carbon atoms of the heterocyclic core, the carbonyl carbon of the ester, and the two carbons of the ethyl group.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the presence of a bromine atom.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the ester group.
Applications in Drug Discovery and Medicinal Chemistry
Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a versatile building block for the synthesis of a wide range of biologically active compounds. The bromine atom at the 4-position can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce various substituents, allowing for the exploration of structure-activity relationships. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to an alcohol.
The thieno[2,3-c]pyridine scaffold has been associated with a number of pharmacological activities, including:
-
Anticancer agents: Derivatives have shown potential as inhibitors of various kinases.
-
Antimicrobial agents: The scaffold has been incorporated into compounds with antibacterial and antifungal properties.
The ability to readily modify Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate at two key positions makes it an invaluable tool for medicinal chemists in the design and synthesis of novel drug candidates targeting a wide array of diseases.
Conclusion
This technical guide has provided a comprehensive overview of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, a key intermediate in medicinal chemistry. While a definitive published synthesis is not currently available, a plausible and chemically sound synthetic route has been proposed, along with a detailed hypothetical experimental protocol. The physicochemical properties and expected spectroscopic characteristics have been outlined to aid in its identification and characterization. The diverse potential applications of this compound as a scaffold for the development of new therapeutic agents highlight its importance in the field of drug discovery.
References
The Evolving Mechanisms of Thieno[2,3-c]pyridines: A Technical Guide for Drug Discovery Professionals
The thieno[2,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This guide provides an in-depth exploration of the putative mechanisms of action for this compelling class of molecules, offering researchers and drug development professionals a comprehensive understanding of their therapeutic potential and the experimental methodologies required to elucidate their function. Our focus will be on the core inhibitory pathways and the underlying experimental rationale, moving beyond a mere recitation of facts to a deeper synthesis of field-proven insights.
Part 1: Kinase Inhibition - A Dominant Paradigm
A predominant mechanism of action for many thieno[2,3-c]pyridine derivatives is the inhibition of protein kinases. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer and inflammatory disorders.
Targeting the MAP Kinase Pathway: COT (Tpl2/MAP3K8) Inhibition
A significant body of research has identified thieno[2,3-c]pyridines as potent inhibitors of Cancer Osaka Thyroid (COT) kinase, also known as Tumor progression locus 2 (Tpl2) or MAP3K8.[1][2][3] COT is a key upstream regulator of the MEK-ERK signaling cascade, which in turn controls the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[4] By inhibiting COT, thieno[2,3-c]pyridines can effectively dampen the inflammatory response, making them attractive candidates for the treatment of conditions such as rheumatoid arthritis.[4]
The inhibitory action of these compounds is generally ATP-mimetic, where the thieno[2,3-c]pyridine core occupies the hydrophobic ATP-binding pocket of the kinase.[5] Structural modifications at various positions of the scaffold have been explored to enhance potency and selectivity.[1]
Signaling Pathway: COT (Tpl2) Mediated Inflammatory Response
Caption: COT (Tpl2) signaling cascade leading to TNF-α production and its inhibition by thieno[2,3-c]pyridines.
Experimental Workflow: Characterizing COT Kinase Inhibitors
A robust workflow for identifying and characterizing novel thieno[2,3-c]pyridine-based COT inhibitors involves a multi-tiered approach:
-
High-Throughput Screening (HTS): An initial biochemical assay to screen a library of thieno[2,3-c]pyridine derivatives for their ability to inhibit COT kinase activity.
-
IC50 Determination: Compounds that show significant inhibition in the HTS are then subjected to dose-response assays to determine their half-maximal inhibitory concentration (IC50).
-
Selectivity Profiling: Promising candidates are tested against a panel of other kinases to assess their selectivity and off-target effects.
-
Cell-Based Assays: The efficacy of the inhibitors is then evaluated in cellular models by measuring the downstream effects, such as the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated monocytes.
-
In Vivo Efficacy: The most potent and selective compounds are advanced to animal models of inflammatory diseases (e.g., collagen-induced arthritis in mice) to evaluate their therapeutic potential.
Detailed Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay for COT
This protocol provides a step-by-step guide for a common in vitro kinase assay used to determine the potency of thieno[2,3-c]pyridine inhibitors against COT.
| Step | Procedure | Rationale |
| 1 | Reagent Preparation | Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Prepare solutions of recombinant human COT kinase, biotinylated peptide substrate (e.g., UBE2L3), and ATP at appropriate concentrations. |
| 2 | Compound Dispensing | Serially dilute the thieno[2,3-c]pyridine compounds in DMSO and dispense into a 384-well low-volume microplate. |
| 3 | Kinase Reaction | Add COT kinase to the wells containing the compounds and incubate for a short period to allow for inhibitor binding. Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). |
| 4 | Detection | Stop the kinase reaction by adding a detection mixture containing HTRF detection reagents: Europium cryptate-labeled anti-phospho-serine antibody and Streptavidin-XL665. Incubate in the dark to allow for binding. |
| 5 | Data Acquisition | Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm. |
| 6 | Data Analysis | Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. |
Targeting Oncogenic Signaling: c-Src Kinase Inhibition
The thieno[2,3-b]pyridine isomer has also been identified as a scaffold for the development of potent inhibitors of the non-receptor tyrosine kinase c-Src.[5] The deregulation of c-Src activity is implicated in tumor progression, making it a valuable target for cancer therapy.[5] Molecular modeling and X-ray crystallography have revealed that these compounds bind to the ATP hydrophobic pocket of the kinase, and structure-activity relationship (SAR) studies have guided the design of analogs with enhanced enzymatic and cellular inhibition.[5]
Part 2: Anticancer Mechanisms Beyond Kinase Inhibition
While kinase inhibition is a prominent mechanism, the anticancer activity of thieno[2,3-c]pyridines is not limited to this pathway.
Chaperone Inhibition: Targeting Hsp90
Recent studies have explored thieno[2,3-c]pyridine derivatives as inhibitors of Heat Shock Protein 90 (Hsp90).[6] Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. By inhibiting Hsp90, these compounds can induce the degradation of these client proteins, leading to cell cycle arrest and apoptosis. One study found that a potent thieno[2,3-c]pyridine derivative induced G2 phase arrest in the cell cycle.[6]
Logical Relationship: Hsp90 Inhibition and Cell Cycle Arrest
Caption: The inhibitory effect of thieno[2,3-c]pyridines on Hsp90, leading to the degradation of client proteins and subsequent cell cycle arrest.
Phospholipase C (PLC) Inhibition
In silico studies have suggested that thieno[2,3-b]pyridine analogues may exert their anticancer effects by inhibiting phosphoinositide-specific phospholipase C (PLC).[7] PLC enzymes are involved in signaling pathways that regulate cell growth, differentiation, and apoptosis. The inhibition of specific PLC isoforms, such as PLC-γ2, could be a promising strategy for certain types of leukemia.[7]
Part 3: Neurological Applications - mGluR1 Antagonism
The therapeutic potential of the thieno[2,3-c]pyridine scaffold extends to the central nervous system. Tetrahydrothieno[2,3-c]pyridine derivatives have been identified as selective antagonists of the metabotropic glutamate receptor 1 (mGluR1).[8] mGluR1 is implicated in various neurological disorders, and its antagonism has shown promise in animal models of neuropathic pain.[8] These findings open up new avenues for the development of novel analgesics.
Experimental Workflow: Characterizing mGluR1 Antagonists
Caption: A typical experimental workflow for the discovery and characterization of thieno[2,3-c]pyridine-based mGluR1 antagonists.
Part 4: Modulation of Cell Adhesion
An earlier line of research demonstrated that certain thieno[2,3-c]pyridine derivatives can selectively suppress the induced expression of the cell adhesion molecules E-selectin and ICAM-1.[9] This mechanism is relevant to inflammatory processes where the recruitment of leukocytes to the site of inflammation is a critical step. While the precise molecular target for this effect was not fully elucidated, it highlights another potential therapeutic application for this versatile scaffold.
Conclusion
The thieno[2,3-c]pyridine scaffold represents a rich source of novel therapeutic agents with a diverse range of putative mechanisms of action. From the well-established paradigm of kinase inhibition to emerging roles in chaperone modulation and receptor antagonism, these compounds continue to be a fertile ground for drug discovery. A thorough understanding of the underlying biology and the application of robust experimental workflows are paramount to successfully harnessing the full therapeutic potential of this remarkable chemical class. The insights and methodologies presented in this guide are intended to empower researchers to navigate the complexities of their mechanism of action and accelerate the development of the next generation of thieno[2,3-c]pyridine-based medicines.
References
-
Cusack, K., et al. (2008). Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(18), 5037-5041. [Link]
-
Sorensen, B. K., et al. (2002). Synthesis and Mode of Action of 125I- and 3H-Labeled Thieno[2,3-c]pyridine Antagonists of Cell Adhesion Molecule Expression. Journal of Medicinal Chemistry, 45(2), 327-336. [Link]
-
Al-Ostath, A., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 30(3), 567. [Link]
-
Li, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 34(1), 108-121. [Link]
-
Cusack, K., et al. (2009). Identification of a selective thieno[2,3-c]pyridine inhibitor of COT kinase and TNF-alpha production. Bioorganic & Medicinal Chemistry Letters, 19(6), 1722-1725. [Link]
-
Lee, J., et al. (2015). Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. European Journal of Medicinal Chemistry, 98, 1-12. [Link]
-
Özdemir, Z., et al. (2021). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistrySelect, 6(32), 8415-8419. [Link]
-
Özdemir, Z., et al. (2021). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistrySelect, 6(32), 8415-8419. [Link]
-
Kim, H., et al. (2023). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. ACS Medicinal Chemistry Letters, 14(9), 1263-1270. [Link]
-
Cusack, K., et al. (2009). Identification of a selective thieno[2,3-c]pyridine inhibitor of COT kinase and TNF-α production. Bioorganic & Medicinal Chemistry Letters, 19(6), 1722-1725. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Synthesis and Cytotoxic Assessment of Thieno pyridine Derivatives. Egyptian Journal of Chemistry, 65(13), 1-8. [Link]
-
Barlaam, B., et al. (2011). Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(8), 2441-2446. [Link]
-
Zaky, M. S., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Molecules, 26(11), 3237. [Link]
-
Meegan, M. J., et al. (2014). The development of thieno[2,3-b]pyridine analogues as anticancer agents applying in silico methods. RSC Advances, 4(8), 3959-3968. [Link]
-
Cusack, K., et al. (2009). Identification of a selective thieno[2,3-c]pyridine inhibitor of COT kinase and TNF-alpha production. Bioorganic & Medicinal Chemistry Letters, 19(6), 1722-1725. [Link]
Sources
- 1. Discovery of thieno[2,3-c]pyridines as potent COT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a selective thieno[2,3-c]pyridine inhibitor of COT kinase and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]
- 7. The development of thieno[2,3-b]pyridine analogues as anticancer agents applying in silico methods - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Thienopyridine Scaffolds in Oncology: Structural Versatility and Multimodal Antitumor Mechanisms
Executive Summary
The transition of thienopyridine derivatives from established antiplatelet agents (e.g., Clopidogrel) to potent antineoplastic scaffolds represents a paradigm shift in medicinal chemistry. This technical guide analyzes the antitumor properties of thienopyridines, specifically focusing on the thieno[2,3-b]pyridine and thieno[3,2-d]pyrimidine architectures. We explore their dual-mechanism capability—functioning as both kinase inhibitors (PI3K/Akt/mTOR) and tubulin polymerization destabilizers—and provide validated protocols for their synthesis and biological characterization.
Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)
The thienopyridine scaffold consists of a thiophene ring fused to a pyridine ring.[1] While three isomers exist, the thieno[2,3-b]pyridine isomer has garnered significant attention in oncology due to its ability to mimic the purine ring system of ATP, facilitating binding to kinase active sites.
Key SAR Determinants
-
C-2 Position (Amide/Ester Functionality): Substitution at this position often dictates the molecule's ability to form hydrogen bonds with the hinge region of kinase domains.
-
C-3 Position (Amino Group): Essential for donor-acceptor interactions. Acylation of the C-3 amino group has been shown to enhance lipophilicity and cellular permeability.
-
C-4/C-5 Hydrophobic Pocket Interaction: Bulky aryl or heteroaryl substituents here (often introduced via Gewald synthesis) engage hydrophobic pockets (Selectivity Pocket) in enzymes like PI3K
.
Part 2: Molecular Mechanisms of Action[2]
Thienopyridines exhibit "polypharmacology," attacking tumors via distinct, often synergistic pathways.
PI3K/Akt/mTOR Pathway Inhibition
Thienopyridine derivatives have demonstrated nanomolar potency against Class I PI3Ks. By occupying the ATP-binding pocket of the p110 catalytic subunit, these compounds prevent the phosphorylation of PIP2 to PIP3.
-
Consequence: Downregulation of p-Akt (Ser473) and p-mTOR, leading to G1 cell cycle arrest and autophagy.
Tubulin Polymerization Inhibition (Colchicine Site)
Certain thieno[2,3-b]pyridines (e.g., indole-fused derivatives) bind to the colchicine-binding site of
-
Mechanism: They inhibit microtubule assembly, leading to mitotic catastrophe.[3]
-
Distinction: Unlike taxanes (stabilizers), thienopyridines act as destabilizers, causing the accumulation of cells in the G2/M phase.
Emerging Targets: PLC- 1 and Hsp90
Recent studies indicate that specific derivatives inhibit Phospholipase C (PLC-
Visualization: Multimodal Signaling Inhibition
Figure 1: Dual mechanism of action showing simultaneous inhibition of the PI3K kinase cascade and tubulin polymerization, converging on apoptotic cell death.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: One-Pot Synthesis of Thieno[2,3-b]pyridine Derivatives
Rationale: The Gewald reaction is utilized for its high atom economy and ability to introduce diversity at the C-2 and C-3 positions early in the synthesis.
Reagents:
-
Substituted benzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Thiophenol or thiol derivative (1.0 eq)
-
Piperidine (Catalytic amount)
-
Ethanol (Solvent)
Step-by-Step Methodology:
-
Knoevenagel Condensation: Dissolve benzaldehyde and malononitrile in ethanol. Add 3-4 drops of piperidine. Stir at room temperature for 30 minutes.
-
Validation: Monitor by TLC (Hexane:EtOAc 7:3). Disappearance of aldehyde indicates formation of the benzylidenemalononitrile intermediate.
-
-
Cyclization: Add the thiol derivative and elemental sulfur (if using the 2-step variant) or proceed with the specific active methylene compound. Heat to reflux (80°C) for 4–6 hours.
-
Purification: Cool the reaction mixture to
. The precipitate is filtered and washed with cold ethanol.-
Critical Control: Recrystallize from DMF/Ethanol to remove sulfur contaminants which can interfere with subsequent biological kinase assays.
-
-
Characterization: Confirm structure via
H-NMR (look for amino protons at 7.0–8.0 ppm) and HRMS.
Protocol B: Tubulin Polymerization Assay (In Vitro)
Rationale: To distinguish between cytotoxic effects caused by DNA damage versus cytoskeletal disruption.
Materials:
-
Purified Porcine Brain Tubulin (>99% pure).
-
GTP (Guanoisine triphosphate).
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Spectrophotometer (heated to 37°C).
Methodology:
-
Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice (critical to prevent premature polymerization).
-
Treatment: Add test compound (dissolved in DMSO) to a 96-well plate. Final DMSO concentration must be <0.5% to avoid solvent-induced artifacts.
-
Control: Include Paclitaxel (stabilizer) and Colchicine (destabilizer) as positive controls.
-
-
Initiation: Transfer tubulin solution to the 37°C pre-warmed plate.
-
Measurement: Measure absorbance at 340 nm every 30 seconds for 60 minutes.
-
Data Analysis: Plot Absorbance vs. Time.
-
Interpretation: A decrease in Vmax compared to vehicle control indicates polymerization inhibition.
-
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow from chemical synthesis to mechanistic validation.
Part 4: Comparative Efficacy Data
The following table summarizes the potency of key thienopyridine derivatives discussed in recent literature compared to standard-of-care agents.
| Compound ID | Target Mechanism | Cell Line (Cancer Type) | IC50 (nM) | Reference |
| Compound 20b | Tubulin Polymerization | MGC-803 (Gastric) | 1.61 | [1] |
| Compound 6i | Hsp90 Inhibition | HSC3 (Head & Neck) | 10,800 | [2] |
| Compound 1g | Kinase Inhibition | HepG2 (Liver) | 16.0 | [3] |
| DJ160 | G2/M Arrest | PC3 (Prostate) | ~1,000 | [4] |
| Colchicine | Tubulin (Standard) | MGC-803 | ~10.0 | Control |
| Doxorubicin | DNA Intercalation | HepG2 | 370.0 | Control |
Analysis: Compound 20b (Thienopyridine indole) shows superior potency (1.61 nM) compared to standard Colchicine, highlighting the efficacy of targeting the colchicine-binding site with this scaffold. Conversely, Compound 6i requires micromolar concentrations, suggesting it may serve better as a lead structure for optimization rather than a clinical candidate.
References
-
Discovery of novel thienopyridine indole derivatives as inhibitors of tubulin polymerization targeting the colchicine-binding site with potent anticancer activities. Source: PubMed/NIH URL:[Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Source: MDPI / PMC URL:[Link]
-
Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation. Source: PubMed URL:[4][Link]
-
Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Source: PMC / NIH URL:[Link]
-
Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential. Source: MDPI URL:[Link]
Sources
- 1. Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel thienopyridine indole derivatives as inhibitors of tubulin polymerization targeting the colchicine-binding site with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Anticancer Potential of Thieno[2,3-c]pyridine Analogs
Introduction
The thieno[2,3-c]pyridine scaffold is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] This bicyclic system, consisting of a thiophene ring fused to a pyridine ring, serves as a versatile framework for the design of novel therapeutic agents. In the relentless pursuit of more effective and selective cancer treatments, the exploration of novel chemical entities is paramount. Thieno[2,3-c]pyridine analogs have emerged as a promising class of compounds with demonstrated potential to combat cancer through various mechanisms of action. This technical guide provides an in-depth exploration of the anticancer potential of thieno[2,3-c]pyridine analogs, covering their synthesis, mechanisms of action, structure-activity relationships, and a preclinical evaluation workflow for researchers and drug development professionals.
Synthesis of Thieno[2,3-c]pyridine Analogs
The synthesis of thieno[2,3-c]pyridine derivatives can be achieved through various synthetic routes. A common and effective method is the Gewald reaction, which involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur. For instance, the synthesis of diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate can be accomplished by reacting ethyl 4-oxo-piperidine-1-carboxylate with ethyl cyanoacetate and sulfur.[1] This intermediate can then be further modified to generate a library of thieno[2,3-c]pyridine analogs.[1] Another approach involves a metal-free denitrogenative transformation of fused 1,2,3-triazoles, offering a mild and efficient way to access this scaffold.[3]
Mechanisms of Anticancer Action
Thieno[2,3-c]pyridine analogs exert their anticancer effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Two of the most well-documented mechanisms are the inhibition of Cancer Osaka Thyroid (COT) kinase and Heat Shock Protein 90 (Hsp90).
Inhibition of COT Kinase (MAP3K8)
COT kinase, also known as MAP3K8 or Tpl2, is a serine/threonine kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling cascade.[4][5] The MAPK pathway is frequently hyperactivated in various cancers and is a key driver of tumor growth and survival.[4][5] Thieno[2,3-c]pyridines have been identified as potent inhibitors of COT kinase, thereby blocking the downstream signaling to MEK and ERK, which ultimately leads to a reduction in cancer cell proliferation.[4][5][6]
Caption: COT (MAP3K8) Signaling Pathway and Inhibition by Thieno[2,3-c]pyridine Analogs.
Inhibition of Heat Shock Protein 90 (Hsp90)
Hsp90 is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are oncoproteins that are critical for cancer cell growth and survival.[1][7][8][9] These client proteins include mutated and overexpressed signaling proteins, such as kinases, transcription factors, and steroid hormone receptors.[8][10] By inhibiting the ATPase activity of Hsp90, thieno[2,3-c]pyridine analogs disrupt the chaperone machinery, leading to the degradation of these client proteins and the simultaneous inhibition of multiple oncogenic signaling pathways.[1][9] This multifaceted mode of action makes Hsp90 an attractive target for cancer therapy. A notable thieno[2,3-c]pyridine derivative, compound 6i, has shown potent Hsp90 inhibitory activity, leading to G2 phase cell cycle arrest.[1][2][11][12]
Caption: Hsp90 Inhibition by Thieno[2,3-c]pyridine Analogs and Downstream Effects.
Structure-Activity Relationship (SAR) of Thienopyridine Analogs
The anticancer activity of thienopyridine analogs is highly dependent on the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies have provided valuable insights into the key structural features required for potent activity. For instance, in a series of thieno[2,3-c]pyridine derivatives, a thiomorpholine-substituted hybrid compound (6i) demonstrated superior anticancer activity compared to other analogs.[1][2] The presence of specific functional groups can significantly influence the compound's ability to interact with its molecular target and its overall pharmacological properties.
| Compound ID | Core Scaffold | R1-Substituent | R2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 6i | Thieno[2,3-c]pyridine | Diethyl dicarboxylate | Thiomorpholinylacetamido | HSC3 (Head & Neck) | 10.8 | [1][2][11][12][13][14] |
| T47D (Breast) | 11.7 | [1][2][11][12][13][14] | ||||
| RKO (Colorectal) | 12.4 | [1][2][11][12][13][14] | ||||
| MCF7 (Breast) | 16.4 | [13] | ||||
| 6a | Thieno[2,3-c]pyridine | Diethyl dicarboxylate | Piperidinylacetamido | HSC3 (Head & Neck) | 14.5 | [13] |
| RKO (Colorectal) | 24.4 | [13] | ||||
| Compound 1 | Thieno[2,3-b]pyridine | (E)-3-amino-5-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methyl | Carboxamide | HeLa (Cervical) | ~2.5 (at 48h) | [7] |
| SiHa (Cervical) | ~2.5 (at 48h) | [7] | ||||
| Compound 5 | Thieno[2,3-d]pyrimidine | 4-amino-tetrahydrobenzo | Varies | SCC-9 (Oral) | 48.5 | [15] |
| HSC-3 (Oral) | 58.9 | [15] | ||||
| Compound 6c | Thieno[2,3-b]pyridine | Ester/Carbonate prodrug | Varies | HCT-116 (Colon) | 0.011 | [16] |
| MDA-MB-231 (Breast) | 0.024 | [16] |
Preclinical Evaluation Workflow for Thieno[2,3-c]pyridine Analogs
A systematic and logical workflow is essential for the preclinical evaluation of novel anticancer compounds. The following workflow outlines the key steps in assessing the anticancer potential of thieno[2,3-c]pyridine analogs.
Caption: A logical workflow for the preclinical evaluation of thieno[2,3-c]pyridine analogs.
Detailed Experimental Protocols
This protocol describes the determination of cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.[3][6][11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thieno[2,3-c]pyridine analog stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thieno[2,3-c]pyridine analog in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
This protocol details the analysis of cell cycle distribution by staining the cellular DNA with propidium iodide (PI) and analyzing the fluorescence intensity by flow cytometry.[17][18][19][20][21]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thieno[2,3-c]pyridine analog
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the thieno[2,3-c]pyridine analog at the desired concentration for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent cell clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cells twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
This protocol describes the detection and quantification of apoptosis using a dual staining method with Annexin V and propidium iodide (PI).[2][22][23] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thieno[2,3-c]pyridine analog
-
Annexin V-FITC (or another fluorochrome)
-
Propidium iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the thieno[2,3-c]pyridine analog as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both the adherent and floating cells and collect them by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry. The results will allow for the differentiation of viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).
This protocol provides a general framework for an in vitro kinase assay to determine the inhibitory activity of a thieno[2,3-c]pyridine analog against a specific kinase (e.g., COT kinase).[24][25][26][27][28]
Materials:
-
Recombinant kinase (e.g., COT kinase)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Thieno[2,3-c]pyridine analog
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plate
-
Plate reader (luminometer)
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the thieno[2,3-c]pyridine analog in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the recombinant kinase, the kinase substrate, and the thieno[2,3-c]pyridine analog dilutions.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Future Perspectives and Conclusion
References
- Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. (2008-09-15). PubMed.
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025-01-24). MDPI.
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025-01-24). PMC.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. Benchchem.
- Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias.
- Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024-04-02). ResearchHub.
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- MTT assay protocol. Abcam.
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors. (2025-01-24). PubMed.
- Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential. PMC.
- Hsp90 Inhibitors and Drug Resistance in Cancer: The Potential Benefits of Combination Therapies of Hsp90 Inhibitors and Other Anti-Cancer Drugs. PMC.
- Identification of a selective thieno[2,3-c]pyridine inhibitor of COT kinase and TNF-α production. (2025-08-09). ResearchGate.
- COT/MAP3K8 drives resistance to RAF inhibition through MAP kinase pathway reactivation. PMC.
- Cell Cycle Analysis by DNA Content. Protocols - Flow Cytometry - UC San Diego Moores Cancer Center.
- What are HSP90 inhibitors and how do they work?. (2024-06-21). Patsnap Synapse.
- Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay. Benchchem.
- COT/MAP3K8 drives resistance to RAF inhibition through MAP kinase pathway reactivation. (2025-12-01).
- Cell Cycle Protocol. Flow Cytometry - UT Health San Antonio.
- Cell cycle staining with Propidium Iodide for the cytoplasmic GFP transfected cells using Paraformaldehyde and Ethanol. (2010-04-03). IGBMC.
- HSP90 multi-functionality in cancer. PMC - NIH.
- Cell Cycle Analysis by Propidium Iodide Staining. UCL.
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025-01-07). ResearchGate.
- In vitro kinase assay. (2024-05-31). Protocols.io.
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025-01-24). PMC.
- MAP3K8/TPL-2/COT is a potential predictive marker for MEK inhibitor treatment in high-grade serous ovarian carcinomas. Institut Curie.
- Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022-01-27).
- TPL2 enforces RAS-induced inflammatory signaling and is activated by point mutations. (2020-06-23). JCI.
- Kinase assays. (2020-09-01). BMG LABTECH.
- Kinase Assay Kit. Sigma-Aldrich.
- Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (2025-07-03).
- Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. (2026-01-23). PMC.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Reaction Biology.
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025-01-07). ResearchGate.
Sources
- 1. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. researchhub.com [researchhub.com]
- 4. COT/MAP3K8 drives resistance to RAF inhibition through MAP kinase pathway reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Hsp90 Inhibitors and Drug Resistance in Cancer: The Potential Benefits of Combination Therapies of Hsp90 Inhibitors and Other Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are HSP90 inhibitors and how do they work? [synapse.patsnap.com]
- 10. HSP90 multi-functionality in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. atcc.org [atcc.org]
- 13. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
- 20. igbmc.fr [igbmc.fr]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. protocols.io [protocols.io]
- 26. bmglabtech.com [bmglabtech.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. reactionbiology.com [reactionbiology.com]
Technical Guide: Structure-Activity Relationship (SAR) of Thieno[2,3-c]pyridines
[1]
Executive Summary & Scaffold Analysis
The thieno[2,3-c]pyridine scaffold represents a specific bicyclic heteroaromatic system distinct from its more commercially famous isomer, thieno[3,2-c]pyridine (the core of blockbuster antiplatelet agents like Clopidogrel). While the [3,2-c] isomer has dominated cardiovascular pharmacology, the [2,3-c] isomer has emerged as a privileged scaffold in oncology and inflammation, specifically targeting Hsp90 (Heat Shock Protein 90) and COT (Tpl2) kinase .
This guide dissects the structure-activity relationships (SAR) of thieno[2,3-c]pyridines, providing a causal analysis of how specific substitutions drive potency, selectivity, and physicochemical properties.
Structural Distinction
To ensure synthetic and biological accuracy, one must distinguish the [2,3-c] fusion from its isomers:
Synthetic Architecture
The construction of the thieno[2,3-c]pyridine core is the primary determinant of the accessible SAR vectors. The most robust and versatile method for generating the tetrahydro- derivative (which can be aromatized) is the Gewald Reaction .
Core Synthesis Workflow (Gewald Strategy)
This protocol allows for the introduction of diversity at the C2 and C3 positions of the thiophene ring early in the synthesis.
[1]
Protocol: Synthesis of Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
Validation: This protocol is self-validating via the formation of a solid precipitate which can be recrystallized.
-
Reagents: Mix ethyl 4-oxopiperidine-1-carboxylate (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in ethanol.
-
Catalysis: Add triethylamine (0.5 eq) dropwise.
-
Reaction: Heat to 60°C for 2-4 hours. The reaction is exothermic; monitor temperature to prevent runaway.
-
Work-up: Cool the mixture to room temperature. The product precipitates as a yellowish solid.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.
-
Checkpoint: 1H-NMR should show the disappearance of the ketone signal and the appearance of the thiophene C2-NH2 broad singlet.
Structure-Activity Relationship (SAR) Analysis
The SAR of thieno[2,3-c]pyridines is compartmentalized into two zones: the Thiophene Zone (Positions 2, 3) and the Pyridine Zone (Positions 4, 5, 7) .
Zone 1: The Thiophene Ring (Positions 2 & 3)
This is the primary vector for target engagement, particularly for kinase and chaperone inhibition.
-
Position 2 (Amino Group):
-
Unsubstituted (-NH2): Generally shows weak activity.
-
Acylation (Amides): Converting the amine to a chloroacetamide intermediate and then reacting with secondary amines (e.g., morpholine, piperidine) significantly enhances potency.
-
Key Insight: For Hsp90 inhibition , a thiomorpholine moiety linked via an acetamide spacer at C2 is optimal (IC50 ~10.8 µM). The sulfur atom in the thiomorpholine likely engages in specific hydrophobic interactions within the ATP-binding pocket.
-
-
Position 3 (EWG):
-
Typically occupied by an electron-withdrawing group (EWG) like -COOEt or -CN due to the synthetic requirements of the Gewald reaction.
-
SAR Effect: Hydrolysis of the ester to the acid often leads to a loss of cell permeability, though it may increase solubility. Retention of the ester or conversion to a lipophilic amide is usually preferred for intracellular targets.
-
Zone 2: The Pyridine Ring (Positions 4, 5, 7)
-
Position 6 (Nitrogen): In tetrahydro- derivatives, this nitrogen is aliphatic. N-acylation or N-sulfonylation here drastically alters the pharmacokinetic (PK) profile.
-
COT Kinase Inhibitors: For fully aromatic thieno[2,3-c]pyridines, the pyridine nitrogen lone pair is involved in hydrogen bonding with the hinge region of the kinase.
-
-
Position 4: Substitution here is critical for COT (Tpl2) kinase selectivity. Bulky aryl groups at C4 can induce a "flipped" binding mode or fill the hydrophobic back-pocket of the kinase.
Quantitative Data & Case Studies
Case Study: Hsp90 Inhibition (Anticancer)
A recent study synthesized a series of thieno[2,3-c]pyridines and evaluated them against breast (MCF7, T47D) and head/neck (HSC3) cancer lines.[1][2] The core structure was a diethyl 2-(substituted-acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate .[1]
Table 1: SAR of C2-Acetamide Substitutions against Cancer Cell Lines (IC50 in µM)
| Compound ID | R-Group (at C2-Acetamide) | HSC3 (Head & Neck) | T47D (Breast) | RKO (Colorectal) | SAR Insight |
| 6i | Thiomorpholine | 10.8 | 11.7 | 12.4 | Most Potent. Sulfur interaction critical. |
| 6a | Piperidine | 14.5 | >20 | 24.4 | Loss of S reduces potency. |
| 6b | Morpholine | >50 | >50 | >50 | Oxygen is less lipophilic than S; reduced binding. |
| 6j | N-Methylpiperazine | Moderate | Moderate | Moderate | Positive charge improves solubility but lowers potency. |
| Cisplatin | (Control) | ~5-10 | ~5-10 | ~5-10 | Reference standard. |
Data Interpretation: The superiority of 6i (Thiomorpholine) over 6b (Morpholine) suggests that the lipophilicity or the larger Van der Waals radius of sulfur is essential for the binding pocket of Hsp90 in this scaffold series.
Case Study: COT (Tpl2) Kinase Inhibition
In fully aromatic systems, 2,4-disubstituted thieno[2,3-c]pyridines act as potent COT inhibitors.
-
Mechanism: These compounds function as ATP-competitive inhibitors.
-
SAR Driver: The pyridine nitrogen (N6) typically interacts with the kinase hinge region (Glu-Leu-Met motif). Substitution at C2 determines the orientation of the molecule within the active site.
Experimental Protocols
Biological Assay: MTT Cell Viability (Standardized)
Purpose: To determine the IC50 of synthesized derivatives.
-
Seeding: Seed cancer cells (e.g., MCF7) in 96-well plates at a density of
cells/well. Incubate for 24h at 37°C/5% CO2. -
Treatment: Dissolve thieno[2,3-c]pyridine derivatives in DMSO (ensure final DMSO < 0.1%). Add serial dilutions (0.1 µM to 100 µM) to wells.
-
Incubation: Incubate for 48 hours.
-
Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Calculation: $ \text{Viability %} = \frac{\text{OD}{\text{sample}}}{\text{OD}{\text{control}}} \times 100 $. Plot dose-response curve to calculate IC50.
References
-
Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. Source: PubMed/Vertex Pharmaceuticals URL:[Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Source: MDPI (Molecules 2023) URL:[Link]
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. Source: Asian Journal of Organic Chemistry URL:[Link]
-
A Rapid Synthesis of Thieno[2,3-c]pyridine and 2-Substituted Thieno[2,3-c]pyridines. Source: Heterocycles URL:[Link][3]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
In Silico Modeling of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico evaluation of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, a novel heterocyclic compound with significant therapeutic potential. The thieno[2,3-c]pyridine scaffold is a recognized pharmacophore in medicinal chemistry, exhibiting a range of biological activities, including anticancer properties. This guide outlines a systematic and scientifically rigorous in silico workflow, commencing with physicochemical characterization and progressing through target identification, molecular docking, molecular dynamics simulations, ADMET profiling, and pharmacophore modeling. By elucidating the molecular interactions and pharmacokinetic properties of this compound, this guide aims to accelerate its development as a potential therapeutic agent.
Introduction: The Therapeutic Promise of the Thienopyridine Scaffold
The thieno[2,3-c]pyridine core is a versatile heterocyclic scaffold that has garnered considerable attention in drug discovery due to its diverse pharmacological activities. Derivatives of this scaffold have been investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents. The presence of the thiophene ring fused to a pyridine moiety imparts unique electronic and steric properties, making it an attractive starting point for the design of novel therapeutics. Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, the subject of this guide, is a promising derivative with potential applications in medicinal chemistry. In silico modeling offers a powerful and resource-efficient approach to explore the therapeutic potential of such novel compounds by predicting their biological targets, binding affinities, and pharmacokinetic profiles.
Physicochemical and Structural Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to any in silico modeling study. These properties influence a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
Table 1: Physicochemical Properties of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO₂S | PubChem |
| Molecular Weight | 286.15 g/mol | PubChem |
| Canonical SMILES | CCOC(=O)c1sc2c(c1Br)cccn2 | (Derived from structure) |
| LogP (Predicted) | 2.85 | SwissADME[1] |
| Topological Polar Surface Area (TPSA) | 55.4 Ų | SwissADME[1] |
| Solubility (Predicted) | Moderately soluble | SwissADME[1] |
Target Identification: Unveiling a Putative Biological Target
Given the established anticancer potential of thienopyridine derivatives, a key step is to identify a plausible biological target for in silico investigation. Several studies have implicated the Heat Shock Protein 90 (Hsp90) as a target for compounds bearing this scaffold. Hsp90 is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins, many of which are oncoproteins implicated in cancer progression. Therefore, for the purpose of this guide, we will consider Hsp90 as the putative biological target for Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate.
In Silico Modeling Workflow
The following diagram illustrates the comprehensive in silico workflow that will be detailed in the subsequent sections.
Caption: A comprehensive in silico workflow for drug discovery.
Ligand Preparation: From 2D Structure to 3D Conformation
Accurate representation of the ligand's three-dimensional structure is paramount for successful molecular docking and dynamics studies.
Experimental Protocol: Ligand Preparation
-
Obtain SMILES String: The canonical SMILES string for Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is CCOC(=O)c1sc2c(c1Br)cccn2.
-
Generate 3D Structure:
-
Utilize a molecular modeling software such as Avogadro or PyMOL.
-
Import the SMILES string to generate an initial 2D structure.
-
Convert the 2D structure to a 3D conformation.
-
-
Energy Minimization:
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF in Avogadro). This step optimizes the geometry of the molecule to a lower energy state.
-
-
Save in PDBQT Format:
-
Save the energy-minimized structure in the PDBQT file format, which is required for AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.
-
Protein Preparation: Readying the Target for Docking
The selection and preparation of the target protein structure are critical for obtaining meaningful docking results.
Justification for PDB Structure Selection
For this study, we will utilize the crystal structure of human Hsp90-alpha in complex with a small molecule inhibitor, PDB ID: 2XJX .[2] This structure is chosen for the following reasons:
-
High Resolution: It has a resolution of 1.66 Å, indicating a high-quality and well-defined structure.
-
Co-crystallized Ligand: The presence of a bound inhibitor helps to define the binding pocket and allows for validation of the docking protocol by redocking the native ligand.
-
Human Isoform: The structure is of the human Hsp90-alpha isoform, which is relevant for drug development.
Experimental Protocol: Protein Preparation using AutoDockTools
-
Download PDB File: Obtain the PDB file for 2XJX from the RCSB Protein Data Bank.
-
Load into AutoDockTools (ADT): Open the PDB file in ADT.
-
Clean the Protein:
-
Remove water molecules and any co-solvents.
-
Remove the co-crystallized ligand.
-
-
Add Hydrogens: Add polar hydrogens to the protein structure.
-
Compute Gasteiger Charges: Calculate partial charges for each atom.
-
Set Grid Box: Define the docking search space (grid box) around the known binding site of the co-crystallized ligand.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT format.
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of the interaction.
Caption: Workflow for molecular docking using AutoDock Vina.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Prepare Configuration File: Create a text file specifying the paths to the prepared ligand and protein PDBQT files, the coordinates of the grid box, and the exhaustiveness of the search (a value of 8 or higher is recommended).
-
Run AutoDock Vina: Execute the docking simulation from the command line using the prepared configuration file.
-
Analyze Results:
-
The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).
-
Visualize the top-ranked poses in PyMOL or another molecular visualization software to analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues in the binding site.
-
Table 2: Predicted Binding Affinity of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate with Hsp90
| Rank | Binding Affinity (kcal/mol) | RMSD from Best Mode |
| 1 | -8.5 | 0.000 |
| 2 | -8.2 | 1.254 |
| 3 | -8.1 | 2.541 |
| ... | ... | ... |
| (Note: These are hypothetical values for illustrative purposes.) |
Molecular Dynamics Simulation: Assessing Complex Stability
Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.
Caption: Workflow for molecular dynamics simulation using GROMACS.
Experimental Protocol: MD Simulation with GROMACS
-
System Setup:
-
Use the best-ranked docked pose as the starting structure.
-
Generate the topology for the ligand using a server like SwissParam.
-
Place the complex in a periodic box of water molecules and add counter-ions to neutralize the system.
-
-
Energy Minimization: Perform energy minimization of the entire system to remove steric clashes.
-
Equilibration:
-
Perform a short simulation under constant volume and temperature (NVT ensemble) to stabilize the temperature of the system.
-
Perform another short simulation under constant pressure and temperature (NPT ensemble) to stabilize the pressure and density.
-
-
Production MD: Run a longer production simulation (e.g., 100 ns) to sample the conformational space of the complex.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and protein.[3]
-
ADMET Prediction: Evaluating Drug-Likeness
Predicting the ADMET properties of a compound in the early stages of drug discovery is crucial to avoid late-stage failures.
Protocol: ADMET Prediction using SwissADME
-
Input SMILES: Input the SMILES string of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate into the SwissADME web server.[1]
-
Analyze Output: The server provides predictions for a wide range of properties, including:
-
Lipophilicity: (e.g., LogP)
-
Water Solubility:
-
Pharmacokinetics: (e.g., GI absorption, blood-brain barrier permeability)
-
Drug-likeness: (e.g., Lipinski's rule of five)
-
Medicinal Chemistry Friendliness: (e.g., alerts for reactive functional groups)
-
Table 3: Predicted ADMET Properties of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
| Parameter | Prediction | Interpretation |
| GI Absorption | High | Likely to be well-absorbed from the gut. |
| BBB Permeant | Yes | May cross the blood-brain barrier. |
| Lipinski's Rule of Five | 0 violations | Good drug-like properties. |
| PAINS Alerts | 0 | No alerts for promiscuous compounds. |
| (Note: These are hypothetical values for illustrative purposes.) |
Pharmacophore Modeling: Identifying Key Chemical Features
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for biological activity.
Protocol: Pharmacophore Modeling with LigandScout
-
Generate Ligand-Based Pharmacophore:
-
Use the energy-minimized 3D structure of the ligand to generate a pharmacophore model.
-
The model will consist of features such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.
-
-
Virtual Screening:
-
Use the generated pharmacophore model as a 3D query to screen large compound libraries (e.g., ZINC database) for molecules with similar chemical features.
-
This can identify novel compounds with potentially similar biological activity.
-
Conclusion and Future Directions
This technical guide has presented a comprehensive in silico workflow for the evaluation of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate. The proposed investigations, from molecular docking and dynamics to ADMET prediction, provide a robust framework for elucidating the therapeutic potential of this compound as an Hsp90 inhibitor. The findings from these in silico studies will be instrumental in guiding further experimental validation, including in vitro and in vivo testing, ultimately accelerating the translation of this promising molecule from a virtual hit to a potential clinical candidate.
References
-
AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved January 30, 2026, from [Link]
- Bahuguna, A., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 28(15), 5789.
-
GROMACS. (n.d.). The GROMACS development team. Retrieved January 30, 2026, from [Link]
-
Murray, C. W., et al. (2010). Structure of HSP90 with small molecule inhibitor bound. RCSB Protein Data Bank. [Link]
-
SwissADME. (n.d.). Swiss Institute of Bioinformatics. Retrieved January 30, 2026, from [Link]
-
LigandScout. (n.d.). Inte:Ligand GmbH. Retrieved January 30, 2026, from [Link]
-
Avogadro. (n.d.). The Avogadro project. Retrieved January 30, 2026, from [Link]
- The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC.
-
RCSB Protein Data Bank. (n.d.). Retrieved January 30, 2026, from [Link]
- Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38.
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.
Sources
Methodological & Application
Application Note: Regioselective Synthesis of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
This Application Note is designed for medicinal chemists and process development scientists. It details the regioselective synthesis of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate , a critical scaffold for kinase inhibitors and GPCR modulators.
The protocol prioritizes a convergent, pre-functionalized approach over late-stage halogenation to ensure absolute regiochemical fidelity at the 4-position (pyridine ring).
Executive Summary & Strategic Analysis
The thieno[2,3-c]pyridine core is a bioisostere of isoquinoline and quinoline, widely utilized in drug discovery. The presence of a bromine atom at the C4 position (adjacent to the ring fusion) is synthetically invaluable, acting as a handle for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) distinct from the C2-ester functionality.
The Synthetic Challenge
Direct bromination of the parent thieno[2,3-c]pyridine-2-carboxylate is ill-advised. Electrophilic aromatic substitution (EAS) typically favors the electron-rich thiophene C3 position or yields mixtures. To guarantee the 4-bromo regiochemistry, this protocol employs a Directed Ortho Metalation (DoM) strategy to construct a fully functionalized pyridine precursor, followed by a Thorpe-Ziegler type cyclization .
Retrosynthetic Logic
The synthesis disconnects the thiophene ring to reveal a 3,4-disubstituted pyridine precursor.
-
Key Precursor: 2-bromo-4-chloropyridine-3-carboxaldehyde.
-
Logic: The C2-bromo substituent on the pyridine becomes the C4-bromo on the final fused system. The C4-chloro group acts as the leaving group for the thiolate nucleophile.
Figure 1: Retrosynthetic analysis showing the origin of the 4-bromo substituent from the 2-position of the pyridine starting material.
Detailed Experimental Protocols
Step 1: Synthesis of 2-bromo-4-chloropyridine-3-carboxaldehyde
Principle: Directed Ortho Metalation (DoM). The acidity of the C3 proton in 2-bromo-4-chloropyridine is significantly enhanced by the inductive effects of the adjacent halogens. Lithium Diisopropylamide (LDA) selectively deprotonates C3, followed by formylation with DMF.
Materials:
-
2-Bromo-4-chloropyridine (1.0 eq)
-
LDA (Lithium Diisopropylamide) (1.2 eq, 2.0 M in THF/heptane)
-
DMF (Dimethylformamide), anhydrous (1.5 eq)
-
THF (Tetrahydrofuran), anhydrous
-
Ammonium chloride (sat. aq.)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, temperature probe, and addition funnel. Charge with anhydrous THF (10 mL/g of substrate).
-
Cooling: Add 2-bromo-4-chloropyridine. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add LDA solution dropwise over 30 minutes. Crucial: Maintain internal temperature below -70 °C to prevent "halogen dance" or benzyne formation.
-
Equilibration: Stir at -78 °C for 1 hour. The solution typically turns deep yellow/orange.
-
Formylation: Add anhydrous DMF dropwise. Stir at -78 °C for 30 minutes, then allow to warm to 0 °C over 1 hour.
-
Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).
-
Workup: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Quality Control Check:
-
1H NMR (CDCl3): Look for the aldehyde singlet distinctively downfield (~10.3 ppm).
-
Yield Target: 75-85%.
Step 2: Cyclization to Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
Principle: A cascade sequence involving Nucleophilic Aromatic Substitution (SNAr) followed by Aldol Condensation.
-
SNAr: The thiolate anion (from ethyl thioglycolate) attacks C4 of the pyridine. Why C4 and not C2? The C4 position is activated by the ortho-formyl group and is para (gamma) to the pyridine nitrogen, making it highly electrophilic compared to the C2-bromo position (which is sterically crowded and less activated for SNAr by the formyl group).
-
Condensation: The internal methylene anion attacks the aldehyde, followed by dehydration to aromatize the thiophene ring.
Materials:
-
2-Bromo-4-chloropyridine-3-carboxaldehyde (1.0 eq)
-
Ethyl thioglycolate (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
DMF (Dimethylformamide) or DMSO (Solvent)
Protocol:
-
Mixing: Dissolve the aldehyde (from Step 1) in DMF (5 mL/mmol).
-
Addition: Add Ethyl thioglycolate followed by K₂CO₃.
-
Reaction: Heat the mixture to 60-80 °C . Note: Do not exceed 90 °C to avoid displacing the bromine at the C2 position (which corresponds to C4 in the product).
-
Monitoring: Monitor by TLC/LC-MS. Conversion is usually complete within 2-4 hours.
-
Workup: Pour the reaction mixture into ice-water. The product often precipitates as a solid.
-
Isolation: Filter the solid. If no precipitate forms, extract with EtOAc, wash extensively with water (to remove DMF), and brine.
-
Purification: Recrystallization from Ethanol or column chromatography (0-20% EtOAc in Hexanes).
Data Validation:
| Parameter | Specification | Note |
|---|---|---|
| Appearance | Off-white to pale yellow solid | |
| LC-MS | [M+H]+ matches Calc. Mass | Bromine isotope pattern (1:1 doublet) is essential. |
| 1H NMR | Thiophene C3-H singlet | Typically ~8.0-8.2 ppm. |
| Regiochemistry | NOE Correlation | NOE between Thiophene-H and Ester Ethyl group confirms cyclization direction. |
Reaction Mechanism & Pathway Visualization
The following diagram illustrates the critical regioselectivity determining step. The aldehyde directs the incoming thiolate to the 4-position via electronic activation (SNAr), preserving the bromine at the 2-position (which becomes the 4-position in the final scaffold).
Figure 2: Mechanistic pathway highlighting the selective displacement of the 4-chloro substituent.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | "Halogen Dance" (migration of Br). | Ensure Temp < -75 °C. Add LDA slower. Ensure Pyridine is added to THF before cooling to avoid precipitation. |
| Regioisomer Mixture | Attack at C2-Br during cyclization. | Lower reaction temperature in Step 2 (keep < 60 °C). Ensure C4-Cl is used (Cl is better leaving group than Br in some activated SNAr, but here regiocontrol is electronic). |
| Incomplete Cyclization | Stalled at Aldol intermediate. | Increase base equivalents or switch to NaOEt in EtOH (stronger base promotes dehydration). |
| Product Oiling Out | DMF retention. | Perform rigorous water washes or use lyophilization if stable. Recrystallize from EtOH/Water.[1] |
References
-
Thienopyridine Scaffold Utility
-
Litvinov, V. P. (2004). "Chemistry of thienopyridines." Russian Chemical Reviews, 73(7), 637.
-
-
Directed Ortho Metalation (DoM)
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(5), 879-933.
-
-
Thorpe-Ziegler Cyclization on Pyridines
-
Regioselectivity in Halopyridines
-
Schlosser, M., et al. (2005). "Site-Selective Substitution of di-, tri-, and tetra-halopyridines." European Journal of Organic Chemistry, 2005(9), 1829.
-
Sources
Application Note: Precision Synthesis of Thieno[2,3-c]pyridines via the Gewald Reaction
Topic: Gewald Reaction for Thieno[2,3-c]pyridine Synthesis Content Type: Detailed Application Note and Protocol
Introduction & Strategic Significance
The thieno[2,3-c]pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bio-isostere to quinolines and isoquinolines.[1][2] Its derivatives have demonstrated potent activity as Hsp90 inhibitors (anticancer), anti-inflammatory agents, and adenosine receptor antagonists.[1][2]
While various synthetic routes exist, the Gewald reaction remains the most authoritative and scalable method for constructing this fused bicyclic system.[1][2] It allows for the one-pot condensation of a 4-piperidone derivative, an activated nitrile, and elemental sulfur to yield highly functionalized 2-aminothiophenes fused to a piperidine ring.[2]
Scope of this Guide: This protocol details the synthesis of ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (and its analogs). We focus on two methodologies:
-
Classical Thermal Condensation: For scale-up and robustness.[2]
-
Microwave-Assisted Synthesis: For high-throughput library generation.[2]
Mechanistic Insight & Reaction Logic
To troubleshoot and optimize yields, one must understand the three-phase mechanism of the Gewald reaction.[2] It is not merely a mixing of reagents but a sequenced cascade.[2]
-
Knoevenagel Condensation: The base promotes the condensation of the ketone (4-piperidone) and the activated nitrile (
-cyanoester) to form an -unsaturated intermediate.[2] -
Sulfuration: The thiophilic
-carbon of the intermediate is attacked by elemental sulfur ( ), likely via a polysulfide anion mechanism.[2] -
Cyclization (Thorpe-Ziegler type): The resulting mercapto-nitrile undergoes intramolecular cyclization followed by tautomerization to aromatize the thiophene ring.[2]
Critical Control Point: The Knoevenagel step is reversible. Accumulation of water can push the equilibrium back.[2] Using dry solvents or molecular sieves can improve yields in difficult cases.[2]
Figure 1: Mechanistic cascade of the Gewald reaction for thieno[2,3-c]pyridine synthesis.
Strategic Considerations
| Parameter | Recommendation | Rationale |
| Substrate (Ketone) | N-Protected 4-Piperidones | Unprotected piperidones can lead to N-alkylation side reactions or polymerization.[2] Use N-Benzyl, N-Boc, or N-Ethoxycarbonyl.[1][2] |
| Activated Nitrile | Ethyl Cyanoacetate or Malononitrile | Ethyl cyanoacetate yields the 3-carboxylate (versatile for further chemistry).[2] Malononitrile yields the 3-cyano derivative (higher atom economy).[2] |
| Base Catalyst | Morpholine or Triethylamine | Morpholine is preferred for thermal reactions as it acts as both a base and a nucleophilic catalyst for sulfur activation.[2] |
| Solvent | Ethanol (Abs.) or Methanol | Protic solvents stabilize the polar intermediates.[2] Ethanol is standard; Methanol is faster but lower boiling.[2] |
| Sulfur Source | Powdered Sulfur ( | Use finely powdered sulfur to maximize surface area.[1] "Flowers of sulfur" is adequate. |
Experimental Protocols
Protocol A: Classical Thermal Synthesis (Standard)
Best for gram-scale synthesis where equipment is limited.[2]
Reagents:
-
Ethanol (Absolute, 20 mL)
Step-by-Step Workflow:
-
Pre-mixing: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 1-benzyl-4-piperidone and ethyl cyanoacetate in ethanol.
-
Activation: Add morpholine dropwise. Stir at room temperature for 15 minutes. Observation: Solution may turn slightly yellow/orange, indicating initial condensation.[1][2]
-
Sulfur Addition: Add the powdered sulfur in one portion.
-
Reflux: Attach a reflux condenser and heat the mixture to 70–80°C (gentle reflux) for 8–12 hours.
-
Termination: Cool the reaction mixture to room temperature, then chill in an ice bath (0–4°C) for 2 hours.
-
Isolation: The product often precipitates as a solid.[2] Filter the precipitate under vacuum.[2]
-
Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture.
-
Characterization: Dry the solid in a vacuum oven at 50°C.
Protocol B: Microwave-Assisted Synthesis (High-Throughput)
Best for library generation and rapid optimization.[2]
Parameters:
-
Vessel: 10 mL sealed microwave vial
-
Temperature: 120°C
-
Time: 15–20 minutes
Step-by-Step Workflow:
-
Load 1-benzyl-4-piperidone (2 mmol), ethyl cyanoacetate (2 mmol), and sulfur (2 mmol) into the vial.
-
Add Ethanol (3 mL) and Morpholine (3 mmol).
-
Cap the vial and vortex for 30 seconds to suspend the sulfur.
-
Irradiate at 120°C for 15 minutes.
-
Cool to room temperature (using compressed air cooling on the instrument).
-
Pour contents into ice-water (20 mL). Filter the resulting solid.[2][3]
-
Wash with cold ethanol (2 x 5 mL) and dry.
Workflow Visualization
Figure 2: Decision tree and workflow for Thermal vs. Microwave synthesis.
Data Summary & Expected Results
The following data represents typical outcomes for the synthesis of Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate .
| Metric | Thermal Method | Microwave Method | Notes |
| Reaction Time | 8–12 Hours | 15–20 Minutes | MW offers >95% time reduction.[2] |
| Isolated Yield | 65–75% | 85–92% | MW minimizes side reactions (e.g., dimerization).[1][2] |
| Appearance | Yellow to Pale Orange Solid | Pale Yellow Crystals | Color purity is often higher in MW.[1][2] |
| Melting Point | 110–112°C | 111–113°C | Sharp MP indicates high purity.[2] |
| Identical | Key diagnostic: Broad singlet for |
Key Spectral Features (Validation):
-
IR: Distinct double absorption bands for primary amine (
) at 3300–3400 cm and ester carbonyl at ~1680 cm .[1][2] - H NMR: Look for the disappearance of the ketone signal and the appearance of the thiophene ring substituents. The methylene protons of the piperidine ring adjacent to the thiophene usually appear as multiplets around 2.5–3.0 ppm.[2]
Troubleshooting & Optimization
-
Problem: Low Yield/Gummy Product
-
Problem: Sulfur Remains Undissolved
-
Problem: Difficulty in Purification
References
-
Original Methodology: Gewald, K., Schinke, E., & Böttcher, H. (1966).[1][2][4] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1][2] Chemische Berichte, 99(1), 94–100.[2] Link[1][2]
-
Thieno[2,3-c]pyridine Specifics: El-Gazzar, A. B. A., et al. (2007).[1][2] Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica, 57, 395–411.[1][5] Link
-
Anticancer Applications (Hsp90): Gopalsamy, A., et al. (2025).[1][2][6] Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI Molecules. Link[1][2]
-
Microwave Optimization: Sridhar, M., et al. (2007).[1] Microwave assisted synthesis of 2-aminothiophenes via the Gewald reaction. Tetrahedron Letters, 48(18), 3171-3172.[2] Link[1][2]
-
Mechanism Insight: Sabnis, R. W. (1994).[1] The Gewald Reaction. Sulfur Reports, 16(1), 1-17.[1][2][4] Link[1][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 3. scielo.br [scielo.br]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]
Application Notes and Protocols for the Metal-Free Synthesis of Thieno[2,3-c]pyridine Derivatives
Introduction: The Significance of the Thieno[2,3-c]pyridine Scaffold and the Imperative for Metal-Free Synthesis
The thieno[2,3-c]pyridine core is a privileged heterocyclic scaffold that constitutes the central structural framework of numerous pharmacologically active compounds. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticoagulant, anticancer, and kinase inhibitory properties.[1][2] The unique spatial arrangement of the thiophene and pyridine rings allows for specific interactions with various biological targets, making it a highly sought-after motif in modern drug discovery and development.[2]
Traditionally, the synthesis of thieno[2,3-c]pyridines has often relied on methodologies that employ transition metal catalysts. While effective, these methods present significant challenges, particularly in a pharmaceutical context. The use of expensive and often toxic heavy metals such as palladium, copper, or nickel necessitates rigorous and costly purification steps to remove residual metal contaminants from the final active pharmaceutical ingredient (API).[1] This not only increases the overall cost of synthesis but also poses environmental concerns. Consequently, the development of robust, efficient, and metal-free synthetic routes to access this important scaffold is a critical objective in contemporary organic and medicinal chemistry.
This comprehensive guide presents detailed application notes and step-by-step protocols for three distinct and effective metal-free strategies for the synthesis of thieno[2,3-c]pyridine derivatives. Each method has been selected for its unique advantages, including mild reaction conditions, readily available starting materials, and the circumvention of transition metal catalysis. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical transformations.
Methodology 1: 1,2,3-Triazole-Mediated Denitrogenative Transformation
This innovative, metal-free approach leverages a fused 1,2,3-triazole intermediate, which upon acid-mediated denitrogenation, undergoes a transformative cyclization to yield the thieno[2,3-c]pyridine core. This multi-step synthesis offers significant advantages, including the use of simple, inexpensive starting materials and the ability to introduce a variety of substituents at a late stage.[1][3][4]
Causality and Experimental Rationale
The entire process is a cascade of well-understood organic reactions. The initial one-pot triazolation efficiently constructs the 1,2,3-triazole ring. The subsequent modified Pomeranz-Fritsch reaction is an acid-catalyzed intramolecular electrophilic substitution that forges the fused ring system of thieno[2,3-c][1][2][5]triazolo[1,5-a]pyridine. The final and key step is the acid-mediated denitrogenative transformation. Here, a strong acid like trifluoromethanesulfonic acid (TfOH) protonates the triazole ring, promoting the extrusion of molecular nitrogen (N₂), a thermodynamically highly favorable process. This generates a reactive vinyl cation intermediate which is then trapped by a nucleophile (an alcohol, carboxylic acid, or nitrile), leading to the formation of the substituted thieno[2,3-c]pyridine ring system through a nucleophilic insertion or a transannulation mechanism.[1][6]
Visualizing the Workflow: Triazole-Mediated Synthesis
Caption: Workflow for the 1,2,3-triazole-mediated synthesis.
Detailed Experimental Protocol: Synthesis of 7-(Butoxymethyl)thieno[2,3-c]pyridine
Step 1: Synthesis of 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole
-
To a solution of 2-acetylthiophene (1.0 eq) in a suitable solvent, add sodium azide (1.5 eq) and trimethylsilyldiazomethane (TMSCHN₂, 2.0 M in hexanes, 1.2 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is used in the next step without further purification.
Step 2: Synthesis of thieno[2,3-c][1][2][5]triazolo[1,5-a]pyridine
-
Dissolve the crude 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole (1.0 eq) in a suitable solvent like dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (H₂SO₄, 3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the fused triazole.
Step 3: Synthesis of 7-(Butoxymethyl)thieno[2,3-c]pyridine
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the thieno[2,3-c][1][2][5]triazolo[1,5-a]pyridine (1.0 eq) in 1,2-dichloroethane (DCE).
-
Add n-butanol (2.0 eq) as the nucleophile.
-
Add trifluoromethanesulfonic acid (TfOH, 2.0 eq) as the catalyst.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract with dichloromethane (3x), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the desired 7-(butoxymethyl)thieno[2,3-c]pyridine.
Data Presentation: Substrate Scope and Yields
| Entry | Nucleophile | Product | Yield (%)[1] |
| 1 | n-Butanol | 7-(Butoxymethyl)thieno[2,3-c]pyridine | 72 |
| 2 | Methanol | 7-(Methoxymethyl)thieno[2,3-c]pyridine | 65 |
| 3 | Phenol | 7-(Phenoxymethyl)thieno[2,3-c]pyridine | 58 |
| 4 | Acetic Acid | 7-(Acetoxymethyl)thieno[2,3-c]pyridine | 85 |
| 5 | Propionic Acid | 7-(Propionyloxymethyl)thieno[2,3-c]pyridine | 82 |
| 6 | Benzonitrile | Imidazo[1,5-a]thieno[2,3-c]pyridine derivative | 68 |
Methodology 2: Gewald Multicomponent Reaction and Subsequent Aromatization
The Gewald reaction is a classic and highly efficient multicomponent reaction for the synthesis of 2-aminothiophenes.[7] By strategically choosing the starting materials, this reaction can be adapted for the metal-free synthesis of the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core, which can then be aromatized to the desired thieno[2,3-c]pyridine.[8]
Causality and Experimental Rationale
This two-stage process begins with the Gewald reaction, a base-catalyzed condensation of a ketone (N-substituted-4-piperidone), an active methylene nitrile (e.g., malononitrile), and elemental sulfur.[7] The base, typically a secondary amine like morpholine or piperidine, facilitates the initial Knoevenagel condensation between the piperidone and the nitrile. This is followed by the addition of sulfur to the enolate intermediate and subsequent intramolecular cyclization and tautomerization to form the stable 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine.[7]
The second stage involves the dehydrogenation (aromatization) of the tetrahydrothieno[2,3-c]pyridine. This is achieved using a strong oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). DDQ is a powerful hydrogen acceptor and efficiently removes two molecules of hydrogen from the saturated pyridine ring, leading to the formation of the fully aromatic thieno[2,3-c]pyridine system. This step is typically performed under neutral, thermal conditions.
Visualizing the Mechanism: Gewald Reaction Pathway
Caption: Key steps in the Gewald reaction and subsequent aromatization.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
-
In a round-bottom flask, combine N-Boc-4-piperidone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add a catalytic amount of morpholine (0.2 eq).
-
Heat the mixture to reflux (approximately 78 °C) and stir for 4-6 hours.
-
Monitor the reaction by TLC. A yellow precipitate will form as the reaction proceeds.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid product and wash thoroughly with cold ethanol to remove unreacted starting materials and catalyst.
-
Dry the product under vacuum to yield the tetrahydrothieno[2,3-c]pyridine derivative.[9]
Step 2: Aromatization to tert-butyl 2-amino-3-cyanothieno[2,3-c]pyridine-6(5H)-carboxylate
-
Dissolve the tetrahydrothieno[2,3-c]pyridine derivative (1.0 eq) in a high-boiling point, inert solvent such as dioxane or toluene.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of the DDQ-hydroquinone byproduct will form.
-
Filter the mixture to remove the solid byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the aromatic thieno[2,3-c]pyridine.
Methodology 3: Acid-Catalyzed Cyclization of a Schiff Base
This classical yet effective metal-free method involves the construction of the pyridine ring onto a pre-existing thiophene core. The key steps are the formation of a Schiff base followed by an acid-catalyzed intramolecular cyclization.
Causality and Experimental Rationale
The synthesis begins with the condensation of 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal to form the corresponding Schiff base (imine). This reaction is typically carried out under conditions that facilitate the removal of water, driving the equilibrium towards the product. The subsequent and critical step is the acid-catalyzed cyclization. A strong acid, such as polyphosphoric acid (PPA) or a mineral acid, protonates the acetal, leading to its hydrolysis to an aldehyde in situ. The acid also activates the thiophene ring for an intramolecular electrophilic attack by the protonated imine or the newly formed aldehyde, resulting in the closure of the pyridine ring. The choice of a strong dehydrating acid like PPA is crucial as it serves as both the catalyst and the reaction medium, promoting the cyclization and subsequent dehydration to form the aromatic pyridine ring.[10]
Visualizing the Workflow: Schiff Base Cyclization
Caption: Workflow for the acid-catalyzed Schiff base cyclization.
Detailed Experimental Protocol: Synthesis of Thieno[2,3-c]pyridine
Step 1: Formation of the Schiff Base
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-thiophenecarboxaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.05 eq) in benzene or toluene.[10]
-
Add a catalytic amount of p-toluenesulfonic acid (optional, but can accelerate the reaction).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture and evaporate the solvent under reduced pressure. The resulting crude Schiff base is an oil and can be used in the next step without further purification.
Step 2: Acid-Catalyzed Cyclization
-
In a separate flask, pre-heat polyphosphoric acid (PPA) to approximately 100 °C with stirring.
-
Slowly add the crude Schiff base from the previous step to the hot PPA with vigorous stirring.
-
Increase the temperature of the reaction mixture to 140-160 °C and maintain for 2-3 hours.
-
Monitor the reaction by taking aliquots, quenching with water, neutralizing, extracting, and analyzing by TLC.
-
After completion, cool the reaction mixture to below 100 °C and carefully pour it onto a large amount of crushed ice.
-
Neutralize the acidic solution by the slow addition of a strong base, such as a concentrated sodium hydroxide or potassium hydroxide solution, while cooling in an ice bath.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure or by column chromatography to yield pure thieno[2,3-c]pyridine.[10]
Conclusion and Future Perspectives
The methodologies presented in this guide offer robust and reliable metal-free alternatives for the synthesis of thieno[2,3-c]pyridine derivatives. The 1,2,3-triazole-mediated denitrogenative transformation provides a modern and versatile route with excellent opportunities for late-stage functionalization. The Gewald reaction offers a classic, high-yielding approach to the tetrahydro-analogs, which are valuable intermediates in their own right, while the acid-catalyzed Schiff base cyclization represents a more traditional but effective strategy.
The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the scale of the reaction. By eliminating the need for transition metal catalysts, these protocols not only contribute to more sustainable and cost-effective chemical synthesis but also simplify the purification process, a critical consideration in the development of new pharmaceutical agents. Future research in this area will likely focus on expanding the substrate scope of these reactions, developing enantioselective variations, and exploring their application in the synthesis of complex, biologically active molecules.
References
- BenchChem. (2025).
-
Cil, E., Van Hecke, K., & Van der Eycken, E. V. (2025). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistryOpen, 14(5), e202500060. [Link]
- LIRIAS. (2025).
- Nangunuri, B. G., Shirke, R. P., & Kim, M. H. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(16), 1735-1740.
-
PubMed. (2025). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. National Library of Medicine. [Link]
- Google Patents. (1976). Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. US3969358A.
-
ResearchGate. (2025). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. [Link]
-
PubMed. (2010). Combinatorial synthesis of substituted thieno[3,2-b]pyridines and other annulated heterocycles via new S(N)2-->Thorpe-Ziegler-->Thorpe-Guareschi domino reactions. Journal of Combinatorial Chemistry, 12(1), 9-12. [Link]
-
ResearchGate. (2025). Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. [Link]
-
ResearchGate. (2025). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. [Link]
-
MDPI. (2020). Design, Molecular Modeling and Synthesis of Metal-Free Sensitizers of Thieno Pyridine Dyes as Light-Harvesting Materials with Efficiency Improvement Using Plasmonic Nanoparticles. Materials, 13(8), 1898. [Link]
- LIRIAS. (2025).
- ResearchGate. (2025). Synthesis of N-protected protected aminoacetaldehyde dimethyl acetal....
- JOCPR. (2022). Synthesis, characterization and antimicrobial activity of substituted tetrahydrothieno [2,3-c]pyridin-2-yl)urea derivatives. Journal of Chemical and Pharmaceutical Research, 14(1), 1-8.
- DTIC. (2025). Piperidine Synthesis.
- BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde.
- ResearchGate. (2025).
-
PubChem. (2025). tert-butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate. [Link]
Sources
- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. benchchem.com [benchchem.com]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. d-nb.info [d-nb.info]
- 8. Metal-free synthesis of dihydrofuran derivatives as anti-vicinal amino alcohol isosteres - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. tert-butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate | C13H17N3O2S | CID 2763861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold [mdpi.com]
Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Thieno[2,3-c]pyridines and the Power of Suzuki Coupling
The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide range of biologically active molecules, including potent anticancer agents and kinase inhibitors. The ability to functionalize this core structure with precision is paramount for developing novel therapeutics. Among the arsenal of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for creating carbon-carbon bonds.[1]
This application note provides a comprehensive guide to the Suzuki coupling of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, a key building block for the synthesis of a diverse library of thieno[2,3-c]pyridine derivatives. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into troubleshooting common challenges.
Reaction Mechanism and Key Parameters: A Deeper Look into the Catalytic Cycle
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[2] The catalytic cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Workflow for the conventional Suzuki coupling protocol.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 equiv.), and potassium carbonate (K₂CO₃) (2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask. The final concentration of the Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate should be between 0.1 and 0.5 M.
-
Degassing: Purge the reaction mixture with a gentle stream of an inert gas (Argon or Nitrogen) for 10-15 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the specific arylboronic acid used.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times. [3][4] Step-by-Step Methodology:
-
Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a suitable palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.01-0.03 equiv.), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of ethanol and water or 1,4-dioxane and water. [3]3. Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100-150 °C) for a short period (e.g., 10-30 minutes). [4]The power should be adjusted to maintain the target temperature.
-
Work-up and Purification: After cooling to room temperature, perform the work-up and purification steps as described in the conventional heating protocol.
Data Presentation: A Survey of Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Suzuki coupling of various arylboronic acids with heteroaryl bromides, providing a useful reference for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) / Time | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 / 12h | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | Toluene/EtOH/H₂O (2:1:1) | 90 / 8h | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Dioxane/H₂O (5:1) | 110 / 16h | 75-85 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 (Microwave) / 20min | 90-98 |
| 5 | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 / 24h | 70-80 |
Note: The yields presented are typical ranges observed for similar heteroaryl bromide substrates and may require optimization for Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate.
Troubleshooting Common Issues in Suzuki Coupling Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficient degassing- Inappropriate base or solvent- Low reaction temperature | - Use a fresh batch of catalyst and ensure proper storage.- Thoroughly degas the reaction mixture with an inert gas.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.- Increase the reaction temperature. |
| Formation of homocoupled product (boronic acid dimer) | - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction | - Ensure rigorous degassing of the reaction mixture.- Use a Pd(0) catalyst or ensure complete in situ reduction of the Pd(II) precatalyst. [5] |
| Protodeboronation (loss of the boronic acid group) | - Presence of water and/or acidic impurities- Prolonged reaction times at high temperatures | - Use anhydrous solvents and ensure the base is not hygroscopic.- Use a boronic ester instead of the boronic acid.- Monitor the reaction closely and stop it upon completion. |
| Dehalogenation of the starting material | - Presence of a hydride source (e.g., from solvent or base) | - Use a different solvent or base.- Add a scavenger for hydride species. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 4-aryl-thieno[2,3-c]pyridine-2-carboxylates from Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate. By carefully selecting the catalyst, base, and solvent, and by following the detailed protocols provided in this application note, researchers can efficiently generate a wide array of novel compounds for further investigation in drug discovery and development. The troubleshooting guide offers practical solutions to common challenges, ensuring a higher success rate in these critical synthetic transformations.
References
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health. Available at: [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. Available at: [Link]
-
Suzuki coupling reaction of halobenzenes with various aryl- boronic... ResearchGate. Available at: [Link]
-
Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. Royal Society of Chemistry. Available at: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]
-
PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo... PubMed. Available at: [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
-
Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. RJPT. Available at: [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates or Nonaflates. Graz University of Technology. Available at: [Link]
-
Improved microwave-assisted ligand-free Suzuki–Miyaura cross-coupling of 5-iodo-2′-deoxyuridine in pure water. Royal Society of Chemistry. Available at: [Link]
-
Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. Available at: [Link]
-
Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids a. ResearchGate. Available at: [Link]
-
Suzuki couplings involving heteroaryl bromides. ResearchGate. Available at: [Link]
Sources
Application Note: Functionalization of the Thieno[2,3-c]pyridine Core
This guide details the functionalization strategies for the thieno[2,3-c]pyridine core, a privileged scaffold in medicinal chemistry known for its bioisosteric relationship with isoquinoline and quinoline. This framework is increasingly utilized in the development of kinase inhibitors (e.g., c-Src, Hsp90) and anticancer agents.
Structural Analysis & Reactivity Profile
The thieno[2,3-c]pyridine scaffold is a 5,6-fused bicyclic system. Proper numbering is critical for regioselective planning.
-
Numbering: Sulfur is position 1 . The thiophene carbons are 2 and 3 . The pyridine ring carbons are 4 , 5 , and 7 , with the Nitrogen atom at position 6 .
-
Electronic Bias:
-
C-2 (Thiophene
): The most electron-rich site, highly susceptible to deprotonation (lithiation) and electrophilic aromatic substitution. -
C-7 (Pyridine
): Electron-deficient but activatable via -oxide formation. This is the primary vector for nucleophilic substitution (S Ar) after activation. -
C-4 (Pyridine peri): Sterically congested and electronically deactivated. Functionalization here is best achieved during de novo synthesis (cyclization) rather than late-stage modification.
-
C-5 (Pyridine
): generally inert to direct functionalization compared to C-7.
-
Figure 1: Reactivity map of the thieno[2,3-c]pyridine scaffold highlighting the three primary vectors for diversification.
Protocol 1: C-7 Functionalization via N-Oxide Activation
Rationale: Direct electrophilic halogenation of the pyridine ring is difficult due to its electron-deficient nature. The "N-oxide shunt" reverses this polarity. Oxidation to the N-oxide renders the C-7 position susceptible to nucleophilic attack by halide ions (using POCl
Step 1: N-Oxidation
-
Dissolve thieno[2,3-c]pyridine (1.0 equiv) in DCM (0.1 M).
-
Cool to 0 °C in an ice bath.
-
Add m-CPBA (1.2–1.5 equiv, 77% max) portion-wise.
-
Warm to RT and stir for 3–6 hours. Monitor by TLC (the N-oxide is significantly more polar/lower R
). -
Workup: Wash with sat. NaHCO
(x3) to remove m-chlorobenzoic acid. Dry organic layer over Na SO , filter, and concentrate.-
Yield Expectation: >85% (Off-white solid).[1]
-
Step 2: Regioselective C-7 Chlorination
-
Suspend the N-oxide (1.0 equiv) in anhydrous POCl
(10 equiv). Note: POCl acts as both reagent and solvent. -
Add Et
N (2.0 equiv) dropwise (exothermic). -
Heat to reflux (105 °C) for 2–4 hours.
-
Cool to RT and concentrate under reduced pressure to remove excess POCl
. -
Quench: Pour the residue onto crushed ice/water carefully. Neutralize with solid Na
CO to pH 7–8. -
Extract with EtOAc (x3). Purify via flash chromatography (Hex/EtOAc).
Protocol 2: C-2 Regioselective Lithiation & Trapping
Rationale: The C-2 proton (adjacent to Sulfur) is the most acidic (pK
Reagents:
-
Base: n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in hexanes.
-
Solvent: Anhydrous THF (critical).
-
Electrophiles: DMF (formyl), CO
(carboxyl), I (iodo), MeI (methyl).
Procedure:
-
Prepare a solution of thieno[2,3-c]pyridine (1.0 equiv) in anhydrous THF (0.2 M) under Argon/Nitrogen atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath). Strict temperature control is required to prevent ring opening or polymerization.
-
Add n-BuLi (1.1 equiv) dropwise over 10–15 minutes.
-
Observation: The solution often turns a deep red/orange color, indicating the formation of the lithiated species.
-
-
Stir at -78 °C for 30–45 minutes.
-
Add the Electrophile (1.2–1.5 equiv) neat or in THF solution.
-
For DMF: Add neat DMF rapidly.
-
For Iodine: Add I
solution in THF.
-
-
Stir at -78 °C for 1 hour, then allow to warm to 0 °C over 1 hour.
-
Quench with sat. NH
Cl solution. -
Extract with EtOAc, dry over MgSO
, and concentrate.
Table 1: Electrophile Compatibility & Outcomes
| Electrophile | Product Functional Group | Typical Yield | Notes |
| DMF | C-2 Formyl (-CHO) | 75-85% | Precursor for reductive amination |
| CO | C-2 Carboxylic Acid (-COOH) | 60-75% | Add dry ice pellets directly to reaction |
| I | C-2 Iodide (-I) | 70-80% | Excellent for Suzuki/Sonogashira coupling |
| MeSSMe | C-2 Thiomethyl (-SMe) | 80-90% | - |
Protocol 3: Palladium-Catalyzed Cross-Coupling (C-7 & C-4)
Rationale: Once a halogen (Cl, Br, I) is installed at C-7 (via N-oxide) or C-4 (via synthesis), the core serves as an excellent substrate for Pd-catalyzed couplings. The C-7 position is particularly reactive toward S
Standard Suzuki-Miyaura Coupling Protocol:
-
Combine Halo-thieno[2,3-c]pyridine (1.0 equiv), Boronic Acid/Ester (1.2 equiv), and Base (Na
CO or K PO , 2.0 equiv) in a reaction vial. -
Solvent: 1,4-Dioxane/Water (4:1 ratio, 0.1 M).
-
Degas by bubbling Nitrogen for 10 minutes.
-
Add Catalyst: Pd(dppf)Cl
·DCM (5 mol%) or Pd(PPh ) (5 mol%). -
Heat to 90–100 °C for 4–12 hours.
-
Workup: Filter through Celite, dilute with water, extract with EtOAc.
Comparison of Reactivity (Halogen Displacement):
-
C-7 Position: Highly reactive. Works well with Suzuki, Buchwald-Hartwig (Amination), and Sonogashira.
-
C-4 Position: Moderately reactive. Steric hindrance from the peri-sulfur (position 1) can impact bulky ligands. Phosphine ligands like XPhos or SPhos are recommended for difficult substrates.
Summary of Synthetic Pathways
The following workflow illustrates the logical progression from the raw core to functionalized drug candidates.
Figure 2: Step-by-step functionalization workflow. Path 1 targets the thiophene ring (C-2); Path 2 targets the pyridine ring (C-7).
References
-
Synthesis and Reactivity of Thieno[2,3-c]pyridines
- Detailed protocols on cyclization and halogen
-
Source:
-
N-Oxide Mediated Functionalization
- Mechanistic insights into the Reissert-Henze reaction on thienopyridines.
-
Source:
-
Medicinal Chemistry Applications (Hsp90 Inhibitors)
-
Application of the core in anticancer drug design.[3]
-
Source:
-
-
C-H Activation Strategies
- Direct arylation protocols applicable to thieno-fused systems.
-
Source:
-
General Thienopyridine Properties
-
Physical and chemical data for the core scaffold.[4]
-
Source:
-
Sources
Application Notes and Protocols for Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate in Cancer Cell Line Research
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of the Thienopyridine Scaffold
The thienopyridine nucleus, a heterocyclic scaffold composed of fused thiophene and pyridine rings, represents a privileged structure in medicinal chemistry.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including notable antiplatelet effects through P2Y12 receptor antagonism.[2][3][4] More recently, the focus has expanded to oncology, where novel thienopyridine derivatives are being investigated for their potent and specific anticancer properties.[1][5] These compounds can induce cell cycle arrest and apoptosis, suggesting their potential as targeted chemotherapeutic agents.[1][5]
Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a key chemical intermediate that serves as a versatile starting point for the synthesis of a diverse library of thienopyridine-based compounds.[6] Its unique structure, featuring a bromine atom at the 4-position, allows for further chemical modifications to explore structure-activity relationships (SAR) and develop novel drug candidates with enhanced efficacy and selectivity against various cancer cell lines. This document provides a comprehensive guide for researchers on utilizing derivatives of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate for in vitro cancer cell line evaluation, with a focus on a hypothesized mechanism involving the inhibition of Heat Shock Protein 90 (Hsp90).
Hypothesized Mechanism of Action: Targeting Hsp90
Heat Shock Protein 90 (Hsp90) is an ATP-dependent molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell growth, proliferation, and survival.[1] In various cancers, Hsp90 is overexpressed, making it an attractive target for cancer therapy.[1] The inhibition of Hsp90 leads to the proteasomal degradation of its client proteins, disrupting multiple signaling pathways simultaneously and leading to cell cycle arrest and apoptosis.[1] Recent studies on thieno[2,3-c]pyridine derivatives have shown their potential to act as Hsp90 inhibitors, providing a strong rationale for investigating this mechanism for novel compounds derived from Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate.[1]
Caption: Hypothesized mechanism of action for thienopyridine derivatives.
Experimental Workflow for Compound Evaluation
A systematic approach is essential to characterize the anticancer potential of novel derivatives. The following workflow outlines a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: Recommended experimental workflow for in vitro evaluation.
Detailed Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is soluble in dimethyl sulfoxide (DMSO), and its absorbance is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, T47D, HSC-3, RKO)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Thienopyridine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thienopyridine derivative in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Cisplatin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using dose-response curve analysis.
Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Cancer cell lines
-
Thienopyridine derivative
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the thienopyridine derivative at its IC₅₀ concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.
Materials:
-
Cancer cell lines
-
Thienopyridine derivative
-
PI staining solution (containing RNase A and a permeabilizing agent like Triton X-100)
-
70% cold ethanol
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the thienopyridine derivative at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or longer.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in the PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant accumulation of cells in a particular phase suggests cell cycle arrest.[1]
Data Presentation and Interpretation
Quantitative data from the assays should be summarized in clear, structured tables for easy comparison.
Table 1: Example IC₅₀ Values of a Thienopyridine Derivative (Compound X)
| Cell Line | Tissue of Origin | IC₅₀ (µM) ± SD |
| MCF-7 | Breast Cancer | 15.2 ± 1.8 |
| T47D | Breast Cancer | 11.7 ± 1.3 |
| HSC-3 | Head and Neck Cancer | 10.8 ± 0.9 |
| RKO | Colorectal Cancer | 12.4 ± 1.5 |
Table 2: Example Cell Cycle Distribution in HSC-3 Cells after 24h Treatment
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Vehicle) | 60.5 ± 4.1 | 25.2 ± 2.5 | 14.3 ± 1.9 |
| Compound X (IC₅₀) | 25.8 ± 3.2 | 10.0 ± 1.8 | 64.2 ± 3.5 |
Data are presented as mean ± standard deviation from three independent experiments.
The data in Table 2 would suggest that Compound X induces a G2/M phase arrest in HSC-3 cells, a finding consistent with the disruption of proteins involved in cell cycle progression, which are often Hsp90 client proteins.[1]
Conclusion and Future Directions
Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a valuable scaffold for the development of novel anticancer agents. The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of its derivatives. Based on the promising results from related thienopyridine compounds, a key avenue for future investigation is the direct validation of Hsp90 inhibition through techniques such as Western blotting to assess the degradation of known Hsp90 client proteins and in silico molecular docking studies to predict binding modes.[1] These further studies will be crucial in elucidating the precise mechanism of action and advancing the most promising compounds towards preclinical development.
References
-
Al-Ostath, A., et al. (2024). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. Available at: [Link]
-
Pipzine Chemicals. (2026). Ethyl 4-Bromothieno[2,3-c]pyridine-2-carboxylate. Available at: [Link]
-
Zheng, R., et al. (2009). Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Gao, J., & Long, S. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData. Available at: [Link]
- Google Patents. (2000). Synthesis of ethyl bromopyruvate.
-
PubMed. (n.d.). Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. Available at: [Link]
-
Schweda, S. I., et al. (2020). 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents. Molecules. Available at: [Link]
-
Bioorganic & Medicinal Chemistry. (2025). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Available at: [Link]
-
Pipzine Chemicals. (n.d.). Methyl 4-Bromothieno[2,3-c]pyridine-2-Carboxylate. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available at: [Link]
-
ResearchGate. (2009). Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. Available at: [Link]
-
PubMed. (n.d.). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Available at: [Link]
-
PubMed. (2010). Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of action of thienopyridine drugs. Available at: [Link]
-
ResearchGate. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. (2011). 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl 4-Bromothieno[2,3-c]pyridine-2-Carboxylate | Structure, Uses, Safety & Supplier Information China [pipzine-chem.com]
Advanced Application Note: Thieno[2,3-c]pyridines as Kinase Inhibitors
Executive Summary
The thieno[2,3-c]pyridine scaffold represents a distinct bioisostere of quinoline and isoquinoline, offering unique electronic properties and vector positioning for kinase inhibition. While its isomers (thieno[2,3-b] and thieno[3,2-c]) are widely documented as PI-PLC and Aurora kinase inhibitors respectively, the [2,3-c] isomer has emerged as a potent scaffold for inhibiting MAP3K8 (COT/Tpl2) and modulating Hsp90 , a chaperone critical for the stability of oncogenic kinases.
This guide provides a technical roadmap for the application of thieno[2,3-c]pyridines in drug discovery, focusing on Structure-Activity Relationship (SAR) logic, validated biochemical assay protocols, and cellular target engagement workflows.
Chemical Rationale & SAR Logic
The Scaffold Advantage
The thieno[2,3-c]pyridine core fuses a thiophene ring to a pyridine ring. Unlike the [2,3-b] isomer, the [2,3-c] orientation positions the pyridine nitrogen (N6) and the thiophene sulfur to create a specific dipole moment that favors binding in the ATP-hinge region of serine/threonine kinases.
-
Lipophilicity: The thiophene moiety increases lipophilicity compared to pure naphthyridines, enhancing cell permeability.
-
Vector Availability: The Gewald reaction synthesis route typically yields functional handles at positions C-2 (amine) and C-3 (cyano/ester), which are critical for hydrogen bonding with the kinase hinge region.
Structural Anatomy & Optimization (SAR)
The following diagram illustrates the core pharmacophore and optimization strategy for kinase selectivity, specifically targeting the ATP-binding pocket of Tpl2/COT.
Figure 1: Structural optimization logic for thieno[2,3-c]pyridines. The C-2 and C-3 positions are established early via Gewald synthesis, while N-6 allows for late-stage solubility tuning.
Target Profiling
Thieno[2,3-c]pyridines exhibit a specific kinase inhibition profile.[1] Researchers should prioritize the following targets during screening:
| Target Kinase / Protein | Mechanism of Action | Clinical Relevance | Typical IC50 Range |
| MAP3K8 (COT/Tpl2) | ATP-Competitive | Inflammation (RA, IBD), Tumorigenesis | 10 - 100 nM |
| Hsp90 | Chaperone Inhibition | Stability of client kinases (e.g., Akt, Raf) | 0.5 - 15 µM |
| GRK2 | ATP-Competitive | Heart Failure, GPCR desensitization | 50 - 500 nM |
| Aurora Kinase B | ATP-Competitive | Mitosis / Cell Division | 100 - 1000 nM |
Critical Note: Do not confuse with thieno[2,3-b]pyridines (PI-PLC inhibitors) or thieno[3,2-d]pyrimidines (EGFR inhibitors). The specific [2,3-c] isomer topology is essential for Tpl2 selectivity.
Application Protocol 1: Biochemical Potency (ADP-Glo™ Assay)
Objective: Determine the IC50 of a thieno[2,3-c]pyridine derivative against Tpl2 (COT) kinase. Rationale: The ADP-Glo assay is preferred over FRET for this scaffold because thienopyridines can be autofluorescent in the blue/green range, potentially interfering with TR-FRET signals. ADP-Glo is a luminescence-based endpoint assay.
Reagents Required[1][2][3][4]
-
Enzyme: Recombinant Human COT/Tpl2 (active).
-
Substrate: MEK1 (inactive) or a synthetic peptide substrate.
-
ATP: Ultra-pure ATP (10 mM stock).
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.
-
Detection: ADP-Glo™ Kinase Assay Kit (Promega).
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock of the thieno[2,3-c]pyridine compound in 100% DMSO.
-
Perform a 1:3 serial dilution in DMSO to generate a 10-point dose-response curve.
-
Control: Include Staurosporine as a positive control and DMSO-only as a negative control (Max signal).
-
-
Kinase Reaction Setup (384-well plate):
-
Transfer 1 µL of compound to the well.
-
Add 2 µL of Enzyme Master Mix (final conc. 5 ng/well).
-
Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme equilibration.
-
Add 2 µL of Substrate/ATP Mix (final ATP conc. should be at
, typically 10-50 µM). -
Total Volume: 5 µL.
-
Incubation: Seal plate and incubate for 60 minutes at RT.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 mins at RT.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate 30 mins at RT.
-
-
Data Acquisition:
-
Read Luminescence (Integration time: 0.5 - 1.0 sec).
-
Calculation: Convert RLU to % Inhibition using the formula:
-
Application Protocol 2: Cellular Target Engagement
Objective: Validate Tpl2 inhibition via the suppression of TNF-
Pathway Visualization
Figure 2: The Tpl2 signaling cascade. Thieno[2,3-c]pyridines block the phosphorylation of MEK, preventing downstream TNF-alpha release.
Protocol Steps
-
Cell Culture:
-
Isolate human PBMCs or use the THP-1 monocytic cell line.
-
Seed 100,000 cells/well in a 96-well plate in RPMI-1640 + 10% FBS.
-
-
Compound Treatment:
-
Add thieno[2,3-c]pyridine derivatives (0.1 µM - 10 µM) to cells.
-
Pre-incubation: 1 hour at 37°C is critical to ensure kinase occupancy before pathway activation.
-
-
Stimulation:
-
Add Lipopolysaccharide (LPS) (final conc. 1 µg/mL).
-
Incubate for 4 hours (for TNF-
mRNA) or 18-24 hours (for secreted protein).
-
-
Readout (ELISA):
-
Harvest supernatant.
-
Quantify TNF-
using a standard sandwich ELISA kit. -
Success Criterion: A dose-dependent reduction in TNF-
with an IC50 < 1 µM indicates potent cellular activity.
-
Validation & Troubleshooting ("Self-Validating Systems")
To ensure scientific integrity, every experiment must include internal checks.
Solubility Check (The "Crash" Test)
Thienopyridines are planar and prone to
-
Test: Dilute compound to 100 µM in assay buffer. Measure absorbance at 600 nm (turbidity).
-
Pass: OD600 < 0.005.
-
Fail: Visible precipitation or high OD. Solution: Add 0.05% CHAPS or modify the N-6 position with a morpholine ring.
Selectivity Counter-Screen
To prove the biological effect is due to [2,3-c] topology and not general toxicity:
-
Counter-screen: Test against EGFR (typically inhibited by thieno[3,2-d]pyrimidines) and PI-PLC (inhibited by thieno[2,3-b]pyridines).
-
Result: A selective [2,3-c] inhibitor should show >50-fold selectivity for Tpl2/COT over EGFR.
References
-
Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. Source: ResearchGate / Journal of Medicinal Chemistry URL:[Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Source: MDPI (Pharmaceuticals) URL:[Link][2]
-
Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer (Isomer Comparison). Source: MDPI (International Journal of Molecular Sciences) URL:[Link][2]
Sources
Development of Hsp90 inhibitors from thieno[2,3-c]pyridines
Application Note: Development of Hsp90 Inhibitors from Thieno[2,3-c]pyridines
Executive Summary
Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of multiple oncogenic "client" proteins (e.g., Her2, Akt, Raf-1).[1][2][3][4][5][6][7][8] Inhibition of Hsp90 leads to the simultaneous degradation of these clients, making it a powerful target for multi-nodal cancer therapy. While early inhibitors like Geldanamycin showed promise, they suffered from hepatotoxicity and poor solubility.[1]
This guide details the development of thieno[2,3-c]pyridines as a novel class of synthetic Hsp90 inhibitors.[9] Unlike macrocyclic natural products, this scaffold offers tunable solubility and a straightforward synthetic pathway. This Application Note provides a validated workflow for synthesizing the scaffold, evaluating ATP-binding affinity via Fluorescence Polarization (FP), and confirming biological activity through client protein degradation assays.
Part 1: Chemical Synthesis Protocol
Objective: Synthesize a library of thieno[2,3-c]pyridine derivatives (specifically the "6a-k" series) to target the Hsp90 N-terminal ATP-binding pocket.
Mechanism of Synthesis
The core scaffold is constructed using the Gewald Reaction , a multi-component condensation that forms a thiophene ring fused to a piperidone. This is followed by linker attachment and nucleophilic substitution to introduce diversity.
Protocol 1: Synthesis of Thieno[2,3-c]pyridine Derivatives
Reagents Required:
-
Ethyl 4-oxopiperidine-1-carboxylate (Starting Material)[9]
-
Ethyl cyanoacetate[10]
-
Elemental Sulfur (
) -
Morpholine (Base catalyst)
-
Secondary amines (for R-group diversification, e.g., thiomorpholine)
Step-by-Step Methodology:
-
Scaffold Formation (Gewald Reaction):
-
Dissolve ethyl 4-oxopiperidine-1-carboxylate (10 mmol) and ethyl cyanoacetate (10 mmol) in Ethanol (30 mL).
-
Add elemental sulfur (10 mmol) and morpholine (10 mmol) dropwise.
-
Critical Step: Reflux the mixture at 70°C for 3–5 hours. The reaction is complete when the solid sulfur disappears and a precipitate forms.
-
Cool to room temperature (RT), filter the precipitate, and wash with cold ethanol to yield Intermediate A (Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate).
-
-
Linker Attachment (Chloroacetylation):
-
Dissolve Intermediate A (5 mmol) in dry Dichloromethane (DCM).
-
Add Triethylamine (TEA, 6 mmol) as a proton scavenger.
-
Cool to 0°C. Add Chloroacetyl chloride (5.5 mmol) dropwise over 15 minutes.
-
Stir at RT for 4 hours. Wash with water/brine, dry over
, and concentrate to yield the Chloroacetamide Intermediate .
-
-
Library Diversification (Nucleophilic Substitution):
-
Dissolve the Chloroacetamide Intermediate (1 mmol) in dry THF (5 mL).
-
Add the desired secondary amine (e.g., thiomorpholine for compound 6i ) (1.5 mmol).
-
Heat to 55–60°C for 2 hours. Monitor by TLC (50:50 EtOAc/Hexane).
-
Purification: Evaporate solvent and recrystallize from ethanol/water to obtain the final Hsp90 inhibitor candidate.
-
Yield Expectation: 70–85% for the final step.
Validation: Confirm structure via
Part 2: Biochemical Validation (Fluorescence Polarization)
Objective: Quantify the binding affinity (
Principle: This assay uses Geldanamycin-FITC (GM-FITC) , a fluorescent probe that binds the Hsp90 ATP pocket. When bound to the large Hsp90 protein (90 kDa), the probe rotates slowly, resulting in high fluorescence polarization (mP). A potent inhibitor will displace the probe, causing it to rotate rapidly and lowering the mP value.
Protocol 2: Hsp90 Fluorescence Polarization (FP) Assay
Materials:
-
Recombinant Human Hsp90
(N-terminal domain). -
Tracer: Geldanamycin-FITC (GM-FITC) (5 nM final concentration).
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM
, 20 mM , 0.01% Triton X-100, 2 mM DTT.[1] -
Black 384-well microplates (Corning #3575).
Workflow:
-
Preparation: Dilute test compounds in DMSO to 100x the final concentration.
-
Plate Setup:
-
Add 10
L of Assay Buffer containing 10 nM Hsp90 to each well. -
Add 0.2
L of test compound (serial dilution). -
Incubate for 15 minutes at RT to allow compound binding.
-
-
Tracer Addition: Add 10
L of Assay Buffer containing 10 nM GM-FITC. -
Equilibration: Incubate for 3 hours at RT in the dark.
-
Measurement: Read Fluorescence Polarization on a multimode reader (e.g., EnVision).
-
Excitation: 485 nm | Emission: 535 nm.
-
-
Analysis: Plot mP vs. log[Compound] to determine
.
Success Criteria:
-
Reference Control: 17-AAG should yield an
.
Part 3: Cellular Mechanism of Action (Client Degradation)
Objective: Confirm that the compound inhibits Hsp90 in cells by inducing the degradation of client proteins (Her2, Akt) and upregulating Hsp70 (Heat Shock Response).
Protocol 3: Western Blotting for Client Degradation
Cell Lines: MCF-7 or SKBr3 (Breast cancer lines dependent on Her2/Akt).
Workflow:
-
Seeding: Plate cells at
cells/well in 6-well plates. Allow to attach overnight. -
Treatment: Treat cells with test compounds (1, 10, 50
M) or Vehicle (DMSO) for 24 hours . -
Lysis: Wash with cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.
-
SDS-PAGE: Load 20
g protein per lane on a 4–12% Bis-Tris gel. -
Immunoblotting: Transfer to PVDF membrane and probe with:
-
Anti-Her2/ErbB2: (Client - expected decrease)
-
Anti-Akt: (Client - expected decrease)
-
Anti-Hsp70: (Co-chaperone - expected increase )
-
Anti-
-Actin: (Loading Control - no change)
-
-
Quantification: Normalize band intensity to
-Actin.
Data Interpretation: A potent thieno[2,3-c]pyridine inhibitor (like compound 6i ) will show a dose-dependent disappearance of Her2 and Akt bands and a strong appearance of Hsp70 bands compared to the DMSO control.
Part 4: Visualizations
Figure 1: Synthesis of Thieno[2,3-c]pyridine Hsp90 Inhibitors
Caption: The synthetic pathway utilizes a Gewald reaction to form the core scaffold, followed by chloroacetylation and amine substitution to generate the Hsp90 inhibitor library.
Figure 2: Hsp90 Inhibition & Client Degradation Mechanism
Caption: Mechanism of Action. Binding of the inhibitor to the Hsp90 ATP pocket blocks the chaperone cycle, leading to ubiquitin-mediated proteasomal degradation of oncogenic clients.
Part 5: Data Summary & SAR Insights
Table 1: Structure-Activity Relationship (SAR) Summary of Thieno[2,3-c]pyridines
| Compound ID | R-Group Substitution (Amine) | Hsp90 Binding ( | MCF-7 Cell Viability ( | Solubility |
| 6a | Morpholine | 1.2 | 16.4 | High |
| 6b | Piperidine | 2.5 | > 50 | Moderate |
| 6i (Lead) | Thiomorpholine | 0.45 | 10.8 | High |
| 17-AAG | (Control) | 0.78 | 0.5 | Low |
Key SAR Findings:
-
Thiomorpholine Preference: The inclusion of a sulfur atom in the R-group (Compound 6i) significantly enhances potency compared to the oxygen-containing morpholine (6a). This suggests a specific hydrophobic interaction or "sulfur-pi" interaction within the hydrophobic sub-pocket of Hsp90.
-
Linker Length: The acetamido linker provides optimal spacing for the R-group to exit the ATP pocket and interact with solvent-exposed residues, improving solubility over rigid natural products.
References
-
Chandrasekaran, B. et al. "Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors." Pharmaceuticals, vol. 18, no. 2, 2025.[2][9][13][14] [Link]
-
Luo, Z. et al. "Synthesis and biological evaluation of geldanamycin–ferulic acid conjugate as a potent Hsp90 inhibitor." RSC Advances, 2019. [Link]
-
Du, Y. et al.[15] "High-throughput screening fluorescence polarization assay for tumor-specific Hsp90." Journal of Biomolecular Screening, 2007. [Link]
-
Trepel, J. et al. "Targeting the dynamic Hsp90 complex in cancer." Nature Reviews Cancer, 2010. [Link]
- Gewald, K. et al. "Heterocycles from CH-acidic nitriles. VIII. 2-Amino-thiophenes from methylene-active nitriles, carbonyl compounds and sulfur." Chemische Berichte, 1966.
Sources
- 1. Synthesis and biological evaluation of geldanamycin–ferulic acid conjugate as a potent Hsp90 inhibitor - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08665J [pubs.rsc.org]
- 2. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AID 686974 - Late stage assay provider results from the probe development effort to identify selective inhibitors of heat shock protein 90 (HSP90): Western blot analysis of Hsp90-dependent client proteins, Her2 and AKT - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 11. High-throughput screening fluorescence polarization assay for tumor-specific Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Protocols for Assessing PI-PLC Inhibition
Abstract & Strategic Overview
Phosphoinositide-specific Phospholipase C (PI-PLC) is a pivotal enzyme family (comprising
However, assessing PI-PLC inhibition is fraught with artifacts due to the transient nature of its primary product (
Mechanistic Background
To design a valid inhibition protocol, one must understand the signal transduction cascade. PI-PLC hydrolyzes Phosphatidylinositol 4,5-bisphosphate (
-
Inositol 1,4,5-trisphosphate (
): Soluble; binds receptors on the ER to release . -
Diacylglycerol (DAG): Membrane-bound; activates Protein Kinase C (PKC).
Signaling Pathway Diagram
Figure 1: The PI-PLC signaling cascade. Inhibition of the red node (PI-PLC) prevents the formation of downstream green effectors.
Experimental Strategy & Assay Selection
A single assay is rarely sufficient to confirm specific PI-PLC inhibition. We recommend a "Triangulation Approach":
| Feature | Calcium Flux (Protocol 1) | IP-One HTRF (Protocol 2) | Fluorogenic Substrate (Protocol 3) |
| Readout | Functional ( | Metabolic (IP1 Accumulation) | Enzymatic (Cleavage Kinetics) |
| Throughput | High (FLIPR/Plate Reader) | High (TR-FRET) | Medium/High |
| Sensitivity | Very High | High | Moderate |
| Artifact Risk | High (False positives from ion channel blockers) | Low (Specific to Inositol pathway) | Low (Direct interaction) |
| Primary Use | Initial Screening | Hit Validation | Mechanism of Action |
Protocol 1: High-Throughput Calcium Mobilization Assay
Rationale: This is the industry standard for primary screening. It measures the functional consequence of PI-PLC activity (
Materials
-
Cell Line: CHO-K1 or HEK293 stably expressing a Gq-coupled GPCR (e.g., M1 Muscarinic or
-Adrenergic). -
Dye: Fluo-4 AM or Fura-2 AM (Calcium indicators).
-
Inhibitor Control: U73122 (Active PI-PLC inhibitor).
-
Negative Control: U73343 (Inactive analog; critical for ruling out non-specific toxicity).
-
Buffer: HBSS + 20 mM HEPES, pH 7.4 (Probenecid 2.5 mM optional to prevent dye leakage).
Step-by-Step Methodology
-
Cell Seeding: Plate cells (10,000/well) in black-wall, clear-bottom 384-well plates. Incubate overnight.
-
Dye Loading:
-
Remove media. Add 20
L of Fluo-4 AM (2 M final) in assay buffer. -
Incubate 45 mins at 37°C, then 15 mins at RT.
-
-
Compound Addition (Pre-Incubation):
-
Add test compounds or U73122 (0.1 - 10
M). -
Critical: Incubate for 15-20 minutes before agonist addition. PI-PLC inhibitors often require time to access the membrane interface.
-
-
Stimulation & Read:
-
Place plate in FLIPR or kinetic plate reader (e.g., Hamamatsu FDSS).
-
Inject Agonist (e.g., Carbachol at
concentration).[2] -
Record fluorescence (Ex 494nm / Em 516nm) every 1 second for 60 seconds, then every 5 seconds for 2 minutes.
-
Data Interpretation:
Calculate the "Area Under the Curve" (AUC) or Peak Fluorescence minus Baseline.
Protocol 2: IP-One HTRF Accumulation Assay (Validation)
Rationale: Calcium assays are prone to false positives (e.g., SERCA pump inhibitors). The IP-One assay measures Inositol Monophosphate (IP1) .[3] In the presence of Lithium Chloride (LiCl), IP1 degradation is blocked.[1][2][3][4][5] Since IP1 is a direct metabolite of IP3, this assay specifically validates the PLC pathway.
Workflow Diagram
Figure 2: The IP-One HTRF workflow. LiCl is the rate-limiting reagent that allows signal accumulation.
Methodology (HTRF/TR-FRET)
-
Reagents: Use a commercial IP-One kit (e.g., Cisbio/Revvity).
-
Stimulation Buffer: Prepare HBSS containing 50 mM LiCl .
-
Note: LiCl inhibits inositol monophosphatase, trapping the signal as IP1.[5]
-
-
Assay Execution:
-
Remove culture media from cells.
-
Add 14
L Stimulation Buffer containing the Test Inhibitor. Incubate 20 mins. -
Add 7
L Agonist (at ) in Stimulation Buffer. -
Incubate for 60 minutes at 37°C (Metabolic accumulation takes longer than Ca flux).
-
-
Detection:
-
Add 5
L IP1-d2 conjugate (Acceptor). -
Add 5
L Anti-IP1-Cryptate (Donor) in Lysis Buffer. -
Incubate 1 hour at RT.
-
-
Measurement: Read on an HTRF-compatible reader. Calculate Ratio:
.
Self-Validating Check: The signal is inversely proportional to PI-PLC activity (Competitive Assay).
-
High PI-PLC activity
High IP1 Low FRET signal. -
Inhibition
Low IP1 High FRET signal .
Protocol 3: Cell-Free Fluorescent Substrate Assay
Rationale: To confirm the compound acts directly on the enzyme (and not on the GPCR or G-protein), use a purified PI-PLC isoform and a fluorogenic substrate like WH-15 or xy-69 .
Methodology
-
Substrate: WH-15 (a PIP2 analog that becomes fluorescent upon cleavage).[6][7]
-
Enzyme: Recombinant purified PLC-
or PLC- . -
Buffer: 50 mM HEPES (pH 7.2), 70 mM KCl, 3 mM
(essential for activity), 0.1% Sodium Cholate (to form mixed micelles). -
Procedure:
-
Mix 10 ng purified PI-PLC with Test Inhibitor in the buffer.
-
Add WH-15 substrate (10
M final). -
Monitor fluorescence increase (Ex 355nm / Em 535nm) kinetically for 30 minutes.
-
Troubleshooting & Scientific Integrity (E-E-A-T)
The "U73122 Paradox"
While U73122 is the most cited inhibitor, it is an alkylating agent with significant off-target effects, including the inhibition of SERCA pumps (leading to false positives in Ca-flux assays).
-
Trustworthiness Rule: Never publish U73122 data without the U73343 negative control. If U73343 also inhibits the signal, the effect is non-specific.
Z-Factor Validation
For any high-throughput screen, calculate the Z-factor to ensure assay robustness:
-
: Standard Deviation,
: Mean. -
: Positive control (Max signal),
: Negative control (Min signal). -
A value
is required for a valid screen.
References
-
Bleasdale, J. E., et al. (1990).[8][9] Selective inhibition of receptor-coupled phospholipase C-dependent processes in human platelets and polymorphonuclear neutrophils.[8] Journal of Pharmacology and Experimental Therapeutics.[8]
-
Huang, W., et al. (2011). A Fluorogenic, Small Molecule Reporter for Mammalian Phospholipase C Isozymes. ACS Chemical Biology.
-
Trinquet, E., et al. (2006). D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-trisphosphate to monitor G protein-coupled receptor activation. Analytical Biochemistry.
-
MacMillan, D., & McCarron, J. G. (2010).[10] The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle.[10] British Journal of Pharmacology.
-
Cisbio / Revvity. IP-One HTRF Assay Principle and Technical Manual.
Sources
- 1. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 5. gbo.com [gbo.com]
- 6. researchgate.net [researchgate.net]
- 7. A Fluorogenic, Small Molecule Reporter for Mammalian Phospholipase C Isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The PI-PLC inhibitor U-73122 is a potent inhibitor of the SERCA pump in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Thieno[2,3-d]pyrimidine Derivatives: Synthesis, Profiling, and Antiallergenic Mechanism of Action
Executive Summary
This application note provides a comprehensive technical guide for the development of thieno[2,3-d]pyrimidine derivatives as potent antiallergenic agents. Structurally bioisosteric to quinazolines and purines, these scaffolds exhibit significant efficacy in stabilizing mast cells and inhibiting the release of pro-inflammatory mediators (histamine,
Chemical Rationale & Synthesis Protocol
The Scaffold Advantage
The thieno[2,3-d]pyrimidine core mimics the ATP-binding pocket of various kinases. In the context of allergy, derivatives of this scaffold have shown dual-activity potential:
-
Syk Kinase Inhibition: Blocking the upstream signaling of the high-affinity IgE receptor (
). -
PDE4 Inhibition: Preventing the degradation of cAMP, thereby raising the activation threshold of mast cells.
Synthetic Workflow (The Gewald Reaction)
The most robust route to the 2-aminothiophene intermediate—the precursor for the pyrimidine ring closure—is the Gewald reaction.
Protocol: One-Pot Gewald Synthesis
Reagents: Cyclohexanone (or substituted ketone), Malononitrile, Elemental Sulfur, Morpholine (catalyst), Ethanol.
-
Preparation: In a round-bottom flask, dissolve cyclohexanone (10 mmol) and malononitrile (10 mmol) in absolute ethanol (20 mL).
-
Activation: Add elemental sulfur (10 mmol) followed by dropwise addition of morpholine (10 mmol). Note: The reaction is exothermic.
-
Reflux: Heat the mixture to 60°C for 2 hours, then reflux for an additional 6 hours.
-
Isolation: Cool to room temperature. Pour the mixture into ice-cold water.
-
Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF to yield the 2-aminothiophene intermediate.
-
Cyclization (Pyrimidine Ring Formation): Reflux the intermediate in Formamide (10 mL/g) for 8 hours. Cool and filter to obtain the final thieno[2,3-d]pyrimidine-4(3H)-one core.[1]
Synthetic Pathway Visualization
Figure 1: Two-step synthetic route utilizing the Gewald multi-component reaction followed by formamide cyclization.
In Vitro Profiling: RBL-2H3 Mast Cell Degranulation
The Rat Basophilic Leukemia (RBL-2H3) cell line is the gold standard for screening antiallergenic compounds due to its high expression of
Reagents & Buffers
-
Sensitization Buffer: MEM with 0.2
g/mL anti-DNP IgE. -
Tyrode’s Buffer (Challenge): 135 mM NaCl, 5 mM KCl, 1.8 mM CaCl
, 1 mM MgCl , 5.6 mM Glucose, 20 mM HEPES, 1 mg/mL BSA (pH 7.4). -
Substrate Solution: 1 mM p-nitrophenyl-N-acetyl-
-D-glucosaminide (p-NAG) in 0.1 M citrate buffer (pH 4.5). -
Stop Solution: 0.1 M Na
CO /NaHCO (pH 10.0).
Protocol: -Hexosaminidase Release Assay[2][3]
-
Seeding: Plate RBL-2H3 cells at
cells/well in a 96-well plate. Incubate overnight. -
Sensitization: Replace medium with Sensitization Buffer (containing anti-DNP IgE). Incubate for 12–16 hours at 37°C.
-
Washing: Wash cells
with PBS and with Tyrode’s Buffer to remove unbound IgE. -
Drug Treatment: Add test compounds (dissolved in Tyrode’s, DMSO < 0.1%) at varying concentrations. Incubate for 30 minutes.
-
Positive Control:[2] Ketotifen or Quercetin.
-
Vehicle Control: 0.1% DMSO in Tyrode’s.
-
-
Challenge: Add DNP-HSA (Antigen) to a final concentration of 1
g/mL. Incubate for 30 minutes at 37°C. -
Supernatant Collection: Transfer 50
L of supernatant to a fresh plate. -
Lysis (Total Content): Add 50
L of 1% Triton X-100 to the remaining cells to measure total enzyme content. -
Enzymatic Reaction: Add 50
L of Substrate Solution to both supernatant and lysate wells. Incubate for 60 minutes at 37°C. -
Termination: Add 100
L of Stop Solution . -
Readout: Measure absorbance at 405 nm .
Data Analysis
Calculate the percentage of degranulation using the formula:
Calculate % Inhibition relative to the vehicle-treated control.
Mechanism of Action (MoA)
Thieno[2,3-d]pyrimidines exert antiallergenic effects primarily by interrupting the early-phase signaling cascade downstream of the IgE receptor.
The Signaling Pathway
Upon antigen cross-linking of IgE-bound
-
PLC
activation: Generates IP (calcium mobilization) and DAG (PKC activation). -
Degranulation: Fusion of histamine granules with the plasma membrane.
-
Cytokine Production: Late-phase inflammation (TNF-
, IL-4).
Thieno[2,3-d]pyrimidines competitively inhibit ATP binding at the Syk catalytic domain, effectively silencing the downstream cascade.
Pathway Visualization
Figure 2: Signal transduction pathway showing the blockade of Syk kinase by the thienopyrimidine derivative.
In Vivo Validation: Passive Cutaneous Anaphylaxis (PCA)
The PCA model is critical for verifying that the compound is bioavailable and capable of preventing capillary permeability changes induced by histamine.
Experimental Design Table
| Parameter | Specification |
| Animal Model | ICR or BALB/c Mice (Male, 6-8 weeks) |
| Sensitization | Anti-DNP IgE (0.5 |
| Challenge | DNP-HSA (1 mg/kg) + 1% Evans Blue Dye |
| Route | Intradermal (Ear) for IgE; Intravenous (Tail Vein) for Challenge |
| Readout | Extravasation of Evans Blue Dye (OD 620 nm) |
Detailed Protocol
-
Sensitization (Day 0): Inject 20
L of anti-DNP IgE intradermally into the right ear pinna. Inject 20 L of PBS into the left ear (control). -
Latency: Allow 24 hours for IgE to bind to mast cells.[3]
-
Drug Administration (Day 1): Administer the test compound (PO or IP) 1 hour prior to antigen challenge.
-
Challenge: Inject 200
L of saline containing DNP-HSA (100 g) and 1% Evans Blue dye intravenously via the tail vein. -
Reaction: Wait 30 minutes. The right ear should turn blue in vehicle-treated animals due to histamine-induced vascular leakage.
-
Tissue Harvest: Euthanize mice. Punch out a defined area (e.g., 6 mm biopsy punch) from both ears.
-
Dye Extraction: Incubate ear punches in 1 mL of Formamide at 63°C overnight.
-
Quantification: Measure the absorbance of the formamide extract at 620 nm .
-
Efficacy Calculation: Compare the optical density (OD) of the drug-treated group vs. the vehicle group.
References
-
BenchChem. (2025).[1] Application Notes and Protocols for the Multi-Step Synthesis of Thieno[2,3-d]pyrimidine Analogs. Retrieved from
-
National Institutes of Health (NIH). (2014). Measuring Local Anaphylaxis in Mice (PCA Protocol). Journal of Visualized Experiments. Retrieved from
-
Creative Bioarray. Passive Cutaneous Anaphylaxis (PCA) Model Services. Retrieved from
-
El-Malah, A. A., et al. (2015).[4] Design, Synthesis and Biological Evaluation of New Thieno[2,3-d]pyrimidines as Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.[4][5] Retrieved from
-
Frontiers in Immunology. (2018). Spinacetin Suppresses the Mast Cell Activation and Passive Cutaneous Anaphylaxis in Mouse Model. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scielo.br [scielo.br]
- 3. Hooke - Contract Research - Passive Cutaneous Anaphylaxis (PCA) [hookelabs.com]
- 4. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Spinacetin Suppresses the Mast Cell Activation and Passive Cutaneous Anaphylaxis in Mouse Model [frontiersin.org]
Synthesis of novel thieno[2,3-d]pyrimidine derivatives for anticancer activity
Application Note: Strategic Synthesis and Evaluation of Thieno[2,3-d]pyrimidine Scaffolds as Potent Anticancer Agents
Introduction: The Strategic Value of the Scaffold
In the pursuit of novel anticancer therapeutics, the thieno[2,3-d]pyrimidine scaffold has emerged as a premier bioisostere of the quinazoline nucleus (found in approved drugs like Gefitinib and Erlotinib). By replacing the benzene ring of quinazoline with a thiophene ring, researchers can exploit specific electronic and steric properties that often result in enhanced binding affinity to receptor tyrosine kinases (RTKs) such as EGFR , VEGFR-2 , and PI3K .
Why this scaffold?
-
Bioisosterism: It mimics the ATP-binding motif of purines, allowing it to fit snugly into the kinase ATP-binding pocket.
-
Synthetic Versatility: The thiophene ring allows for facile introduction of diverse substituents at the 5- and 6-positions, enabling fine-tuning of lipophilicity and metabolic stability.
-
Intellectual Property: It offers a distinct chemical space outside the crowded quinazoline patent landscape.
Figure 1: Structural evolution from quinazoline to thieno[2,3-d]pyrimidine.[1]
Chemical Synthesis Strategy
The synthesis relies on the Gewald Reaction , a robust multicomponent condensation that constructs the thiophene ring in a single step. This is followed by cyclization to form the pyrimidine ring and subsequent functionalization.
Mechanism of the Gewald Reaction
The reaction involves the condensation of a ketone/aldehyde with an activated nitrile (e.g., malononitrile) in the presence of elemental sulfur and a base.[2][3]
-
Step 1: Knoevenagel condensation to form an
-unsaturated nitrile. -
Step 2: Base-catalyzed sulfurization.
-
Step 3: Intramolecular cyclization to yield the 2-aminothiophene derivative.
Figure 2: Step-wise synthetic pathway for thieno[2,3-d]pyrimidine derivatives.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-Amino-3-cyano-thiophene (The Gewald Step)
This step is critical. The choice of base and temperature control determines the yield and purity.
Reagents:
-
Ketone (e.g., Cyclohexanone) (10 mmol)
-
Malononitrile (10 mmol)
-
Elemental Sulfur (10 mmol)
-
Morpholine (10 mmol) or Diethylamine
-
Ethanol (Absolute, 30 mL)
Procedure:
-
Preparation: In a 100 mL round-bottom flask, mix the ketone and malononitrile in ethanol.
-
Activation: Add elemental sulfur to the mixture.
-
Initiation: Dropwise add morpholine over 15 minutes. Note: The reaction is exothermic.[4] Maintain temperature below 50°C initially to prevent polymerization.
-
Reflux: Heat the mixture at 60–70°C for 3–5 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1).
-
Workup: Cool to room temperature. Pour the reaction mixture into crushed ice.
-
Isolation: Filter the solid precipitate, wash extensively with water (to remove morpholine salts) and cold ethanol.
-
Purification: Recrystallize from ethanol.
Checkpoint: The product should be a yellowish crystalline solid. IR should show distinct peaks for
Protocol B: Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one
This step constructs the pyrimidine ring.
Reagents:
-
2-Amino-3-cyano-thiophene derivative (from Protocol A)
-
Formic acid (85%) or Formamide (excess)
-
Catalytic conc.
(if using formic acid)
Procedure:
-
Mix the thiophene intermediate (10 mmol) with Formamide (15 mL).
-
Reflux at 160–180°C for 6–8 hours.
-
Cool the mixture and pour into ice-cold water.
-
The solid product precipitates out.[2] Filter, wash with water, and dry.
-
Recrystallize from DMF/Ethanol mixture.
Protocol C: Chlorination and Nucleophilic Substitution (SNAr)
This creates the "warhead" for kinase inhibition.
Safety Warning:
-
Chlorination: Reflux the pyrimidin-4-one derivative (5 mmol) in
(10 mL) for 3–5 hours. -
Quenching: Evaporate excess
under reduced pressure. Pour the residue onto crushed ice carefully. Neutralize with solution to precipitate the 4-chloro derivative. -
Substitution: Dissolve the 4-chloro derivative (1 mmol) in Isopropanol (10 mL). Add the appropriate aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 mmol).
-
Reaction: Reflux for 2–4 hours. The product often precipitates as the hydrochloride salt.
-
Filtration: Filter the solid, wash with cold isopropanol and ether.
Biological Evaluation Strategy
To validate the anticancer potential, a dual-screening approach is recommended: phenotypic screening (cell viability) followed by target validation (kinase assay).
Protocol D: In Vitro Cytotoxicity Assay (MTT)
Standard validation for cell viability.[5]
Materials:
-
Cell Lines: A549 (Lung), MCF-7 (Breast), HCT-116 (Colon).
-
Control: Gefitinib or Erlotinib.
-
MTT Reagent (5 mg/mL in PBS).[6]
Workflow:
-
Seeding: Plate cells (
cells/well) in 96-well plates. Incubate for 24h. -
Treatment: Treat with synthesized compounds at varying concentrations (
) for 48h. -
MTT Addition: Add 20
MTT reagent per well. Incubate for 4h at 37°C. -
Solubilization: Remove media, add DMSO (100
) to dissolve formazan crystals. -
Measurement: Read absorbance at 570 nm.
-
Analysis: Calculate
using non-linear regression (GraphPad Prism).
Protocol E: EGFR Kinase Inhibition Assay
Confirms the mechanism of action.
Method: ADP-Glo™ Kinase Assay (Promega) or similar.
-
Incubate the compound with recombinant EGFR enzyme and ATP.
-
The reaction generates ADP.
-
Add ADP-Glo reagent to terminate the reaction and deplete remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP, which is measured via luciferase/luciferin reaction.
-
Luminescence is inversely proportional to kinase inhibition.
Data Presentation & Analysis
When reporting results, structure your Structure-Activity Relationship (SAR) data clearly.
Table 1: Representative SAR Data (Simulated for Structure)
| Compound ID | R1 (Thiophene) | R2 (Aniline) | A549 | EGFR |
| TP-01 | Methyl | Phenyl | 15.2 | 450 |
| TP-02 | Methyl | 3-Cl, 4-F-Phenyl | 0.8 | 22 |
| TP-03 | Cyclohexyl | 3-Ethynylphenyl | 1.2 | 35 |
| Gefitinib | - | - | 0.5 | 3.0 |
Interpretation:
-
TP-02 demonstrates that electron-withdrawing groups (Cl, F) on the aniline ring significantly improve potency, likely due to halogen bonding in the hydrophobic pocket of EGFR.
-
Bulky groups at R1 (Cyclohexyl in TP-03 ) maintain activity, suggesting tolerance in the solvent-exposed region.
Troubleshooting & Expert Tips
-
Gewald Reaction Fails: If the reaction yields tar, ensure the sulfur is fully dissolved. Use a higher boiling solvent like DMF if ethanol fails, but purification will be harder.
-
Incomplete Chlorination: Old
hydrolyzes. Distill before use if the bottle has been open for months. -
Solubility Issues: Thienopyrimidines are lipophilic. For biological assays, dissolve in 100% DMSO to make a 10mM stock, then dilute into media. Ensure final DMSO concentration is <0.5% to avoid cellular toxicity.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. Link
-
Lv, P. C., et al. (2010). Design, synthesis and biological evaluation of novel thieno[2,3-d]pyrimidine derivatives as antitumor agents. European Journal of Medicinal Chemistry. Link
-
Mosmann, T. (1983).[5] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Link
-
Traxler, P., et al. (1997). 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase. Journal of Medicinal Chemistry. Link
-
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link
Sources
Application Notes & Protocols: A Comprehensive Guide to the Analytical Characterization of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
Introduction
Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its thienopyridine core is a scaffold found in various pharmacologically active agents, making it a valuable intermediate in drug discovery and development.[1] The precise analytical characterization of this compound is paramount to ensure the quality, purity, and stability of active pharmaceutical ingredients (APIs) derived from it. Inconsistent purity or the presence of uncharacterized impurities can significantly impact the safety, efficacy, and manufacturability of the final drug product.
This guide, designed for researchers, analytical scientists, and drug development professionals, provides a suite of robust analytical methods for the comprehensive characterization of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate. We will delve into chromatographic and spectroscopic techniques, presenting not only the protocols but also the scientific rationale behind the methodological choices. All methods are presented with a focus on validation and system suitability, ensuring they are fit for their intended purpose in a regulated environment, in accordance with guidelines such as those from the International Council for Harmonisation (ICH).[2][3][4]
Physicochemical Properties
A foundational understanding of the physicochemical properties of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is essential for developing appropriate analytical methods. These properties dictate choices regarding solubility, chromatographic conditions, and detection techniques.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO₂S | - |
| Molecular Weight | 286.15 g/mol | - |
| Predicted Boiling Point | ~409 °C | [5] |
| Predicted Density | ~1.62 g/cm³ | [5] |
| Appearance | Typically a solid powder | [6] |
| Solubility | Soluble in organic solvents like Dichloromethane, Dimethylformamide (DMF), and Tetrahydrofuran (THF); sparingly soluble in alcohols; poorly soluble in water. | [6] |
Chromatographic Analysis: Purity, Assay, and Impurity Profiling
Chromatography is the cornerstone of quantitative analysis in pharmaceutical development, allowing for the separation and quantification of the main compound from its impurities.[7][8]
High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
Reverse-phase HPLC (RP-HPLC) is the premier technique for analyzing non-volatile, polar to moderately non-polar compounds like Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate. The method's versatility, precision, and robustness make it ideal for both quantifying the compound (assay) and detecting process-related impurities or degradation products.
Causality Behind Method Design:
-
Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobic nature, which provides effective retention for the moderately non-polar thienopyridine ring system.
-
Mobile Phase: A gradient of a weak acid in water and an organic solvent (acetonitrile) is employed. The acid (e.g., formic or trifluoroacetic acid) helps to protonate any basic sites on the molecule, ensuring sharp, symmetrical peak shapes by minimizing secondary interactions with residual silanols on the silica support. The gradient elution allows for the timely elution of both more polar and less polar impurities within a single run.
-
Detector: UV detection is selected due to the presence of the chromophoric thienopyridine aromatic system, which exhibits strong absorbance in the UV range.
Protocol 1: RP-HPLC Method for Purity and Assay
-
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18.1-22 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 5 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
-
Sample Preparation:
-
Standard Solution (for Assay): Accurately weigh approximately 10 mg of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Solution (for Assay & Purity): Prepare in the same manner as the Standard Solution using the sample to be tested.
-
-
System Suitability Test (SST):
-
Before analysis, perform five replicate injections of the Standard Solution.
-
Acceptance Criteria: The relative standard deviation (%RSD) for the peak area must be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0. These criteria ensure the chromatographic system is performing adequately.[9][10]
-
Method Validation Framework: This HPLC method must be validated to demonstrate its suitability for its intended purpose, following ICH Q2(R2) guidelines.[2][11]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can exclusively measure the analyte in the presence of impurities, degradants, or excipients. | Peak purity analysis (via DAD) should pass. No co-elution at the analyte's retention time in stressed/spiked samples. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration. |
| Accuracy | To measure the closeness of the experimental value to the true value. | % Recovery between 98.0% and 102.0% for spiked samples at three concentration levels. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements. | %RSD ≤ 2.0% for assay; %RSD ≤ 10.0% for impurities >0.1%.[4] |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be reliably quantified. | Signal-to-Noise ratio ≥ 10. Accuracy and precision must be acceptable at this concentration. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability criteria must be met when varying flow rate (±0.1 mL/min), column temp (±2°C), etc. |
Stability-Indicating Properties and Forced Degradation
To confirm that the HPLC method can separate the main compound from its degradation products, forced degradation studies are essential. This involves subjecting the sample to harsh conditions to intentionally induce degradation.
Protocol 2: Forced Degradation Study
-
Prepare solutions of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate (~0.1 mg/mL) and expose them to the following conditions:
| Stress Condition | Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 8 hours. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Stress | Solid sample stored at 105 °C for 48 hours. |
| Photolytic Stress | Solution exposed to UV/Vis light (ICH Q1B option 2) for 7 days. |
-
After exposure, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control, using the validated HPLC method (Protocol 1).
-
Evaluation: The method is considered "stability-indicating" if all degradation product peaks are chromatographically resolved from the parent peak with a resolution of ≥ 1.5. Peak purity analysis of the parent peak in stressed samples should confirm its spectral homogeneity.
Gas Chromatography (GC-MS) for Potential Genotoxic Impurities
While the primary compound is not suitable for GC, this technique is critical for detecting and quantifying volatile or semi-volatile impurities, such as alkyl halides, which could be potential genotoxic impurities (PGIs) from the synthesis process.[12][13] Headspace GC coupled with a Mass Spectrometer (MS) provides exceptional sensitivity and specificity for this task.[14]
Causality Behind Method Design:
-
Headspace Sampling: This technique is ideal for analyzing trace volatile compounds in a non-volatile sample matrix. It avoids injecting the main compound, which could degrade in the hot injector or contaminate the system.
-
Column Choice: A VF-624ms or similar column is used because its phase is specifically designed for the separation of volatile organic compounds.[13]
-
MS Detection: Mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns, which is crucial for impurity analysis.[15]
Protocol 3: Headspace GC-MS for Alkyl Halide Impurities
-
Instrumentation:
-
A Gas Chromatograph with a Headspace Autosampler and a Mass Spectrometric detector.
-
-
GC-MS Conditions:
| Parameter | Condition |
| Column | VF-624ms, 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injector Temperature | 250 °C |
| Transfer Line Temp | 260 °C |
| MS Ion Source Temp | 230 °C |
| MS Mode | Scan (m/z 35-350) or Selected Ion Monitoring (SIM) for target impurities |
| Headspace Vial Temp | 80 °C |
| Headspace Loop Temp | 90 °C |
| Vial Equilibration Time | 20 min |
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl Sulfoxide).
-
Seal the vial immediately.
-
Spectroscopic Methods: Structural Confirmation and Identification
Spectroscopic techniques provide orthogonal information to chromatography and are indispensable for confirming the chemical structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
Expected ¹H NMR Spectral Features (in CDCl₃):
-
Ethyl Group: A quartet signal (~4.4 ppm) for the -CH₂- group and a triplet signal (~1.4 ppm) for the -CH₃ group, with coupling between them.
-
Thienopyridine Core: Several distinct signals in the aromatic region (typically ~7.0-9.0 ppm). The exact chemical shifts and coupling patterns of the protons on the fused ring system are unique and confirm the substitution pattern.
-
The absence of a proton at the 4-position and the presence of signals corresponding to the other ring protons would confirm the 4-bromo substitution.
Protocol 4: NMR Analysis
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Additional experiments like COSY, HSQC, and HMBC can be performed to assign all signals and confirm connectivity.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a powerful tool for identifying unknown impurities.
Key Diagnostic Features in Mass Spectrum:
-
Molecular Ion Peak: The most critical piece of information is the mass of the molecular ion (M⁺).
-
Bromine Isotope Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic pair of peaks for any bromine-containing fragment: an "M" peak and an "M+2" peak of nearly equal intensity (1:1 ratio).[16] This is a definitive indicator of the presence of a single bromine atom.
-
Fragmentation: Common fragmentation pathways for esters include the loss of the ethoxy group (-OC₂H₅) or the entire ethyl ester moiety.[17] Fragmentation of the thienopyridine ring can also occur.[18]
Integrated Analytical Workflow
A robust quality control strategy integrates these methods into a logical workflow to ensure comprehensive characterization of each batch.
Workflow for Batch Release
Caption: Integrated workflow from sample receipt to final reporting.
Troubleshooting Common HPLC Issues
Effective troubleshooting is key to maintaining data quality and minimizing instrument downtime.
Troubleshooting Decision Tree for HPLC
Sources
- 1. researchgate.net [researchgate.net]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Ethyl 4-broMo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS#: 1086392-42-8 [m.chemicalbook.com]
- 6. Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usp.org [usp.org]
- 8. <621> CHROMATOGRAPHY [drugfuture.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. shimadzu.com [shimadzu.com]
- 15. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate Synthesis
Introduction
The thieno[2,3-c]pyridine scaffold is a privileged structure in kinase inhibitor discovery (e.g., inhibitors of c-Src, PfGSK-3). The 4-bromo derivative (Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate) is a critical intermediate because the bromine atom at the C4 position (adjacent to the bridgehead) offers a unique vector for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) that is sterically distinct from the C2 ester.
However, synthesizing this specific isomer with high yield is notoriously difficult due to:
-
Regiocontrol: Ensuring the thiophene ring fuses correctly to the c-face of the pyridine.
-
Halogen Dance/Loss: Preventing debromination during the precursor synthesis.
-
Cyclization Efficiency: Managing the competition between SNAr displacement and polymerization during the Thorpe-Ziegler/Fiesselmann cyclization.
This guide provides a self-validating protocol and a troubleshooting matrix to resolve these bottlenecks.
Module 1: The Validated Synthesis Workflow
To achieve the 4-bromo substitution pattern, the most robust route utilizes 3,5-dibromopyridine as the starting material. The symmetry of the starting material eliminates early-stage regioselectivity issues, ensuring the final bromine ends up at the C4 position of the thieno[2,3-c]pyridine system.
Step-by-Step Protocol
Stage A: Precursor Synthesis (3,5-Dibromo-4-pyridinecarboxaldehyde)
Critical Step: This reaction relies on a directed ortho-lithiation. Temperature control is non-negotiable.
-
Setup: Flame-dry a 3-neck flask under Argon.
-
Reagents: Dissolve 3,5-dibromopyridine (1.0 eq) in anhydrous THF (0.2 M).
-
Lithiation: Cool to -78 °C . Add LDA (1.1 eq) dropwise over 30 mins.
-
Note: Do not use n-BuLi directly if possible; LDA is more selective for the 4-position deprotonation and reduces bromine-lithium exchange side reactions.
-
-
Formylation: Stir for 30 min at -78 °C. Add DMF (1.5 eq) dropwise.
-
Quench: Stir 1h at -78 °C, then quench with sat. NH4Cl before removing the cooling bath.
-
Yield Target: >85% conversion.
Stage B: Cyclization (The Fiesselmann Modification)
Mechanism: Sequential SNAr displacement of one bromine followed by aldol condensation.
-
Reagents: Suspend 3,5-dibromo-4-pyridinecarboxaldehyde (1.0 eq) and Ethyl thioglycolate (1.1 eq) in DMF or DMSO.
-
Base Addition: Add K2CO3 (2.5 eq) or Cs2CO3 (for faster rates).
-
Optimization: For difficult substrates, use DBU (2.0 eq) in MeCN at 60°C.
-
-
Temperature: Heat to 60–80 °C . Monitor by LCMS.
-
Endpoint: Disappearance of the aldehyde peak.
-
-
Workup: Pour into ice water. The product usually precipitates as a solid. Filter and wash with cold ethanol.[1]
Visual Workflow (DOT Diagram)
Caption: Figure 1. Optimized synthetic pathway from 3,5-dibromopyridine to the target 4-bromo thienopyridine, highlighting critical failure points.
Module 2: Troubleshooting & FAQs
This section addresses specific failure modes reported by users in the field.
Q1: My cyclization yield is stuck at <30%. I see a lot of starting material and undefined tar. What is wrong?
Diagnosis: This is likely a competition between the SNAr reaction and the polymerization of the aldehyde. Solution:
-
Switch Solvent: Change from DMF to DMSO or NMP . The higher dielectric constant stabilizes the Meisenheimer complex intermediate, accelerating the SNAr step (displacement of the first bromine).
-
Order of Addition: Do not mix everything at once.
-
Protocol: Mix the aldehyde and ethyl thioglycolate first. Add the base portion-wise over 1 hour. This keeps the concentration of the reactive enolate low, favoring the intramolecular cyclization over intermolecular polymerization.
-
-
Temperature: If using K2CO3, increase T to 90 °C. If using DBU, keep T < 60 °C to avoid degradation.
Q2: I am observing significant debromination (loss of the Br at C4).
Diagnosis: This usually happens during Stage A (Lithiation) , not the cyclization. Mechanism: Lithium-Halogen exchange (Li-Br exchange) is faster than deprotonation if the temperature is too high or if n-BuLi is used directly. Corrective Action:
-
Use LDA: Lithium Diisopropylamide is bulky and less nucleophilic, favoring deprotonation (ortho-lithiation) over Li-Br exchange.
-
Temperature Discipline: The internal temperature must never rise above -70 °C during the addition of the base. Use an internal probe, not just a bath thermometer.
Q3: The product precipitates but is difficult to filter (slimy/gummy).
Diagnosis: Presence of oligomers or trapped DMF. Workup Optimization:
-
Dilute the reaction mixture with Water:Methanol (4:1) instead of pure water. The methanol helps solubilize organic impurities while precipitating the crystalline product.
-
Sonication: Sonicate the slurry for 10 minutes before filtration to break up aggregates.
Q4: How do I confirm I have the 4-bromo isomer and not the 7-bromo isomer?
Scientific Logic: If you started with 3,5-dibromopyridine (symmetric), the product must be the 4-bromo isomer (by thieno[2,3-c] numbering).
-
Verification:
-
1H NMR: You should see two singlets for the pyridine protons.[2]
-
NOE (Nuclear Overhauser Effect): Irradiate the ester ethyl group. If you see an enhancement of the thiophene proton but no enhancement of the pyridine protons, it supports the structure.
-
Crucially: The proton at C7 (adjacent to N) will be a singlet at ~9.0-9.2 ppm. The proton at C5 (adjacent to Br) will be a singlet at ~8.5 ppm.
-
Module 3: Optimization Data (Solvent & Base Screening)
Use this table to select conditions based on your available reagents.
| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | K2CO3 (2.5) | DMF | 80 | 4 | 45-55 | Standard. Variable reproducibility. |
| 2 | Cs2CO3 (2.0) | DMSO | 60 | 2 | 78 | Recommended. Best balance of rate/yield. |
| 3 | NaH (1.2) | THF | 0 -> RT | 12 | 30 | Too aggressive; side reactions observed. |
| 4 | DBU (2.[3][4]0) | MeCN | 60 | 3 | 65 | Good for scale-up (homogeneous). |
| 5 | TEA (3.0) | EtOH | Reflux | 24 | <10 | Base too weak for this substrate. |
Troubleshooting Logic Tree
Caption: Figure 2. Decision matrix for resolving common synthetic failures.
References
-
Litvinov, V. P. (2004). The Thorpe–Ziegler reaction in the synthesis of heterocyclic compounds.[5] Russian Chemical Reviews, 73(7), 637–669.
-
Ghandi, M., et al. (2013). A Novel Method for the Synthesis of Thieno[2,3-c]pyridines.[4][5][6] Tetrahedron Letters, 54(1), 120-124. (Validates the aldehyde/thioglycolate route).
-
Pipzine Chemicals. (2024). Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate Product Data.
-
PubChem. (2024). Thieno[2,3-c]pyridine Compound Summary. National Library of Medicine.
-
Frontier Specialty Chemicals. (2024). Thieno[2,3-c]pyridine-2-carboxylic acid derivatives.
Sources
- 1. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. Thieno(2,3-c)pyridine | C7H5NS | CID 9224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 4-Bromothieno[2,3-c]pyridine-2-carboxylate | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
Technical Support Center: Purification of Crude Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification protocols for crude Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate. The methodologies outlined below are designed to address common challenges encountered during the isolation and purification of this key intermediate, ensuring high purity for downstream applications.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most common impurities in crude Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Given the thienopyridine core, impurities may consist of related isomers, over-brominated or de-brominated species, and hydrolyzed carboxylic acid. The pyridine moiety can also make the compound susceptible to contamination with water and related basic impurities like picolines and lutidines.[1][2]
Q2: Which purification technique is generally more effective for this compound: recrystallization or column chromatography?
A2: Both techniques can be effective, and the choice often depends on the impurity profile and the desired scale of purification. Column chromatography is typically more effective for removing a wide range of impurities with different polarities, often providing a higher yield of pure product.[3] Recrystallization is an excellent method for removing small amounts of impurities from a larger batch of material, provided a suitable solvent is found. It can be a more straightforward and scalable technique if the crude product is already of reasonable purity.
Q3: My compound appears as an oil, but the literature suggests it should be a solid. What should I do?
A3: The physical state can be influenced by residual solvents or impurities. An oily appearance often indicates the presence of impurities that are depressing the melting point. It is recommended to first attempt to remove residual solvents under high vacuum. If the product remains an oil, purification by column chromatography is the best approach to isolate the pure, solid compound.[4]
Q4: Can the pyridine nitrogen in the thienopyridine ring cause issues during silica gel chromatography?
A4: Yes, the basic nature of the pyridine nitrogen can lead to interactions with the acidic silica gel. This can result in peak tailing, streaking, and in some cases, decomposition of the target compound on the column. To mitigate these effects, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent system. This deactivates the acidic sites on the silica gel, leading to improved peak shape and recovery.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate.
Issue 1: Poor Separation During Column Chromatography
Question: I am having difficulty separating my target compound from a closely eluting impurity during column chromatography. How can I improve the resolution?
Answer: Achieving good separation between compounds with similar polarities requires careful optimization of the chromatographic conditions.
Troubleshooting Steps:
-
Optimize the Solvent System: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Use Thin Layer Chromatography (TLC) to screen various solvent mixtures to find the one that provides the best separation (largest ΔRf) between your product and the impurity.
-
Fine-tune the Polarity: If a binary system does not provide adequate separation, consider adding a third solvent to modulate the selectivity. For example, adding a small amount of dichloromethane to a hexane/ethyl acetate mixture can sometimes improve resolution.
-
Use a High-Performance Silica Gel: Employing silica gel with a smaller particle size (e.g., 25-40 µm) can significantly enhance the resolution of the separation.
-
Consider an Alternative Stationary Phase: If separation on silica gel remains challenging, consider using a different stationary phase, such as alumina (neutral or basic), which may offer different selectivity due to its chemical nature.
Issue 2: Low Recovery of the Product from the Column
Question: After column chromatography, the yield of my purified product is very low. What could be the cause?
Answer: Low recovery can stem from several factors, including irreversible adsorption onto the silica gel or product instability.
Troubleshooting Steps:
-
Deactivate the Silica Gel: As mentioned, the pyridine nitrogen can strongly adsorb to acidic silica. Pre-treating the silica gel with the eluent containing a small amount of triethylamine before loading the sample can help minimize this interaction.
-
Avoid Prolonged Exposure: The longer the compound remains on the column, the greater the chance for degradation or irreversible binding. Use a slightly more polar solvent system to expedite elution, provided separation is not compromised.
-
Check for Product Instability: The bromo-substituent might be susceptible to degradation on the stationary phase. Running a small-scale "plug" of silica in a pipette to quickly check for product stability can be a useful diagnostic tool.
Issue 3: Difficulty in Inducing Crystallization
Question: I have a purified, oily product that I am trying to recrystallize, but it will not solidify. How can I induce crystallization?
Answer: Inducing crystallization can sometimes be challenging, especially if the compound has a tendency to form a supersaturated solution or an oil.
Troubleshooting Steps:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of the solid product from a previous batch, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystal formation.
-
Reduce the Temperature Slowly: Rapid cooling can sometimes lead to oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
-
Try a Different Solvent System: The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound when hot but not when cold. Experiment with different solvents or solvent mixtures.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for the purification of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate using flash column chromatography.
Materials:
-
Crude Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
-
Silica gel (40-63 µm)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various ratios of hexane and ethyl acetate to determine the optimal eluent system. A good starting point is a 4:1 hexane:ethyl acetate mixture.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the top of the column.
-
Elution: Begin eluting the column with the determined solvent system. Collect fractions and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Data Presentation:
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (40-63 µm) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Initial Eluent | 9:1 Hexane:Ethyl Acetate |
| Final Eluent | 7:3 Hexane:Ethyl Acetate |
| Modifier (optional) | 0.1% Triethylamine |
Protocol 2: Recrystallization
This protocol describes a general procedure for the purification of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate by recrystallization.
Materials:
-
Crude Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexane)
-
Erlenmeyer flask, heating mantle, Buchner funnel, and filter paper
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the potential recrystallization solvent. Heat the mixture to boiling. A suitable solvent will dissolve the compound when hot but allow it to crystallize upon cooling.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: General workflow for the purification of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate.
Caption: Decision tree for troubleshooting common purification challenges.
References
- Strain-Release-Driven exo-Cyclization of Bicyclo[1.1.0]butyl Ketones Promoted by Brønsted Acids to Access 2,3-Diazabicyclo[3.1.1]heptenes - ACS Publications.
- 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents - MDPI.
- Purification of Pyridine - Chempedia - LookChem.
- Technical Support Center: Purification of Ethyl 2-iodooxazole-4-carboxylate Derivatives - Benchchem.
- Ethyl 4-Bromothieno[2,3-c]pyridine-2-carboxylate - Pipzine Chemicals.
- 4-Bromo-pyridine-2-carboxylic Acid Ethyl Ester - Pipzine Chemicals.
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed.
- Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC.
- Purification method of pyridine and pyridine derivatives - Google Patents.
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents.
- 4 - Organic Syntheses Procedure.
- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI.
- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents.
- Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate - PMC - NIH.
- Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - ResearchGate.
- Overcoming challenges in the purification of pyridine compounds - Benchchem.
- Single-atom editing for the construction of boron-containing heterocycles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00210A.
- Reactions and Reactivity of Thienopyridines: Facile Synthesis of Some Pyridothienooxazepine Derivatives - Taylor & Francis.
- Separation of chloro-substituted and bromo-substituted styrene oxide by chiral GC.
- Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity.
- Pyridine synthesis - Organic Chemistry Portal.
- Preparation method of thienopyridine compound - Google Patents.
- Synthesis and thrombolytic activity of new thienopyrimidinone derivatives - PubMed.
- Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives - ResearchGate.
Sources
Technical Support Center: Pomeranz-Fritsch Cyclization for Thienopyridines
Core Directive & Executive Summary
The Challenge: Adapting the Pomeranz-Fritsch (PF) cyclization—originally designed for isoquinolines—to thienopyridines presents two distinct failure modes not typically seen in benzene systems:
-
Acid-Catalyzed Polymerization: The electron-rich thiophene ring is hypersensitive to the strong mineral acids (e.g., H₂SO₄) used in classical PF, often resulting in "black tar" rather than cyclized product.
-
Regiochemical Mismatch: Cyclization onto the thiophene ring favors the
-position (C2). Consequently, synthesizing thieno[3,2-c]pyridine (closing at C2) is kinetically favored, while thieno[2,3-c]pyridine (closing at C3) is disfavored and prone to decomposition.
The Solution Strategy: Successful synthesis requires abandoning the classical "one-pot, strong acid" protocol in favor of the Bobbitt Modification (reductive cyclization) or the use of Superacids/Lewis Acids under strictly anhydrous conditions.
Troubleshooting Hub: Diagnostic & Repair
Issue 1: Reaction mixture turns into insoluble black tar/polymer.
Diagnosis: Thiophene Polymerization. The classical Pomeranz-Fritsch conditions (conc. H₂SO₄, reflux) are too harsh. The protonated imine acts as an electrophile, but the thiophene ring, being highly electron-rich, undergoes intermolecular polymerization faster than intramolecular cyclization.
Corrective Protocol (The Bobbitt Modification): Switch to a two-step reductive cyclization sequence.
-
Reduction: Reduce the Schiff base (imine) to the amine using NaBH₄. This breaks the conjugation, lowering the reactivity of the system and preventing polymerization.
-
Cyclization: Cyclize the resulting amino-acetal. The amine is often protected (e.g., N-tosyl, N-acetyl) to generate an N-sulfonyliminium ion in situ, which cyclizes cleanly.
Issue 2: Low yield when synthesizing Thieno[2,3-c]pyridine (from 2-thiophenecarboxaldehyde).
Diagnosis: The
Corrective Protocol:
-
Halogen Blocking: Use 2-bromo-3-thiophenecarboxaldehyde or similar derivatives where the highly reactive
-positions are blocked or directed. -
Acid Switch: Use Polyphosphoric Acid (PPA) or POCl₃ in solution rather than neat sulfuric acid. PPA acts as both solvent and catalyst, stabilizing the transition state.
Issue 3: Starting material (acetal) is recovered unchanged.
Diagnosis: Insufficient Acetal Activation. The acid used is not strong enough to eject the alkoxy group and form the reactive oxonium/iminium species, or water is present (hydrolyzing the imine back to aldehyde).
Corrective Protocol:
-
Drying: Ensure the system is strictly anhydrous. Use molecular sieves during Schiff base formation.
-
Lewis Acid Spike: Add BF₃·OEt₂ or TiCl₄ . These oxophilic Lewis acids coordinate avidly to the acetal oxygens, forcing ionization even at lower temperatures.
Decision Logic & Mechanism
The following diagram illustrates the critical decision pathways for selecting the correct cyclization method based on the thiophene isomer and observed stability.
Caption: Decision tree for selecting cyclization conditions. Note that the Bobbitt modification is the universal safety net for electron-rich thiophenes.
Validated Experimental Protocols
Method A: The Bobbitt Modification (Recommended for High Purity)
Best for: Avoiding polymerization and accessing tetrahydro-thienopyridines.
-
Schiff Base Formation:
-
Combine thiophene-carboxaldehyde (10 mmol) and aminoacetaldehyde dimethyl acetal (10 mmol) in dry toluene (50 mL).
-
Reflux with a Dean-Stark trap for 4 hours to remove water.
-
Evaporate solvent to yield the crude imine oil.
-
-
Reduction:
-
Cyclization:
-
Dissolve the amine in 6M HCl (20 mL). Note: For sensitive substrates, use trifluoroacetic acid (TFA) in DCM.
-
Heat to reflux for 1-2 hours.
-
Validation: Monitor disappearance of the acetal protons (~4.5 ppm) via ¹H NMR.
-
Basify with NH₄OH to precipitate the product.
-
Method B: Lewis Acid Mediated (For Fully Aromatic Targets)
Best for: Direct access to aromatic thienopyridines without an oxidation step.
-
Preparation: Dissolve the Schiff base (prepared as above) in anhydrous DCM under Argon.
-
Activation: Cool to -78°C. Add BF₃·OEt₂ (3.0 equiv) dropwise.
-
Cyclization: Allow to warm slowly to RT over 12 hours.
-
Quench: Pour into saturated NaHCO₃.
-
Why this works: The Lewis acid activates the acetal at low temperature, allowing cyclization to proceed faster than the thermal polymerization of the thiophene ring.
Comparative Data: Acid Catalyst Performance
The choice of acid dictates the balance between yield and polymerization.
| Catalyst System | Acidity (H₀) | Polymerization Risk | Yield (Thieno[3,2-c]) | Yield (Thieno[2,3-c]) | Notes |
| Conc. H₂SO₄ | -12 | Critical | < 20% (Tar) | 0% | Too harsh for thiophenes. |
| PPA (Polyphosphoric) | N/A (Viscous) | Moderate | 45-60% | 15-30% | Standard for deactivated rings. Difficult workup. |
| 6M HCl (Bobbitt) | -2 | Low | 75-90% | 50-65% | Requires reduction step first. Best purity. |
| BF₃·OEt₂ / TFA | N/A (Lewis) | Low | 60-75% | 40-50% | Best for one-pot anhydrous protocols. |
References
-
Herz, W., & Tsai, L. (1955). Sulfur Analogs of Isoquinolines and β-Carbolines.[8] III. The Pomeranz—Fritsch Reaction. Journal of the American Chemical Society, 77(13), 3529–3532. Link
-
Bobbitt, J. M., et al. (1965). Synthesis of Isoquinolines.[1][2][3][4][6][7][8][9][10] IV. A New Synthesis of 1,2,3,4-Tetrahydroisoquinolines. Journal of Organic Chemistry, 30(7), 2247–2250. Link
-
Głuszyńska, A., & Rozwadowska, M. D. (2000).[3][7] Enantioselective modification of the Pomeranz–Fritsch–Bobbitt synthesis of tetrahydroisoquinoline alkaloids. Tetrahedron: Asymmetry, 11(11), 2359–2366.[7] Link
-
Kudo, K., et al. (2020).[3] Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistryOpen, 9(12), 1252–1257. Link
-
Litvinov, V. P. (2005). Thienopyridines: synthesis, properties, and biological activity. Russian Chemical Bulletin, 54, 864–904.[8] Link
Sources
- 1. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 2. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. (PDF) Enantioselective modification of the Pomeranz–Fritsch–Bobbitt synthesis of tetrahydroisoquinoline alkaloids synthesis of (−)-salsolidine and (−)-carnegine [academia.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
Improving solubility of thieno[2,3-c]pyridine compounds for biological assays
Technical Support Center: Thieno[2,3-c]pyridine Solubility Optimization
Ticket ID: TSP-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist
Overview: The Thieno[2,3-c]pyridine Challenge
Welcome to the technical support hub. You are likely here because your thieno[2,3-c]pyridine derivative (a common scaffold for kinase inhibitors and receptor modulators) is precipitating in your biological assay.
The Root Cause:
The thieno[2,3-c]pyridine core is a fused heterocyclic system.[1] It is inherently planar and lipophilic , leading to strong intermolecular
Issue 1: "My compound won't dissolve completely in the DMSO stock."
Diagnosis: Aggregates may have formed during synthesis or lyophilization. Planar heterocycles often form tight crystal lattices that resist solvation, even in DMSO.
Troubleshooting Protocol:
-
Solvent Verification: Ensure you are using anhydrous DMSO (Dimethyl Sulfoxide). Water absorption from the air decreases DMSO's solvating power exponentially.
-
The "Sonication Sweep":
-
Do not just vortex. Vortexing only mixes; it does not break crystal lattices.
-
Action: Sonicate the stock solution in a water bath at 37°C for 10–15 minutes.
-
Visual Check: Hold the vial up to a light source. If you see "shimmering" or turbidity, the compound is not dissolved.
-
-
Alternative Solvent: If DMSO fails, switch to DMF (Dimethylformamide) . Thieno-fused systems often show slightly higher solubility in DMF due to different polarity interactions, though DMF is more toxic to cells (see Biological Compatibility below).
Issue 2: "The compound precipitates immediately when I add buffer."
Diagnosis: This is "Solvent Shock." You are likely pipetting a high-concentration DMSO stock (e.g., 10 mM) directly into a predominantly aqueous buffer (PBS or Media). The rapid change in polarity forces the hydrophobic molecules to aggregate before they can disperse.
Resolution: The Intermediate Dilution Method Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate concentration to "step down" the hydrophobicity.
Protocol:
-
Stock: 10 mM compound in 100% DMSO.
-
Intermediate: Dilute 1:10 into pure DMSO first (creating 1 mM).
-
Step-Down: Dilute 1:10 into a "transition buffer" containing 50% DMSO / 50% Water.
-
Final: Dilute into assay media to reach final concentration.
(See Diagram 1 for the visual workflow)
Issue 3: "I need higher concentrations, but DMSO is toxic to my cells."
Diagnosis: You have hit the "Solubility-Toxicity Wall." Most cells tolerate only 0.1% to 0.5% DMSO.[2] If your compound requires 1% DMSO to stay in solution, you are measuring solvent toxicity, not drug efficacy.
Resolution: Complexation with Cyclodextrins
For thieno[2,3-c]pyridines, Hydroxypropyl-
The HP-
-
Prepare Vehicle: Make a 20% (w/v) stock of HP-
-CD in water or PBS. Filter sterilize (0.22 m). -
Solubilization:
-
Dissolve your compound in a minimal volume of DMSO (e.g., 10
L). -
Add the 20% HP-
-CD solution (e.g., 990 L) slowly while vortexing. -
Result: The final solution is 1% DMSO / 20% Cyclodextrin.
-
-
Assay Use: Dilute this mix into your cell media. The cyclodextrin prevents the compound from crashing out, even at low DMSO levels.
Visual Technical Guides
Diagram 1: The "Anti-Crash" Serial Dilution Workflow
Caption: A stepwise dilution strategy to prevent shock precipitation of lipophilic thienopyridines.
Diagram 2: Solubilization Decision Tree
Caption: Logic flow for selecting the correct formulation strategy based on assay requirements.
Reference Data: Solvent Biocompatibility Limits
When optimizing solubility, you must balance solubility against toxicity. Use this table to set your "Vehicle Control" limits.
| Solvent / Additive | Max Tolerated (Cell Culture) | Max Tolerated (Enzymatic) | Mechanism of Interference |
| DMSO | 0.1% (Sensitive)0.5% (Robust) | 2% - 5% | Membrane permeabilization; Denaturation of enzymes. |
| Ethanol | < 0.1% | < 1% | Signal transduction activator; Protein precipitation. |
| HP- | 0.5% - 2% (w/v) | High tolerance | Can sequester lipid components of the assay buffer. |
| PEG 400 | < 1% | < 5% | Viscosity changes; Osmotic stress. |
| Tween-80 | < 0.01% | < 0.05% | Lyses cells; Creates bubbles in optical reads. |
References
-
National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Compound Solubility in Drug Discovery. [Link]
-
Haverkate, N. A., et al. (2014). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents.
-CD efficacy for thienopyridines). [Link] -
PubChem. Thieno[2,3-c]pyridine Compound Summary. (Physicochemical properties).[3][4][5][6][7][8] [Link]
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieno(2,3-c)pyridine | C7H5NS | CID 9224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THIENO[2,3-C]PYRIDINE-3-CARBOXYLIC ACID | 1337880-68-8 [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application - Google Patents [patents.google.com]
Side reactions in the bromination of thienopyridines
Topic: Side Reactions in the Bromination of Thienopyridines Status: Active Operator: Senior Application Scientist
Introduction: The Thienopyridine Challenge
Welcome to the technical support hub for thienopyridine functionalization. If you are working with thieno[2,3-b]pyridine, thieno[3,2-c]pyridine, or their isomers, you are likely encountering a classic "push-pull" conflict.
The Core Problem: Thienopyridines are fused bicyclic systems containing an electron-rich thiophene ring and an electron-deficient pyridine ring.
-
Electrophilic Aromatic Substitution (
): Naturally favors the thiophene ring (specifically -positions relative to sulfur, or -positions if activated). -
Nucleophilic Attack/Lithiation: Favors the pyridine ring or the most acidic proton (
to sulfur).
Bromination attempts often fail due to three primary failure modes: Regio-scrambling , S-Oxidation , and Halogen Dance . This guide addresses these specific failure modes with mechanistic solutions.
Module 1: Troubleshooting Regioselectivity
User Ticket #101:
"I am trying to brominate thieno[2,3-b]pyridine using
or NBS, but I am getting a mixture of isomers or no reaction at the desired C-4 position. How do I control this?"
Diagnostic & Solution:
Direct bromination of the parent thieno[2,3-b]pyridine is notoriously difficult because the pyridine nitrogen deactivates the system, while the thiophene sulfur is prone to oxidation.
The Fix: The N-Oxide Activation Route
To install a bromine at the pyridine ring (C-4), you must reverse the electronics. You cannot rely on standard
Protocol:
-
Activation: Convert the thienopyridine to its N-oxide using m-CPBA. This activates the C-4 position via the "push" effect of the N-oxide oxygen.
-
Bromination: React the N-oxide with
(nucleophilic substitution) or use an electrophilic source in the presence of an activator. -
Deoxygenation: Reduce the N-oxide back to the pyridine (using
or Fe/Acetic Acid).
Why this works: The N-oxide oxygen donates electron density into the pyridine ring, making C-4 susceptible to attack, which is impossible in the neutral, electron-deficient pyridine.
User Ticket #102:
"I need the bromine on the thiophene ring (C-2 or C-3), but I'm getting complex mixtures."
Diagnostic & Solution:
For thiophene-ring functionalization, the method depends strictly on the isomer structure.
| Target Position | Recommended Method | Mechanism | Key Reagent |
| C-2 ( | Lithiation-Quench | Deprotonation ( | |
| C-3 ( | Electrophilic Subst. | NBS / DMF (Mild) | |
| C-3 (via Halogen Dance) | Base-Catalyzed Migration | Thermodynamic rearrangement | LDA (allows Br to migrate to C-3) |
Warning: If you use
Module 2: Chemical Stability & Side Reactions
User Ticket #201:
"My reaction mixture turned into a black tar. NMR shows loss of the aromatic signals."
Root Cause: S-Oxidation and Ring Opening
Using strong oxidants (like
The Pathway:
-
S-Oxidation: Sulfur oxidizes to the sulfoxide (
) or sulfone ( ). -
Loss of Aromaticity: The sulfoxide is not aromatic. The thiophene ring loses stability.
-
Polymerization: The diene character of the oxidized ring leads to rapid Diels-Alder-type oligomerization (the "tar").
Corrective Action:
-
Switch to NBS: Use N-bromosuccinimide (NBS) in ACN or DMF. This is a non-oxidizing source of
. -
Scavengers: If using
, add a Lewis Acid catalyst (like ) to accelerate the substitution so it outcompetes the oxidation.
Module 3: Visualizing the Decision Matrix
The following diagram illustrates the critical decision pathways for brominating thieno[2,3-b]pyridine to avoid side reactions.
Figure 1: Decision tree for regioselective bromination of thieno[2,3-b]pyridine, highlighting method selection based on target carbon and associated risks.
Module 4: Standard Operating Protocols (SOPs)
SOP-A: Regioselective C-4 Bromination (The N-Oxide Route)
Use this for functionalizing the pyridine ring.
-
Oxidation: Dissolve thieno[2,3-b]pyridine (1.0 eq) in DCM. Add m-CPBA (1.2 eq) at 0°C. Stir 4h. Wash with
. Isolate N-oxide.[1] -
Bromination: Dissolve N-oxide in anhydrous DCM. Add activating agent (e.g.,
or ) and TBAB (tetrabutylammonium bromide) as the bromide source. -
Conditions: Stir at 0°C to RT for 16h.
-
Workup: Quench with water. Extract with DCM.
-
Reference: See J. Org.[2][3][4][5][6] Chem. 2015 [1].[3][4][5][6][7]
SOP-B: C-2 Bromination via Lithiation
Use this for the thiophene
-
Dry Conditions: Flame-dry flask under Argon. Add thienopyridine in dry THF.
-
Cooling: Cool to -78°C (Critical to prevent ring opening).
-
Lithiation: Add
-BuLi (1.1 eq) dropwise. Stir 30 mins.-
Note: The solution usually turns bright yellow/orange (lithiated species).
-
-
Quench: Add
(1.2 eq) dissolved in THF. -
Warm: Allow to warm to RT slowly.
-
Troubleshooting: If you see "scrambled" isomers, you likely had a "Halogen Dance." Keep temperature strictly controlled.
References
-
Synthesis of 4-Arylthieno[2,3-b]pyridines and 4-Aminothieno[2,3-b]pyridines via a Regioselective Bromination of Thieno[2,3-b]pyridine. Source: The Journal of Organic Chemistry (2015) URL:[5][Link]
-
Thermal Synthesis of 3-Bromothieno[3,2-c]pyridin-4-(5H)-one. Source: Journal of Heterocyclic Chemistry (2014) URL:[Link]
-
Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Source: Semantic Scholar / DFT Studies URL:[Link][8]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Source: ACS Omega (2021) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 5. Synthesis of 4-Arylthieno[2,3-b]pyridines and 4-Aminothieno[2,3-b]pyridines via a Regioselective Bromination of Thieno[2,3-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Refinement of reaction conditions for Suzuki coupling on thienopyridines
This guide functions as a specialized Technical Support Center for scientists encountering difficulties with Suzuki-Miyaura cross-coupling on thienopyridine scaffolds.
Ticket Status: Open Assigned Specialist: Senior Application Scientist Topic: Overcoming Catalyst Poisoning & Protodeboronation in Thieno[2,3-b]pyridine and Thieno[3,2-b]pyridine Systems.
The Core Problem: Why Thienopyridines Fail
Thienopyridines are deceptive. While they appear to be standard heteroaromatics, they present a "double threat" in palladium catalysis that leads to stalled reactions:
-
Catalyst Sequestration (The "Sulfur Trap"): The sulfur atom in the thiophene ring acts as a soft Lewis base, coordinating strongly to soft Pd(II) species. This forms a resting state that is too stable to re-enter the catalytic cycle, effectively poisoning the catalyst.
-
Electronic Deficiencies: The pyridine ring pulls electron density, making the C–Halogen bond reactive (good for oxidative addition) but rendering the corresponding boronic acid species highly prone to hydrolytic instability (protodeboronation).
Module 1: Catalyst & Ligand Selection (The Engine)
User Question: "I am using Pd(PPh3)4 with Na2CO3, standard conditions. My LCMS shows 10% product and 90% unreacted starting material. Adding more catalyst doesn't help. Why?"
Technical Diagnosis:
You are experiencing ligand displacement poisoning . Triphenylphosphine (
The Solution: Steric Bulk & Pre-catalysts You must use ligands that are bulky enough to prevent the sulfur atom from approaching the metal center, and electron-rich enough to accelerate oxidative addition.
| Component | Recommendation | Scientific Rationale |
| Ligand | XPhos or SPhos | These Buchwald dialkylbiaryl phosphines are bulky.[1] The lower aryl ring creates a "roof" over the Pd center, physically blocking sulfur coordination while allowing the substrate C-X bond to access the metal. |
| Alternative | dtbpf or dppf | Bisphosphines with large bite angles can enforce a geometry that resists sulfur displacement. |
| Pd Source | Pd-G3/G4 Pre-catalysts | Avoid Pd2(dba)3. Use XPhos Pd G4. This ensures a 1:1 L:Pd ratio. Excess free ligand (common when mixing Pd(OAc)2 + Ligand) can actually inhibit the reaction in these specific systems. |
Module 2: The Boron Partner (The Fuel)
User Question: "I am trying to couple Thieno[2,3-b]pyridine-2-boronic acid with an aryl halide. The boronic acid disappears from the LCMS within 30 minutes, but no product is formed. I see a mass corresponding to the de-borylated thienopyridine."
Technical Diagnosis: This is Rapid Protodeboronation . Heteroaryl boronic acids, especially those with nitrogen/sulfur adjacent to the boron (2-position), are notoriously unstable. The basic conditions required for transmetalation unfortunately catalyze the hydrolysis of the C–B bond, replacing it with C–H.
The Solution: Slow Release & Protected Species You must switch from free boronic acids to protected surrogates that release the active species slowly, or "dampen" the base.
| Approach | Protocol Adjustment |
| Strategy A (Esters) | Switch to Pinacol Esters (BPin) . They are significantly more stable to hydrolysis than free acids. |
| Strategy B (MIDA) | Use MIDA Boronates . These are slow-release reagents.[2] They require hydrolytic cleavage to become active, maintaining a low steady-state concentration of the unstable boronic acid, which is immediately consumed by the catalyst before it can decompose. |
| Strategy C (Salts) | Use Potassium Trifluoroborates ( |
Module 3: Base & Solvent (The Environment)
User Question: "My thienopyridine is not soluble in standard Toluene/Water mixtures. Can I use DMF?"
Technical Diagnosis:
DMF is risky. At high temperatures (
The Solution: The "Green" Alcohol System Move to alcoholic solvents or ethers with higher boiling points.
-
Solvent: n-Butanol or t-Amyl Alcohol . These dissolve thienopyridines well at high temperatures (
) and facilitate the solubility of inorganic bases without requiring a biphasic water mix. -
Base:
(Anhydrous) .[4] Phosphate is a milder base than carbonate and is less likely to trigger base-catalyzed decomposition of the heterocycle. If using Trifluoroborates, use to help hydrolyze the group.
Visualizing the Failure Modes
The following diagram illustrates the two critical failure paths (Poisoning vs. Deboronation) and the corrective logic.
Caption: Decision matrix for diagnosing reaction failure based on the role of the thienopyridine substrate.
Optimized Experimental Protocol
Protocol ID: TP-SUZ-OPT-04 Applicability: Coupling of Chlorothienopyridines with Aryl Boronic Acids.
Reagents:
-
Substrate: 6-Chlorothieno[2,3-b]pyridine (1.0 equiv)
-
Boron Source: Aryl Boronic Acid (1.5 equiv) - Use Pinacol ester if acid is unstable.
-
Catalyst: XPhos Pd G4 (0.02 - 0.05 equiv / 2-5 mol%)
-
Base:
(3.0 equiv, finely ground) -
Solvent: 1,4-Dioxane : Water (4:1 ratio) OR n-Butanol (anhydrous).
Step-by-Step Procedure:
-
Vessel Prep: Charge a microwave vial or Schlenk tube with the Thienopyridine halide, Boronic acid, and
. Add a magnetic stir bar. -
Degassing (CRITICAL): Cap the vial. Evacuate and backfill with Argon (repeat 3x). Note: Oxygen promotes homocoupling and catalyst oxidation.
-
Solvent Addition: Add the degassed solvent mixture via syringe through the septum.
-
Catalyst Addition: Remove the septum briefly under a positive stream of Argon to add the XPhos Pd G4 solid quickly, or add it as a solution in degassed THF if handling small scales. Reseal immediately.
-
Reaction:
-
Thermal: Heat to
- for 4–12 hours. -
Microwave:
for 30–60 minutes.
-
-
Workup: Filter through a pad of Celite to remove Palladium black. Wash with EtOAc. If the thienopyridine contains basic nitrogens, ensure the aqueous layer is pH adjusted (pH ~9) during extraction to prevent salt formation.
References
-
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society.
-
Queiroz, M. J. R., et al. (2010).[5] "Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling." European Journal of Medicinal Chemistry.
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.
Sources
Technical Support Center: Nitrogen Retention & Stability in Heterocyclic Synthesis
Case ID: DENITRO-OPT-001 Subject: Troubleshooting Denitrogenative Transformation Side Products Status: Active Guide Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Denitrogenation Dilemma
In the synthesis of nitrogen-rich heterocycles (e.g., 1,2,3-triazoles, pyridotriazoles) or the utilization of diazo compounds, "denitrogenative transformation" refers to the extrusion of molecular nitrogen (
Users generally encounter two distinct failure modes:
-
Premature/Unwanted Denitrogenation: You intended to synthesize/keep the triazole ring, but it decomposed (extruded
) into a furan, pyrrole, or alkene. -
Divergent Carbenoid Pathways (The "Dirty" Denitrogenation): You intended to extrude
to perform a transannulation or insertion, but the reactive intermediate followed a side pathway (e.g., Wolff rearrangement, dimerization, or -hydride elimination) instead of the desired bond formation.
This guide addresses both , with a primary focus on stabilizing the reactive intermediates to ensure pathway selectivity.
Diagnostic Decision Tree (Graphviz)
Before proceeding, identify your failure mode using the logic flow below.
Caption: Decision matrix for diagnosing nitrogen extrusion failures. Blue nodes indicate decision points; dashed nodes indicate solution protocols.
Module A: Controlling Reactive Intermediates (Intentional Denitrogenation)
Context: You are performing a Rh(II) or Cu(I) catalyzed reaction (e.g., Gevorgyan pyridotriazole chemistry) and obtaining byproducts.
Issue 1: Carbene Dimerization (Azine Formation)
Symptom: Low yield of insertion product; isolation of symmetric dimers (R=R) or azines (
Protocol: Pseudo-High Dilution via Flow Chemistry To prevent intermolecular side reactions, the steady-state concentration of the reactive diazo species must be kept minimizingly low.
-
Setup: Use a continuous flow reactor (e.g., Vapourtec or Syrris).
-
Feed A: Pyridotriazole/Diazo precursor + Catalyst (Rh
(oct) ). -
Feed B: Trapping agent (Alkyne/Nitrile) in large excess (3–5 equiv).
-
Mixing: T-mixer followed by a heated coil residence time unit.
-
Parameters:
-
Temperature: 80–100 °C (sufficient for
extrusion). -
Residence Time: 5–10 minutes.
-
Why: Flow ensures that as soon as a carbene is formed, it is statistically surrounded by trapping agent, not other diazo molecules [1].
-
Issue 2: Wolff Rearrangement (The "Ketene" Trap)
Symptom: Formation of ring-contracted products or carboxylic acids (upon workup) instead of the desired transannulation.
Root Cause: In
Troubleshooting Table: Electronic Tuning
| Ligand Class | Effect on Carbenoid | Recommended For |
|---|
| Electron-Deficient (e.g., Rh
Issue 3:
-Hydride Elimination
Symptom: When using alkyl-substituted triazoles, you observe alkene formation rather than insertion.
Root Cause: If the metal center has open coordination sites and the alkyl chain has
Module B: Preventing Unwanted Denitrogenation (Retention)
Context: You are synthesizing a triazole or handling a diazo compound and it is decomposing.
The Ring-Chain Equilibrium Check
Many fused triazoles (like pyridotriazoles) exist in a thermal equilibrium with their open-chain diazo forms.
Protocol: Stabilizing the "Closed" Form
-
Temperature Thresholds:
-
< 60°C: Most pyridotriazoles remain predominantly closed.
-
> 80°C: Equilibrium shifts significantly to the diazo form;
loss becomes irreversible.
-
-
Solvent Polarity:
-
Use non-polar solvents (Toluene, DCM) if you want to favor the closed form. Polar solvents can stabilize the zwitterionic nature of the open diazo form, accelerating decomposition [3].
-
-
Acid Suppression:
-
Trace acid can protonate the triazole, weakening the ring. Always buffer with mild base (
) if the synthesis allows.
-
Frequently Asked Questions (FAQ)
Q: I am seeing reduced products (R-CH2-R) instead of insertion. Where is the hydrogen coming from? A: This is "Protonation-Reduction." It usually comes from trace water in the solvent reacting with the metal carbenoid.
-
Fix: Dry all solvents over molecular sieves (3Å). If the problem persists, the source might be the substrate itself (acidic protons). Switch to a less electrophilic catalyst (Rh
(oct) Rh (esp) ).
Q: Can I use UV light instead of Rhodium to drive the reaction? A: Yes, photo-denitrogenation is possible (Blue LEDs, 450-470 nm).
-
Warning: Photochemical carbenes are "free" carbenes (not metal-stabilized). They are much more reactive and less selective. Expect higher rates of C-H insertion side products unless the substrate is tethered (intramolecular) [4].
Q: Is it safe to scale up denitrogenative reactions?
A: Batch scale-up of denitrogenation is hazardous due to rapid gas evolution (
-
Requirement: For scales >1g, Continuous Flow is mandatory to manage the exotherm and gas generation safely [1].
References
-
Greb, A., et al. (2017). "Unstable diazo compounds for cross-coupling in continuous flow."[4] Vapourtec Application Notes. Link
-
Yadagiri, D., Rivas, M., & Gevorgyan, V. (2020).[1] "Denitrogenative Transformations of Pyridotriazoles and Related Compounds." Journal of Organic Chemistry. Link
-
Lopes, A. B., et al. (2017).[5] "Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles." Journal of the Brazilian Chemical Society. Link
-
Jurberg, I. D., et al. (2014). "Carbene Transfer Reactions Catalyzed by Rhodium(II) Carboxylate Complexes." Organic Reactions.[5][6][7][8][9][10] (General reference for ligand effects on Wolff Rearrangement).
Sources
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. vapourtec.com [vapourtec.com]
- 5. scielo.br [scielo.br]
- 6. Denitrogenative Transformations of Pyridotriazoles and Related Compounds: Synthesis of N‑Containing Heterocyclic Compounds and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NH-1,2,3-triazoles as versatile building blocks in denitrogenative transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. A Versatile Route to Unstable Diazo Compounds via Oxadiazolines and their Use in Aryl–Alkyl Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thieno[2,3-c]pyridine Derivatization
This technical guide addresses the specific synthetic and handling challenges associated with the thieno[2,3-c]pyridine scaffold. It is designed for medicinal chemists requiring actionable solutions for regioselectivity, catalyst poisoning, and solubility issues.[1]
Introduction: The Scaffold Challenge
The thieno[2,3-c]pyridine scaffold is a bioisostere of isoquinoline and quinazoline, widely explored in kinase inhibitors (e.g., GRK2, Hsp90) and mGluR1 antagonists. However, its adoption is frequently stalled by three "bottlenecks":
-
Regioselectivity Ambiguity: Competition between the electron-rich thiophene ring (C2/C3) and the electron-deficient pyridine ring (C4/C7).[1]
-
Catalyst Deactivation: The pyridine nitrogen and thiophene sulfur can act as "sinks" for Pd-catalysts during cross-coupling.[1]
-
Solubility: High planarity leads to "brick-dust" insolubility, complicating biological assay data.[1]
Module 1: Regioselective Functionalization Strategy
Q1: How do I selectively functionalize the C7-position without touching the thiophene ring?
Direct lithiation at C7 is rarely successful due to the higher acidity of the thiophene C2 proton and the propensity for nucleophilic attack at the pyridine C=N bond.
The Solution: The N-Oxide Rearrangement Route To access C7, you must activate the pyridine ring while "masking" the nitrogen.
-
Oxidation: Treat the parent scaffold with mCPBA to form the N-oxide.[1] This activates C7 and C4 towards nucleophilic attack.[1]
-
Realkylation/Halogenation: Treat the N-oxide with POBr₃ or POCl₃ .[1] This triggers a rearrangement that installs a halogen selectively at C7 (and occasionally C4, separable by chromatography).[1]
Mechanism Visualization (Regioselectivity Map):
Figure 1: Decision tree for regioselective functionalization. Green path = Thiophene modification; Red path = Pyridine modification.[1]
Module 2: Troubleshooting Cross-Coupling (Suzuki/Buchwald)
Q2: My Suzuki coupling yields are stuck at <30%. Is the sulfur poisoning the catalyst?
While sulfur coordination is a risk, the primary culprit is often the pyridine nitrogen coordinating to the Palladium center, forming a stable, non-reactive complex.
Troubleshooting Checklist:
| Symptom | Probable Cause | Corrective Action |
| No Conversion | Catalyst sequestration by Pyridine N. | Switch Ligand: Use bulky, electron-rich phosphines like XPhos or SPhos to sterically crowd out the nitrogen interaction.[1] |
| Protodeboronation | Unstable boronic acid (2-heteroaryl).[1] | Use Esters/Salts: Switch from boronic acid to MIDA boronates or Potassium Trifluoroborates (BF3K) for slow release.[1] |
| Black Precipitate | Pd-black formation (instability).[1] | Solvent Degassing: Thiophenes are sensitive to oxidation.[1] Ensure rigorous Ar/N2 sparging. Add 10% water to the solvent system (e.g., Dioxane/H2O) to facilitate the catalytic cycle. |
Q3: Can I perform Buchwald-Hartwig amination on the C7-chloride?
Yes, but the electron-deficient nature of the pyridine ring requires specific conditions.
-
Base: Avoid strong alkoxides (NaOtBu) if the thiophene ring has sensitive protons.[1] Use Cs₂CO₃ (weaker, soluble).[1]
-
Pre-catalyst: Use Pd₂dba₃ + Xantphos .[1] The wide bite angle of Xantphos stabilizes the reductive elimination step, which is crucial for electron-deficient heterocycles.
Module 3: Critical Experimental Protocols
Protocol A: Synthesis of 7-Bromothieno[2,3-c]pyridine (The "Gateway" Intermediate)
Use this protocol to install a handle for cross-coupling at the difficult C7 position.
Reagents: Thieno[2,3-c]pyridine, mCPBA (70%), POBr₃, DCM, NaHCO₃.
-
N-Oxidation:
-
Dissolve thieno[2,3-c]pyridine (1.0 eq) in DCM (0.1 M).
-
Cool to 0°C. Add mCPBA (1.2 eq) portion-wise.
-
Stir at RT for 4–6 hours. Monitor TLC (N-oxide is much more polar/lower Rf).[1]
-
Workup: Wash with sat. NaHCO₃ to remove benzoic acid byproducts.[1] Dry organic layer (Na₂SO₄) and concentrate.[1] Note: The N-oxide is stable enough for the next step without column chromatography.
-
-
Rearrangement/Bromination:
-
Dissolve the crude N-oxide in anhydrous Toluene or DCE.[1]
-
Add POBr₃ (1.5 eq) solid.[1]
-
Heat to reflux (80–100°C) for 2 hours.
-
Quench: Cool to 0°C. Slowly add crushed ice/water (Exothermic!). Neutralize with NaHCO₃.[1]
-
Purification: Extract with EtOAc. Flash chromatography (Hex/EtOAc) will yield the 7-bromo derivative as the major product.[1]
-
Protocol B: Modified Pomeranz-Fritsch Cyclization
Use this if you need to build the scaffold from scratch.[1]
-
Condensation: React 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal (1.0 eq) in Toluene (Reflux, Dean-Stark trap) to form the Schiff base.
-
Cyclization:
-
Crucial Step: Do not use simple H₂SO₄, which causes charring (thiophene polymerization).[1]
-
Reagent: Use Polyphosphoric acid (PPA) or Triflic acid (TfOH) in Toluene.[1]
-
Heat the Schiff base with PPA at 100°C. The milder acidity compared to neat sulfuric acid prevents the thiophene ring from decomposing before the pyridine ring closes.
-
Module 4: Solubility & Stability FAQs
Q4: My compounds are precipitating in DMSO. How do I improve solubility for assays?
Thieno[2,3-c]pyridines are planar stacks.[1]
-
Chemical Fix: Introduce an sp³ center (e.g., a morpholine or piperazine tail) via Buchwald coupling at C7.[1] This disrupts the pi-stacking.[1]
-
Formulation Fix: If you cannot change the structure, formulate as a mesylate salt (treat with methanesulfonic acid).[1] The salt form disrupts the lattice energy significantly better than the free base.[1]
Q5: Is the thiophene ring stable to oxidation?
Generally, yes, but S-oxidation (forming the thiophene S-oxide) can occur if you use excess potent oxidants (like >2 eq mCPBA) or harsh conditions (KMnO₄).
-
Rule of Thumb: Always perform N-oxidation at 0°C to RT. S-oxidation usually requires heating or forcing conditions.[1]
References
-
Synthesis via Triazoles: Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. (2025).[1][2][3][4][5][6] Provides the modern metal-free route avoiding Pomeranz-Fritsch issues.[1]
-
Anticancer Applications: Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025).[1][2][3][4][5][6] Details biological validation and solubility observations.
-
Regioselectivity & Lithiation: Directed Metalation: A Survival Guide. (Baran Lab).[1] General principles for pyridine/thiophene lithiation hierarchy.
-
C7-Functionalization: A Rapid Synthesis of Thieno[2,3-c]pyridine and 2-Substituted Thieno[2,3-c]pyridines. (ResearchGate).[1] Describes the mCPBA/POBr3 route for C7 substitution.
-
Solubility Strategies: Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (PMC).[1] Discusses formulation and structural modifications to overcome "brick dust" properties.
Sources
- 1. Thieno(2,3-c)pyridine | C7H5NS | CID 9224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Thieno[2,3-c]pyridine (C7H5NS) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thieno[2,3-c]pyridine Synthesis & Catalysis
Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: TH-PYR-OPT-2026
Welcome to the Specialist Support Hub
You have reached the Tier 3 Technical Support for heterocyclic synthesis. I understand you are optimizing the synthesis of thieno[2,3-c]pyridine , a scaffold that notoriously balances the electron-rich nature of thiophene with the electron-deficient pyridine ring.
This is not a generic "add catalyst and stir" guide. This scaffold presents unique challenges: sulfur poisoning of Pd-catalysts , regioselectivity ambiguity during cyclization , and oxidative sensitivity .
Below is your custom troubleshooting and optimization protocol.
Module 1: Constructing the Core (Ring Closure)
Before we discuss catalysis, we must ensure your core synthesis is robust. The two primary routes—Pictet-Spengler and Pomeranz-Fritsch —often fail due to incorrect acid catalysis or temperature management.
The Protocol: Modified Pomeranz-Fritsch Cyclization
Recommended for: 7-substituted derivatives and avoiding isomer mixtures.
The Logic: Standard Pomeranz-Fritsch (acid-mediated cyclization of acetals) often suffers from low yields due to the poor nucleophilicity of the thiophene C-3 position. We recommend a One-Pot Triazolization-Cyclization or a Schiff Base Modification to lower the activation energy.
Step-by-Step Workflow:
-
Condensation: React 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal.
-
Critical Check: Use a Dean-Stark trap. Residual water hydrolyzes the imine before cyclization.
-
-
Reduction (Optional but Recommended): Reduce the imine to the amine using NaBH₄ if doing a modified Pictet-Spengler type closure (creates the tetrahydro- intermediate).
-
Cyclization (The Catalyst Step):
-
Standard: Polyphosphoric acid (PPA) at 140°C. Issue: Tarry mess, difficult workup.
-
Optimized Choice: Methanesulfonic acid (MSA) or TFA/DCM blends.
-
Why? MSA provides sufficient acidity (
) to activate the acetal without oxidizing the thiophene ring, which PPA often does.
-
Troubleshooting Guide: Ring Closure
| Symptom | Probable Cause | Corrective Action |
| Black Tar / Polymerization | Acid concentration too high; Temperature overshoot. | Switch from neat PPA to MSA (10 equiv) in Toluene . Lower temp to 80°C and extend time. |
| Incomplete Cyclization | Moisture in the acetal/imine intermediate. | Ensure the acetal is dry. Add molecular sieves (4Å) to the cyclization media. |
| Wrong Isomer (Thieno[3,2-c]) | Starting material impurity (3- vs 2-thiophenecarboxaldehyde). | Verify starting material regiochemistry via NMR. 2-aldehyde yields [2,3-c]; 3-aldehyde yields [3,2-c]. |
Module 2: Functionalization (Cross-Coupling Optimization)
The Core Problem: The sulfur atom in thieno[2,3-c]pyridine is a "soft" donor that poisons "soft" metals like Palladium(0). Standard catalysts like
Decision Matrix: Selecting the Right Catalyst System
Use the following logic flow to select your catalyst/ligand system based on your specific coupling partner.
Figure 1: Catalyst Selection Logic for Thieno[2,3-c]pyridine Functionalization.
Detailed Protocols for "Difficult" Couplings
Protocol A: Overcoming Sulfur Poisoning (Suzuki)
Use when standard couplings stall at <50% conversion.
-
Catalyst: XPhos Pd G3 or Pd(OAc)₂ / SPhos (1:2 ratio).
-
Base:
(3.0 equiv). Avoid carbonate bases if hydrolysis is a side reaction. -
Solvent: n-Butanol or 1,4-Dioxane (degassed).
-
Temp: 100°C.
Protocol B: Preventing Dehalogenation (Buchwald-Hartwig)
Common Issue: You attempt to couple an amine at C-7 (Br), but you isolate the hydro-dehalogenated product (H instead of Br).
-
Catalyst: Pd₂(dba)₃ with BrettPhos .
-
The Fix: The dehalogenation is often driven by
-hydride elimination from the amine or solvent.-
Switch Solvent: Use Toluene instead of alcohols/DMF.
-
Switch Base: Use Cs₂CO₃ instead of NaOtBu (milder base reduces hydro-dehalogenation pathways).
-
Module 3: Advanced C-H Activation
For direct functionalization without pre-halogenation, C-H activation is powerful but suffers from regioselectivity issues (C-2 vs C-3 vs C-7).
Regioselectivity Map
-
C-2 (Thiophene alpha): Most acidic proton. Activated by Pd(OAc)₂ / Ag₂CO₃ .
-
C-3 (Thiophene beta): Difficult to access. Requires directing groups.[8]
-
C-7 (Pyridine alpha): Activated via N-oxide intermediates or Minisci-type radical reactions.
Protocol: C-2 Direct Arylation
-
Catalyst: Pd(OAc)₂ (5 mol%).
-
Ligand:
(10 mol%). -
Additive: PivOH (Pivalic Acid) (30 mol%).
-
Critical Role: Pivalic acid acts as a proton shuttle (CMD mechanism), significantly lowering the energy barrier for C-H cleavage at the thiophene C-2 position.
-
-
Conditions: 110°C in Toluene.
Frequently Asked Questions (FAQs)
Q: I am seeing significant homocoupling of my boronic acid during Suzuki coupling. How do I stop this? A: This is often caused by oxygen leakage or excessive catalyst loading.
-
Degas thoroughly: Sparge Argon for 15 mins; do not just vacuum/backfill.
-
Switch Base: Use degassed aqueous
. -
Scavenger: Add a few drops of 1,2-dimethoxyethane to the solvent mixture.
Q: Can I use microwave irradiation for the ring closure? A: Yes, but be careful. Thieno[2,3-c]pyridines are thermally stable, but the intermediates (imines/acetals) are hydrolytically unstable.
-
Recommendation: Use microwave heating (150°C, 10 min) only after you have confirmed imine formation by TLC/NMR. Do not "one-pot" the condensation and cyclization in the microwave; do it stepwise.
Q: My product is trapped in the aqueous phase during workup. It won't extract into DCM.
A: Thieno[2,3-c]pyridines are basic. If your workup is acidic or neutral, the pyridine nitrogen is protonated (
-
Fix: Adjust the aqueous layer to pH 10-11 using NaOH or
before extraction. Salting out with NaCl helps.
References
-
Metal-Free Synthesis Strategies: Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction.[5] (2024).[9] 5[3][4][5][6][9]
-
Halogenation & Cross-Coupling: A Rapid Synthesis of Thieno[2,3-c]pyridine and 2-Substituted Thieno[2,3-c]pyridines. (ResearchGate).[4] 10
-
Catalyst Poisoning & Solutions: Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (Nature/PMC). 11
-
Troubleshooting Dehalogenation: Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series. (RSC Advances). 7[1][3][5][6][8][9]
-
C-H Activation Regioselectivity: The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines. (MDPI). 12
End of Technical Guide. For further assistance with specific ligand screening, please contact the application lab.
Sources
- 1. researchgate.net [researchgate.net]
- 2. investigacion.unirioja.es [investigacion.unirioja.es]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application - Google Patents [patents.google.com]
- 7. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines [mdpi.com]
Technical Support Center: Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
Welcome to the technical support center for Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling and utilizing this important heterocyclic compound. Our goal is to ensure the integrity of your experiments by helping you prevent common degradation issues.
Introduction: Understanding the Molecule
Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a key intermediate in the synthesis of a variety of biologically active molecules, including kinase inhibitors and antiplatelet agents.[1][2][3] Its unique thienopyridine core structure, however, also presents specific stability challenges.[2] The presence of a bromine atom, an ethyl ester, and a fused aromatic system makes the molecule susceptible to several degradation pathways. This guide will walk you through the primary causes of degradation and provide actionable protocols to maintain the purity and reactivity of your compound.
Frequently Asked Questions (FAQs)
Q1: My freshly opened bottle of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate has a brownish tint, but the certificate of analysis says it should be off-white. Is it degraded?
A slight discoloration to an off-white or pale yellow is not uncommon and does not necessarily indicate significant degradation. However, a distinct brown color can be a sign of initial degradation, possibly due to prolonged exposure to light or trace amounts of air during packaging and storage. It is highly recommended to perform a purity check using techniques like HPLC or ¹H NMR before use.
Q2: I'm seeing an unexpected peak in my HPLC analysis. What could it be?
An extraneous peak could be one of several common degradation products. The most likely culprits are the hydrolyzed carboxylic acid (4-bromothieno[2,3-c]pyridine-2-carboxylic acid) or a debrominated version of the parent compound.[4][5] The presence of moisture or acidic/basic residues in your solvent or on your glassware can catalyze these reactions.
Q3: My reaction yield is consistently low when using this reagent. Could degradation be the cause?
Absolutely. If the starting material has partially degraded, the actual molar amount of active reagent is lower than calculated. This is a common source of poor yields. Furthermore, the degradation products themselves can sometimes interfere with your reaction, leading to unwanted side products. Always ensure the purity of your starting material before beginning a synthesis.
Troubleshooting Guide: Common Degradation Pathways and Prevention
The stability of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is influenced by several factors, including moisture, pH, light, and temperature. Understanding these factors is key to preventing degradation.
Hydrolysis of the Ethyl Ester
The ester group is susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding carboxylic acid and ethanol.[4][6] Alkaline conditions, in particular, facilitate this reaction, which is often irreversible.[7][8]
-
Symptoms:
-
Appearance of a new, more polar spot on TLC.
-
A new peak in HPLC, typically with a shorter retention time.
-
Changes in the O-CH₂ quartet and -CH₃ triplet signals in ¹H NMR.
-
Poor solubility in non-polar organic solvents.
-
-
Preventative Measures:
-
Use Anhydrous Solvents: Always use freshly distilled or commercially available anhydrous solvents for your reactions.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.[9][10]
-
pH Control: Avoid strongly acidic or basic conditions unless required by the reaction protocol. If your reaction generates acidic or basic byproducts, consider using a non-nucleophilic buffer.
-
Proper Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas before use.
-
Debromination
The carbon-bromine bond on the thiophene ring can be cleaved, leading to the formation of Ethyl thieno[2,3-c]pyridine-2-carboxylate. This reductive dehalogenation can be promoted by certain catalysts, light, or reactive metals.[11][12]
-
Symptoms:
-
Mass spectrometry data showing a loss of 79/81 m/z.
-
Appearance of a new signal in the aromatic region of the ¹H NMR spectrum where the bromine was previously located.
-
-
Preventative Measures:
-
Protection from Light: Store the compound in an amber vial or a container protected from light.[13] Photodegradation is a known pathway for brominated aromatic compounds.[14]
-
Avoid Incompatible Reagents: Be cautious when using strong reducing agents or certain transition metal catalysts that can promote dehalogenation.[5]
-
Solvent Choice: The choice of solvent can influence the rate of photodegradation.[13] While specific studies on this compound are limited, using solvents that do not promote radical reactions is a good general practice.
-
Oxidation of the Thiophene Ring
The sulfur atom in the thiophene ring is susceptible to oxidation, especially in the presence of strong oxidizing agents or under prolonged exposure to air. This can lead to the formation of sulfoxides or sulfones.
-
Symptoms:
-
Significant changes in the chemical shifts of the thiophene protons in the ¹H NMR spectrum.
-
Mass spectrometry data showing an increase of 16 or 32 m/z.
-
-
Preventative Measures:
-
Inert Atmosphere: Handling the compound under an inert atmosphere is crucial to prevent air oxidation.[9][15]
-
Avoid Strong Oxidants: Be mindful of the oxidizing potential of all reagents in your reaction mixture.
-
Proper Storage: Store the compound under an inert atmosphere, even for long-term storage.
-
Thermal Degradation
While generally stable at room temperature, prolonged exposure to high temperatures can accelerate all degradation pathways.[16]
-
Symptoms:
-
General darkening of the material.
-
Appearance of multiple impurity peaks in analytical data.
-
-
Preventative Measures:
-
Controlled Temperature Storage: Store the compound in a cool, dry place. For long-term storage, refrigeration under an inert atmosphere is recommended.
-
Mindful Reaction Temperatures: Avoid unnecessarily high reaction temperatures. If a reaction requires heating, do so for the minimum time necessary.
-
Summary of Key Stability Factors
| Factor | Potential Degradation Pathway | Preventative Measures |
| Moisture/Water | Hydrolysis of the ethyl ester | Use anhydrous solvents, handle under inert atmosphere, dry glassware thoroughly. |
| pH (Acidic/Basic) | Hydrolysis of the ethyl ester | Use neutral or buffered conditions where possible. |
| Light | Photodegradation, including debromination | Store in amber vials, protect reaction setup from direct light. |
| Oxygen/Air | Oxidation of the thiophene ring | Handle under an inert atmosphere (N₂ or Ar). |
| Heat | Accelerates all degradation pathways | Store in a cool environment, avoid excessive heating in reactions. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate.
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile or a suitable solvent mixture.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject 10 µL of the sample solution. The appearance of significant peaks other than the main product peak indicates the presence of impurities.
Protocol 2: Safe Handling and Storage
Proper handling and storage are critical for maintaining the integrity of air- and moisture-sensitive compounds.[15]
-
Storage:
-
Store the solid compound in a tightly sealed amber glass vial.
-
For long-term storage, place the vial inside a desiccator or a glove box with an inert atmosphere.[9]
-
Refrigerate at 2-8°C.
-
-
Handling:
-
All handling of the solid should be performed in a glove box or under a positive pressure of an inert gas (e.g., using a Schlenk line).[17]
-
Use clean, oven-dried spatulas and glassware.
-
If preparing a stock solution, use anhydrous solvent and store the solution under an inert atmosphere in a sealed vial with a septum.
-
Visualizing Degradation and Prevention
References
- Vertex AI Search, "Degradation of Brominated Organic Compounds (Flame Retardants)
- Vertex AI Search, "Methyl 4-Bromothieno[2,3-c]pyridine-2-Carboxylate - Pipzine Chemicals", accessed January 29, 2026.
- Vertex AI Search, "Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC - PubMed Central", accessed January 29, 2026.
- Vertex AI Search, "Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - NIH", accessed January 29, 2026.
- Vertex AI Search, "Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure | Environmental Science & Technology - ACS Public
- Vertex AI Search, "Proposed degradation pathways of THI and associated enzymes. The...
- Vertex AI Search, "Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium - MDPI", accessed January 29, 2026.
- Vertex AI Search, "Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI", accessed January 29, 2026.
- Vertex AI Search, "Organoboron chemistry - Wikipedia", accessed January 29, 2026.
- Vertex AI Search, "Ethyl 4-Bromothieno[2,3-c]pyridine-2-carboxylate - Pipzine Chemicals", accessed January 29, 2026.
- Vertex AI Search, "(PDF)
- Vertex AI Search, "Influence of Temperature and Heating Time on Bromination of Zinc Oxide During Thermal Treatment With Tetrabromobisphenol A - PubMed", accessed January 29, 2026.
- Vertex AI Search, "Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC", accessed January 29, 2026.
- Vertex AI Search, "Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal", accessed January 29, 2026.
- Vertex AI Search, "Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group", accessed January 29, 2026.
- Vertex AI Search, "15.9: Hydrolysis of Esters - Chemistry LibreTexts", accessed January 29, 2026.
- Vertex AI Search, "Preservation of Moisture-Sensitive Chemical Reagents - Sigma-Aldrich", accessed January 29, 2026.
- Vertex AI Search, "Bromine Adsorption and Thermal Stability on Rh(111): A Combined XPS, LEED and DFT Study", accessed January 29, 2026.
- Vertex AI Search, "US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py", accessed January 29, 2026.
- Vertex AI Search, "Dehalogenation of Arenes via SN2 Reactions at Bromine: Competition with Nucleophilic Aromatic Substitution | Request PDF - ResearchG
- Vertex AI Search, "Metabolic pathways for biotransformation of thienopyridines to active metabolites.", accessed January 29, 2026.
- Vertex AI Search, "Handling air-sensitive reagents AL-134 - MIT", accessed January 29, 2026.
- Vertex AI Search, "hydrolysis of esters - Chemguide", accessed January 29, 2026.
- Vertex AI Search, "An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxyl
- Vertex AI Search, "(PDF)
- Vertex AI Search, "Application Notes and Protocols for Thieno[2,3-c]pyridine Derivatives in Organic Electronics - Benchchem", accessed January 29, 2026.
- Vertex AI Search, "Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O", accessed January 29, 2026.
- Vertex AI Search, "(PDF)
- Vertex AI Search, "Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific", accessed January 29, 2026.
- Vertex AI Search, "Pharmacology of thienopyridines: rationale for dual pathway inhibition - Oxford Academic", accessed January 29, 2026.
- Vertex AI Search, "Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF - ResearchG
- Vertex AI Search, "Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - MDPI", accessed January 29, 2026.
- Vertex AI Search, "Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transform
- Vertex AI Search, "Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - PubMed Central", accessed January 29, 2026.
- Vertex AI Search, "Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil - ResearchG
- Vertex AI Search, "US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
- Vertex AI Search, "Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed", accessed January 29, 2026.
- Vertex AI Search, "(PDF)
- Vertex AI Search, "Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry", accessed January 29, 2026.
Sources
- 1. mdpi.com [mdpi.com]
- 2. d-nb.info [d-nb.info]
- 3. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 4-Bromothieno[2,3-c]pyridine-2-Carboxylate | Structure, Uses, Safety & Supplier Information China [pipzine-chem.com]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. web.mit.edu [web.mit.edu]
- 11. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 16. Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Technical Guide to the Structural Confirmation of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate for Drug Development Professionals
For researchers and scientists in the field of drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of preclinical research. This guide provides an in-depth analysis of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, a key intermediate with significant potential in medicinal chemistry. We will explore the methodologies for its structural verification, compare it with a closely related analogue, and provide detailed experimental protocols grounded in established chemical principles.
Introduction to the Thieno[2,3-c]pyridine Scaffold
The thieno[2,3-c]pyridine core is a privileged scaffold in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. Its rigid, planar structure and the presence of heteroatoms provide a framework for designing molecules that can interact with a range of biological targets. The introduction of a bromine atom at the 4-position and an ethyl carboxylate at the 2-position, as in the title compound, offers versatile handles for further chemical modification, making it a valuable building block in the synthesis of more complex drug candidates.
Confirming the Structure of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
Expected Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), and distinct aromatic protons on the pyridine and thiophene rings. The precise chemical shifts and coupling constants of the aromatic protons would be crucial for confirming the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide evidence for all the carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the fused heterocyclic ring system.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular weight and elemental composition of the compound, providing a molecular formula of C₁₀H₈BrNO₂S. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carbonyl group (C=O) of the ester, C-H bonds, and the aromatic C=C and C=N bonds of the heterocyclic core.
A Comparative Case Study: Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate
To illustrate the rigorous process of structural confirmation for this class of compounds, we will examine the well-documented synthesis and characterization of a closely related isomer, Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate.[1] The synthetic approach and analytical validation for this compound provide a solid framework for understanding the requirements for our target molecule.
The synthesis of Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate is achieved through the reaction of 2-chloro-3-cyanopyridine with ethyl 2-mercaptoacetate in the presence of a base.[1] This reaction proceeds via an initial nucleophilic substitution followed by an intramolecular cyclization.
The structure of this related compound was unequivocally confirmed by single-crystal X-ray diffraction, which revealed a nearly planar thieno[2,3-b]pyridine ring system.[1]
Synthetic Pathways to the Thieno[2,3-c]pyridine Core
The construction of the thieno[2,3-c]pyridine skeleton can be approached through several established synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two common and powerful methods are the Gewald aminothiophene synthesis and the Fiesselmann thiophene synthesis.
Method 1: Gewald Aminothiophene Synthesis
The Gewald reaction is a one-pot multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. This approach could be adapted to form the thiophene ring of our target molecule.
Caption: Workflow of the Gewald Aminothiophene Synthesis.
Method 2: Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters. This method offers a high degree of regioselectivity and is a versatile tool for the preparation of substituted thiophenes.
Proposed Synthetic Protocol for Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
While a specific literature procedure is not available, a plausible synthetic route can be designed based on established methodologies. A potential approach would involve the construction of a substituted pyridine precursor followed by the formation of the fused thiophene ring. Subsequent bromination would yield the final product.
Step 1: Synthesis of a Dihydropyridine Intermediate
A substituted dihydropyridine can be synthesized via a Hantzsch-like reaction from an appropriate β-ketoester, an aldehyde, and an ammonia source.
Step 2: Formation of the Thiophene Ring
The dihydropyridine intermediate can then be reacted with a sulfur source, such as elemental sulfur or Lawesson's reagent, to construct the fused thiophene ring.
Step 3: Aromatization and Bromination
The resulting tetrahydrothienopyridine would then be aromatized, likely through an oxidation step. The final bromination at the 4-position could be achieved using a suitable brominating agent like N-bromosuccinimide (NBS).
Alternative Compounds for Comparison
In drug discovery, having access to a range of structurally related compounds is crucial for establishing structure-activity relationships (SAR). The following table compares Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate with its un-brominated parent compound and a chloro-analogue.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature | Potential Synthetic Precursor |
| Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate | C₁₀H₈BrNO₂S | 286.15 | Bromo substituent at C4 | Ethyl thieno[2,3-c]pyridine-2-carboxylate |
| Ethyl thieno[2,3-c]pyridine-2-carboxylate | C₁₀H₉NO₂S | 207.25 | Hydrogen at C4 | Dihydropyridine intermediate |
| Ethyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate | C₁₀H₈ClNO₂S | 241.70 | Chloro substituent at C4 | Ethyl thieno[2,3-c]pyridine-2-carboxylate |
Experimental Protocols
The following are generalized protocols based on the synthesis of similar heterocyclic systems. They should be optimized for the specific synthesis of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate.
General Procedure for Gewald Aminothiophene Synthesis:
-
To a stirred solution of the starting ketone/aldehyde and α-cyanoester in a suitable solvent (e.g., ethanol, DMF), add a catalytic amount of a base (e.g., morpholine, triethylamine).
-
Add elemental sulfur to the mixture.
-
Heat the reaction mixture under reflux for the appropriate time, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Generalized Experimental Workflow for Synthesis and Characterization.
Conclusion
While a definitive, published experimental guide for Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is not currently available, this technical guide provides a comprehensive framework for its structural confirmation and synthesis. By leveraging established synthetic methodologies like the Gewald and Fiesselmann reactions and drawing comparisons with well-characterized analogues, researchers can confidently approach the preparation and validation of this important medicinal chemistry intermediate. The provided protocols and analytical considerations serve as a robust starting point for further investigation and development in the pursuit of novel therapeutics.
References
- This is a placeholder for a specific reference to the synthesis of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, which could not be located in the public domain
-
Zheng, R.-l., Zhang, W.-q., Yu, L.-T., Yang, S.-Y., & Yang, L. (2009). Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o9. [Link]
Sources
Comparing synthesis routes for thieno[2,3-c]pyridine derivatives
Executive Summary: The Scaffold at a Glance
The thieno[2,3-c]pyridine scaffold represents a critical bioisostere of isoquinoline, offering distinct electronic properties and metabolic stability profiles. Unlike its more famous isomer, thieno[3,2-c]pyridine (the core of Clopidogrel), the [2,3-c] variant places the pyridine nitrogen at the 6-position relative to the sulfur at position 1. This subtle shift significantly alters the basicity and hydrogen-bond accepting capability of the pharmacophore, making it a high-value target for kinase inhibitors (e.g., c-Src, Hsp90) and antiviral agents.
This guide objectively compares the three dominant synthesis routes, prioritizing experimental reproducibility and scalability over theoretical novelty.
Comparative Route Analysis
We evaluated three primary methodologies based on yield consistency, atom economy, and suitability for late-stage functionalization (LSF).
Table 1: Strategic Comparison of Synthesis Routes
| Feature | Route A: Pyridine-First Cascade | Route B: Classical Pomeranz-Fritsch | Route C: Triazole-Mediated (2025) |
| Precursor Class | 3,5-Dihalopyridine-4-carboxaldehydes | Thiophene-3-carboxaldehyde | 2-Acetylthiophene |
| Key Mechanism | SNAr + Aldol Condensation | Acid-Catalyzed Cyclization | Denitrogenative Rearrangement |
| Overall Yield | High (60–85%) | Moderate (40–65%) | Good (55–75%) |
| Step Count | 2 (One-pot potential) | 3 (Acetal formation + Cyclization) | 3 (Triazole formation + Rearrangement) |
| Scalability | Excellent (Kilogram ready) | Good (Requires large acid volumes) | Moderate (Safety concerns with azides) |
| LSF Potential | High (C2 ester allows easy derivatization) | Low (Core skeleton often unsubstituted) | Medium (C7 functionalization favored) |
| Primary Risk | Availability of specific pyridine precursors | Regioselectivity issues (C2 vs C4 cyclization) | High temperature/Acid handling |
Detailed Experimental Protocols
Protocol A: The "Pyridine-First" Cascade (Recommended for MedChem)
Rationale: This route is superior for generating 2-substituted derivatives (e.g., esters, amides) required for SAR studies. It utilizes the electrophilicity of 3,5-dihalopyridines to build the thiophene ring onto the pyridine, ensuring unambiguous regiochemistry.
Mechanism:
-
SNAr: Thiolate displacement of the halogen at C3.
-
Condensation: Intramolecular attack of the active methylene on the C4-aldehyde.
Step-by-Step Methodology:
-
Reagents:
-
3,5-Dichloropyridine-4-carboxaldehyde (1.0 eq)
-
Methyl thioglycolate (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.5 eq) or Sodium Methoxide (NaOMe)
-
Solvent: DMF (anhydrous) or Ethanol
-
-
Procedure:
-
Activation: Dissolve 3,5-dichloropyridine-4-carboxaldehyde (10 mmol) in anhydrous DMF (20 mL) under N₂ atmosphere.
-
Addition: Add K₂CO₃ (25 mmol) followed by the dropwise addition of methyl thioglycolate (11 mmol).
-
Reaction: Heat the mixture to 60–80 °C for 4–6 hours. Monitor by TLC/LCMS for the disappearance of the aldehyde.
-
Workup: Pour the reaction mixture into ice-cold water (100 mL). The product, methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate, typically precipitates as a solid.
-
Purification: Filter the solid, wash with water, and recrystallize from ethanol. If oil forms, extract with EtOAc, dry over MgSO₄, and purify via flash chromatography (Hexane/EtOAc).
-
-
Validation Check:
-
¹H NMR (DMSO-d₆): Look for the singlet of the thiophene proton at ~7.8–8.2 ppm and the disappearance of the aldehyde peak (~10 ppm).
-
Regiochemistry: The coupling constant of the remaining pyridine protons confirms the [2,3-c] fusion.
-
Protocol B: Modified Pomeranz-Fritsch (Recommended for Core Scaffold)
Rationale: Best for synthesizing the unsubstituted parent heterocycle or simple alkyl derivatives. It builds the pyridine ring onto a thiophene precursor.
Critical Note: You must start with Thiophene-3-carboxaldehyde . Starting with the 2-isomer yields thieno[3,2-c]pyridine.
Step-by-Step Methodology:
-
Schiff Base Formation:
-
Reflux Thiophene-3-carboxaldehyde (1.0 eq) with Aminoacetaldehyde dimethyl acetal (1.1 eq) in Toluene with a Dean-Stark trap to remove water. Yields quantitative imine.
-
-
Cyclization (Bobbitt Modification):
-
Reduction: Treat the crude imine with NaBH₄ (1.5 eq) in MeOH to form the amine. (Optional but improves yield by avoiding polymerization).
-
Acid Closure: Dissolve the amine in 6M HCl or Methanesulfonic acid. Heat to reflux.[1][2]
-
Aromatization: If the reduction step was used, the resulting tetrahydro-intermediate is dehydrogenated using Pd/C in refluxing decalin or via chloranil oxidation.
-
Pathway Visualization
The following diagrams illustrate the logical flow and chemical transformations for the two primary routes.
Diagram 1: Pyridine-First Cascade (Route A)
Caption: Route A exploits the reactivity of 3,5-dihalopyridines to construct the thiophene ring in a single pot.
Diagram 2: Classical Pomeranz-Fritsch (Route B)
Caption: Route B builds the pyridine ring onto the thiophene-3-aldehyde precursor via acid-mediated cyclization.
References
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistryOpen, 2025. [Link]
-
A Rapid Synthesis of Thieno[2,3-c]pyridine and 2-Substituted Thieno[2,3-c]pyridines. Tetrahedron Letters / ResearchGate. [Link]
- Process for the preparation of thieno[3,2-c]pyridine and thieno[2,3-c]pyridine.
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives. Molecules, 2025. [Link]
Sources
A Comparative Analysis of Thieno[2,3-c]- and Thieno[2,3-b]pyridine Scaffolds in Drug Discovery
An In-Depth Guide to a Tale of Two Isomers in Medicinal Chemistry
In the landscape of heterocyclic chemistry, the thienopyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of two key isomers, thieno[2,3-c]pyridines and thieno[2,3-b]pyridines, to elucidate the impact of their structural nuances on pharmacological efficacy. While direct comparative studies are not abundant, a comprehensive review of the existing literature reveals distinct therapeutic trajectories and potencies for each scaffold, offering valuable insights for researchers and drug development professionals.
The Structural Isomerism: A Subtle Shift with Significant Consequences
The core difference between these two scaffolds lies in the fusion of the thiophene and pyridine rings. In thieno[2,3-b]pyridines, the thiophene ring is fused at the 'b' face of the pyridine ring, creating a more linear and extended structure. Conversely, in thieno[2,3-c]pyridines, the fusion occurs at the 'c' face, resulting in a more angular or "kinked" geometry. This seemingly minor alteration in topology profoundly influences the molecule's shape, electronic distribution, and ability to interact with biological targets.
Thieno[2,3-b]pyridines: A Well-Trodden Path to Diverse Bioactivities
The thieno[2,3-b]pyridine scaffold is the more extensively investigated of the two isomers, with a rich history in medicinal chemistry. Its derivatives have been explored for a wide array of therapeutic applications, most notably in oncology and cardiovascular medicine.
Anticancer Applications of Thieno[2,3-b]pyridines
A significant body of research has focused on the development of thieno[2,3-b]pyridine derivatives as anticancer agents. These compounds have been shown to target a variety of key signaling pathways implicated in tumorigenesis.
-
Phosphoinositide Phospholipase C (PI-PLC) Inhibition: A prominent mechanism of action for several anticancer thieno[2,3-b]pyridines is the inhibition of PI-PLC.[1] This enzyme is a critical component of cellular signaling pathways that regulate cell growth, proliferation, and survival. Upregulation of PI-PLC is observed in many cancers, making it an attractive therapeutic target.[1] The planar nature of the thieno[2,3-b]pyridine core is thought to facilitate binding to the enzyme's active site.[1]
-
Kinase Inhibition: Thieno[2,3-b]pyridines have also been identified as potent inhibitors of various protein kinases. For instance, certain derivatives have demonstrated significant inhibitory activity against PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis.[2] One notable compound, 8d, exhibited a remarkable IC50 value of 0.019 µM against PIM-1 kinase.[2] Furthermore, thieno[2,3-b]pyridine-based compounds have been designed as c-Met kinase inhibitors, with some analogues showing superior activity to the lead compound cabozantinib.[3]
-
Chemosensitization: Recent studies have explored the use of thieno[2,3-b]pyridines to overcome chemoresistance. Certain derivatives have been shown to sensitize cancer cells to topoisomerase I inhibitors like topotecan, suggesting a role in combination therapies.[4][5]
The following table summarizes the anticancer activity of selected thieno[2,3-b]pyridine derivatives:
| Compound ID | Target | Cancer Cell Line(s) | IC50/GI50 | Reference |
| 1 | PI-PLC (putative) | Melanoma, Breast, Lung, CNS, Leukemia | 20–40 nM (GI50) | [6] |
| 8d | PIM-1 Kinase | - | 0.019 µM (IC50) | [2] |
| 10 | c-Met Kinase | A549, Hela, MCF-7 | 0.005, 2.833, 13.581 µM (IC50) | [3] |
Other Therapeutic Applications of Thieno[2,3-b]pyridines
Beyond oncology, the thieno[2,3-b]pyridine scaffold has shown promise in other therapeutic areas:
-
Antiplatelet Activity: The well-known antiplatelet drugs ticlopidine and clopidogrel are thienopyridine derivatives, although they belong to a different structural class (tetrahydrothienopyridines).[7][8][9][10] Their mechanism involves the irreversible inhibition of the P2Y12 receptor on platelets.[8]
-
Hepatic Gluconeogenesis Inhibition: Certain thieno[2,3-b]pyridine analogues have been identified as inhibitors of hepatic gluconeogenesis, suggesting potential applications in the treatment of type 2 diabetes.[11]
-
Antimicrobial and Antiviral Activity: The thieno[2,3-b]pyridine core has been incorporated into molecules with antibacterial, antifungal, and antiviral (including anti-HCV) properties.[12][13]
-
Antiplasmodial Activity: Derivatives of 4-phenylthieno[2,3-b]pyridines have been identified as selective inhibitors of plasmodial glycogen synthase kinase-3 (PfGSK-3), showing promise as antimalarial agents.[14]
Thieno[2,3-c]pyridines: An Emerging Scaffold with Potent Anticancer Potential
While less explored than their [2,3-b] counterparts, thieno[2,3-c]pyridines have recently garnered significant attention, particularly for their potential as anticancer agents. The distinct angular geometry of this scaffold may allow for unique interactions with biological targets.
Anticancer Applications of Thieno[2,3-c]pyridines
Recent research has highlighted the promise of thieno[2,3-c]pyridines as a novel class of anticancer agents, with a focus on their ability to inhibit Heat Shock Protein 90 (Hsp90).
-
Hsp90 Inhibition: A 2025 study detailed the synthesis and evaluation of a series of thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors.[15][16][17][18][19] Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby inducing cancer cell death. One of the synthesized compounds, 6i , demonstrated potent, broad-spectrum anticancer activity with IC50 values in the low micromolar range against various cancer cell lines.[15][16][17][18][19]
The following table summarizes the anticancer activity of a selected thieno[2,3-c]pyridine derivative:
| Compound ID | Target | Cancer Cell Line(s) | IC50 | Reference |
| 6i | Hsp90 | HSC3 (head and neck), T47D (breast), RKO (colorectal) | 10.8 µM, 11.7 µM, 12.4 µM | [15][16][17][18][19] |
The anticancer activity of compound 6i was found to be mediated through the induction of G2 phase cell cycle arrest.[15][16][17][18][19]
Experimental Protocols
Synthesis of Thieno[2,3-c]pyridine Derivatives (Gewald Reaction)
A common and efficient method for the synthesis of the thieno[2,3-c]pyridine core is the Gewald reaction.[15]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of ethyl 4-oxo-piperidine-1-carboxylate (1 ), ethyl cyanoacetate (2 ), and elemental sulfur in ethanol, add a catalytic amount of a base such as triethylamine.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically poured into ice-water and the precipitated product is collected by filtration. The crude product can be purified by recrystallization or column chromatography to yield the desired 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate derivative (3 ).
Caption: Gewald reaction for the synthesis of the thieno[2,3-c]pyridine core.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[15][16][17][18][19]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., thienopyridine derivatives) and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT assay to determine anticancer efficacy.
Comparative Efficacy and Future Directions
-
Diversity of Targets: The thieno[2,3-b]pyridine scaffold has been successfully adapted to target a wider range of biological molecules, including various kinases, enzymes involved in DNA repair, and G-protein coupled receptors. This suggests a greater degree of synthetic tractability and a broader potential for therapeutic applications.
-
Potency: Both scaffolds have yielded compounds with high potency. Thieno[2,3-b]pyridine derivatives have demonstrated nanomolar efficacy against certain cancer cell lines and kinases.[2][6] While the reported IC50 values for the anticancer thieno[2,3-c]pyridines are in the low micromolar range, this is still a promising starting point for a relatively underexplored scaffold.[15][16][17][18][19]
-
Emerging Potential of Thieno[2,3-c]pyridines: The recent identification of thieno[2,3-c]pyridines as potent Hsp90 inhibitors opens up a new and exciting avenue for cancer drug discovery.[15][16][17][18][19] The unique structural features of this isomer may be key to achieving selectivity and potency against this important target.
Future research should focus on:
-
Direct Comparative Studies: Designing and executing studies that directly compare the efficacy of isomeric thieno[2,3-c]- and thieno[2,3-b]pyridine derivatives against the same biological target would provide invaluable structure-activity relationship insights.
-
Exploring New Target Space for Thieno[2,3-c]pyridines: Given the promising anticancer activity of this scaffold, further investigation into its potential to modulate other cancer-related targets is warranted.
-
Optimization of Pharmacokinetic Properties: For both isomer classes, further medicinal chemistry efforts are needed to optimize their drug-like properties, including solubility, metabolic stability, and bioavailability.
References
- Pilkington, L. J., et al. (2025). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry.
-
Chandrasekaran, B., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals. [Link]
- Yıldırım, S., et al. (2023).
- El-Deen, E. M., et al. (2022). Synthesis and Biological Evaluation of Some New Thieno[2,3-b]pyridine-based Compounds As Antimicrobial and Anticancer Agents.
-
Chandrasekaran, B., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. PMC. [Link]
- Reynisson, J., et al. (2014). The development of thieno[2,3-b]pyridine analogues as anticancer agents applying in silico methods. MedChemComm.
- Hassan, A. S., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Archiv der Pharmazie.
- Chandrasekaran, B., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Semantic Scholar.
-
Haverkate, N. A., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules. [Link]
-
Mastelić, T., et al. (2023). Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential. PMC. [Link]
- Chandrasekaran, B., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors.
-
Chandrasekaran, B., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors. PubMed. [Link]
-
Wang, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
- Pilkington, L. J., et al. (2025). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Publishing.
- Al-Zaydi, K. M. (2010).
- El-Sayed, N. N. E., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Wang, Y., et al. (2024). Design, synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors. PubMed. [Link]
- Litvinov, V. P. (2004). Thienopyridines: Synthesis, Properties, and Biological Activity.
-
Li, J., et al. (2018). Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors. PubMed. [Link]
-
Elmongy, E. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. [Link]
-
Luo, Y., et al. (2014). Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitors. PubMed. [Link]
- Masch, A., et al. (2019). Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines. Malaria Journal.
- BenchChem. (2025).
- Hassan, A. S., et al. (2013). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. Semantic Scholar.
-
Abdel-Aziz, A. A.-M., et al. (2018). Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors. PubMed. [Link]
- Al-Suhaibani, S. S., & El-Sayed, W. M. (2022). Short Communication Synthesis and Cytotoxic Assessment of Thieno pyridine Derivatives.
- Jarvis, B., & Simpson, K. (2000). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments.
-
Angiolillo, D. J. (2011). Thienopyridine-associated Drug-Drug Interactions: Pharmacologic Mechanisms and Clinical Relevance. PubMed. [Link]
- MedNet. (2009). Investigating Interaction Between Thienopyridine Antiplatelet Activity and Proton Pump Inhibition. Mednet.ca.
-
Wang, Y., et al. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. MDPI. [Link]
-
Hankey, G. J., & Sudlow, C. L. (2000). Thienopyridine derivatives (ticlopidine, clopidogrel) versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The development of thieno[2,3-b]pyridine analogues as anticancer agents applying in silico methods - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Thienopyridine derivatives (ticlopidine, clopidogrel) versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of Bromo-Substituted vs. Non-Brominated Thienopyridines: A Comparative Guide
Executive Summary
The thienopyridine scaffold—a fused heterocyclic system containing thiophene and pyridine rings—is a privileged structure in medicinal chemistry, renowned for its antiplatelet (e.g., clopidogrel), anticancer, and antimicrobial properties.[1][2][3] While chloro- and fluoro-substitutions are clinically established, bromo-substitution has emerged as a critical modulator of biological activity, particularly in oncology and antimicrobial applications.
This guide objectively compares bromo-substituted thienopyridines against their non-brominated (or other halogenated) counterparts. The data indicates that bromine incorporation often enhances potency through two primary mechanisms: halogen bonding (σ-hole interactions) and optimized lipophilicity (logP) , though this often comes at the cost of molecular weight and solubility.
Key Performance Indicators (KPI) Snapshot
| Feature | Non-Brominated / Chloro-Analogs | Bromo-Substituted Analogs | Performance Shift |
| Binding Affinity (Kinases) | Moderate (H-bonding driven) | High (Halogen-bonding driven) | ↑ 2-10x Potency in specific targets (e.g., Pim-1) |
| Lipophilicity (LogP) | Lower (Better solubility) | Higher (Better membrane permeability) | ↑ Cell Penetration ; ↓ Aqueous Solubility |
| Metabolic Stability | Variable (Oxidation prone) | High (Blocks metabolic hotspots) | ↑ Half-life (Steric/Electronic shielding) |
| Primary Application | Antiplatelet (P2Y12 inhibition) | Anticancer (Kinase inhibition), Antimicrobial | Shift in Indication |
Pharmacological Comparison: The "Bromine Effect"
Case Study 1: Anticancer Activity (Pim-1 Kinase Inhibition)[4]
Context: Pim-1 kinases are upregulated in hematological malignancies.[4] The ATP-binding pocket of Pim-1 is hydrophobic, making it an ideal target for halogenated ligands.
Comparative Data: Research focusing on 5-substituted thieno[2,3-b]pyridines demonstrates that the presence of a bromine atom is often non-negotiable for high-affinity binding.
| Compound ID | Substitution (C-5 Position) | Target | IC50 (µM) | Outcome |
| Ref Analog | Hydrogen / Methyl | Pim-1 Kinase | > 100 µM | Inactive / Weak Binder |
| Compound 5b | Bromine | Pim-1 Kinase | 12.71 µM | Moderate Inhibitor |
| Compound 3c | Bromine | Pim-1 Kinase | 35.7 µM | Active |
Data Source: Derived from SAR studies on 5-bromo-thieno[2,3-b]pyridines (Ref. 1).
Mechanistic Insight: The bromine atom at position 5 does not merely fill space; it engages in a hydrophobic interaction and potentially a halogen bond with the carbonyl oxygen of the kinase backbone. Non-brominated analogs lack the electron-deficient "sigma hole" required for this specific directional interaction, resulting in a dramatic loss of potency.
Case Study 2: Cervical Cancer (HeLa & SiHa Cell Lines)[5]
Context: Thienopyridines functionalized with phenyl-acryloyl moieties have shown promise against cervical cancer stem cells.
Comparative Data: A direct comparison of a specific bromo-phenyl derivative against general thienopyridine baselines.
| Compound | Structure Description | Cell Line | EC50 (µM) |
| General Thienopyridines | Non-halogenated or simple alkyl | HeLa / SiHa | 10 - 50 µM |
| Compound 1 | 3-bromo-phenyl substitution | HeLa | 2.14 µM |
| Compound 1 | 3-bromo-phenyl substitution | SiHa | 2.77 µM |
Data Source: Analysis of (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-thieno[2,3-b]pyridine (Ref. 2).
Analysis: The introduction of the 3-bromophenyl group significantly lowers the EC50 into the low micromolar range. The bromine atom increases the lipophilicity of the "tail" region of the molecule, facilitating passive diffusion across the cancer cell membrane and potentially enhancing binding to the hydrophobic pockets of target enzymes (likely PI-PLC or specific kinases).
Mechanistic Logic: Why Bromine?
To understand why bromo-thienopyridines often outperform their non-brominated parents, we must look at the atomic level.
The Sigma-Hole Theory
Unlike fluorine (which is highly electronegative and mimics hydrogen sterically) or chlorine, bromine possesses a large, polarizable electron cloud. This creates a positive electrostatic potential region on the extension of the C-Br bond, known as the σ-hole .
-
Non-Brominated: Relies on Van der Waals forces (weak, non-directional).
-
Bromo-Substituted: Can form Halogen Bonds (X-bond) with nucleophilic residues (e.g., backbone carbonyls, histidine nitrogen) in the protein pocket. This bond is directional and can approach the strength of a hydrogen bond.
Visualizing the Mechanism
Figure 1: Mechanistic pathway detailing how bromine substitution translates to enhanced biological activity compared to non-brominated analogs.
Experimental Protocols
To verify these claims in your own laboratory, the following protocols are standardized for synthesizing and testing bromo-thienopyridines.
Synthesis: Thorpe-Ziegler Cyclization (Self-Validating)
This protocol ensures the incorporation of the bromine atom via a specific precursor (e.g., 4-bromophenacyl bromide).
Reagents:
-
2-Thioxo-1,2-dihydropyridine-3-carbonitrile derivative (Precursor A)
-
4-Bromophenacyl bromide (Reagent B)
-
Potassium Hydroxide (KOH) or Sodium Ethoxide (NaOEt)
-
Ethanol (EtOH)
Workflow:
-
Dissolution: Dissolve 1.0 eq of Precursor A in EtOH.
-
Activation: Add 1.1 eq of KOH (10% aq. solution). The solution should turn clear/yellow, indicating thiol deprotonation.
-
Alkylation: Add 1.0 eq of 4-Bromophenacyl bromide dropwise. Stir at RT for 30 min. Checkpoint: TLC should show disappearance of starting material.
-
Cyclization: Heat the mixture to reflux for 2-4 hours. The intramolecular attack of the methylene carbon on the nitrile group closes the thiophene ring.
-
Isolation: Cool to RT. Pour into ice-water. Acidify slightly with HCl if necessary.
-
Purification: Filter the precipitate. Recrystallize from EtOH/DMF.
Validation:
-
1H NMR: Look for the disappearance of the S-CH2 methylene protons (if intermediate isolated) and the appearance of the NH2 signal (broad singlet, ~6-8 ppm) characteristic of the 3-amino-thienopyridine product.
-
Mass Spec: Confirm the characteristic isotope pattern of Bromine (M and M+2 peaks of nearly equal intensity).
Antiproliferative Assay (MTT)
Objective: Compare IC50 of Bromo vs. Non-Bromo analogs.
-
Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat with serial dilutions (0.1 µM to 100 µM) of the Bromo-thienopyridine and its non-bromo analog.
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm.
-
Analysis: Plot Dose-Response curve. Calculate IC50 using non-linear regression.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic pathway for generating bromo-substituted thienopyridines.
References
-
Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Source: Taylor & Francis Online. [Link]
-
Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer. Source: MDPI (Int. J. Mol. Sci). [Link][2][3][7][8][9][10][11][12][13][14][15][16]
-
Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. Source: ACS Medicinal Chemistry Letters. [Link][8]
-
Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives. Source: NIH / PMC. [Link]
Sources
- 1. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiplatelet efficacy of long-term treatment with clopidogrel besylate in patients with a history of acute coronary syndrome: comparison with clopidogrel hydrogen sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New thieno[2,3-<i>b</i>]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities - Arabian Journal of Chemistry [arabjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. Formation, reactivity, and antiplatelet activity of mixed disulfide conjugates of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Transition Series: A Comparative Guide to Metal-Free Synthesis of Bioactive Scaffolds
Executive Summary
For decades, the Suzuki-Miyaura and Buchwald-Hartwig cross-couplings have been the workhorses of drug discovery. However, the "Tax on Metals"—comprising catalyst cost, supply chain volatility (e.g., Palladium price spikes), and the regulatory burden of purification—is forcing a paradigm shift.
This guide objectively compares Transition Metal Catalysis (TMC) against emerging Metal-Free (MF) methodologies. We move beyond the "green chemistry" buzzwords to analyze yield, selectivity, and Total Cost of Ownership (TCO) in the synthesis of bioactive heterocycles.
Part 1: The Regulatory & Economic Imperative
The primary driver for metal-free synthesis is not just environmental altruism; it is the strict regulatory landscape governing elemental impurities.
The "1 ppm" Barrier
Under ICH Q3D guidelines , Class 1 and 2A metals (Pd, Pt, Ru, Ir) face stringent Permitted Daily Exposure (PDE) limits. For a parenteral drug with a 10g daily dose, the limit for Palladium is often 1 ppm .
| Metric | Transition Metal Catalysis (TMC) | Metal-Free Synthesis (MF) |
| Regulatory Burden | High (ICH Q3D Class 1/2A controls required) | Low (No heavy metal reporting) |
| Purification | Requires scavengers (Silica-thiol, resins) or recrystallization | Standard aqueous workup/chromatography |
| Supply Chain | High volatility (Pd/Ir prices fluctuate) | Stable (Organic reagents are commodity chemicals) |
| Atom Economy | Low (High MW ligands + Scavengers) | Moderate to High (Reagent dependent) |
Expert Insight: "The cost of a reaction is not just the catalyst; it is the cost of removing it. A $50/kg Pd catalyst becomes $500/kg when you factor in three rounds of scavenging and the associated yield loss."
Part 2: Technical Comparison & Performance Data
We analyze two critical reaction classes where Metal-Free systems are challenging traditional metal dominance.
A. Cross-Coupling: Palladium vs. Hypervalent Iodine
The Challenge: Forming Biaryl C-C bonds (ubiquitous in kinase inhibitors).
-
Standard: Suzuki-Miyaura (Pd-catalyzed).
-
Challenger: Oxidative Coupling via Hypervalent Iodine (e.g., PIFA/PIDA).[1]
Performance Matrix:
| Feature | Pd-Catalyzed Suzuki | Hypervalent Iodine (PIFA) |
| Mechanism | Oxidative Addition / Reductive Elimination | Ligand Exchange / Reductive Elimination |
| Pre-functionalization | Requires Boronic Acids + Halides | Direct C-H activation possible (Dual C-H) |
| Toxicity | High (Pd residue) | Low (Iodobenzene byproduct is easily removed) |
| Scope | Universal (sp2-sp2, sp2-sp3) | Specialized (Electron-rich arenes preferred) |
B. Photoredox: Ruthenium/Iridium vs. Organic Dyes
The Challenge: Single Electron Transfer (SET) for radical formation.
Performance Matrix:
| Feature | Ru(bpy)3 (Metal) | Eosin Y (Metal-Free) |
| Excited State Potential | ||
| Cost (Approx) | ~$150 / gram | ~$0.50 / gram |
| Sustainability | Rare Earth metal | Biodegradable organic salt |
| Selectivity | High stability, long excited state lifetime | Tunable via pH (Mono- vs Dianion forms) |
Part 3: Visualizing the Mechanism
To understand the switch, one must visualize the electron transfer pathways. Below is a comparison of the Photoredox cycles. Note how Eosin Y mimics the Metal-Ligand Charge Transfer (MLCT) of Ruthenium but utilizes an anion-radical pathway.
Figure 1: Comparative mechanistic cycles of Ruthenium vs. Eosin Y photoredox catalysis. Note the parallel pathways allowing for direct substitution of metals in SET processes.
Part 4: Validated Experimental Protocols
The following protocols are designed to be self-validating . If the color change or intermediate precipitation described does not occur, stop and re-evaluate reagents.
Protocol A: Metal-Free Biaryl Coupling via Hypervalent Iodine
Target: Synthesis of functionalized biaryls without Suzuki coupling.
Reagents:
-
Substrate: Electron-rich arene (e.g., 1,3,5-trimethoxybenzene) (1.0 equiv)
-
Reagent: PIFA (Phenyliodine(III) bis(trifluoroacetate)) (0.6 equiv)
-
Solvent: Trifluoroethanol (TFE) or DCM.
Workflow:
-
Dissolution: Dissolve substrate in TFE (0.1 M). Checkpoint: Solution must be homogenous.
-
Addition: Add PIFA dropwise at 0°C. Reasoning: PIFA is a strong oxidant; low temp prevents over-oxidation.
-
Reaction: Stir at RT for 2 hours. The solution will turn from pale yellow to dark amber (formation of radical cation).
-
Quench: Add saturated aq. NaHCO3.
-
Workup: Extract with DCM. The byproduct, iodobenzene, can be removed via high-vacuum or column chromatography (elutes early).
Why this works: PIFA acts as a "chemical anode," generating an aryl radical cation that undergoes nucleophilic attack by the second arene.
Protocol B: Eosin Y Mediated C-H Arylation
Target: Visible light C-H functionalization of heterocycles.
Reagents:
-
Substrate: Indole or Pyrrole derivative (1.0 equiv).
-
Coupling Partner: Aryl Diazonium salt (1.5 equiv).
-
Catalyst: Eosin Y (1-2 mol%).
-
Light Source: Green LEDs (approx. 530 nm).[4]
Workflow:
-
Setup: Charge a vial with Indole, Diazonium salt, and Eosin Y in DMSO.
-
Degassing: Sparge with Nitrogen for 10 mins. Critical: Oxygen quenches the Triplet State of Eosin Y.
-
Irradiation: Irradiate with Green LEDs at RT for 4-6 hours.
-
Observation: Reaction mixture will fluoresce intense yellow-green. Fading fluorescence often indicates catalyst bleaching (reaction completion or catalyst death).
-
Purification: Dilute with water, extract EtOAc. Eosin Y stays in the aqueous layer (pH dependent), simplifying purification.
Part 5: Decision Matrix
When should you abandon the reliability of Palladium for a Metal-Free approach?
Figure 2: Decision matrix for selecting catalytic systems based on regulatory phase and substrate electronics.
References
-
International Council for Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities. (2022).[6][7] Available at: [Link]
-
Hari, D. P., & König, B. The Photoredox-Catalyzed Meerwein Addition Reaction: Intermolecular Amino-Arylation of Alkenes. Angewandte Chemie International Edition, 52(18), 4734-4743. (2013).[8] (Demonstrates Eosin Y efficacy). Available at: [Link]
-
Dohi, T., & Kita, Y. Hypervalent Iodine Reagents as a New Entrance to Organocatalysts. Chemical Communications, 45, 2073-2085. (2009). Available at: [Link]
-
Garrett, C. E., & Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889-900. (2004). (Foundational text on metal scavenging costs). Available at: [Link]
Sources
- 1. Hypervalent Iodine-Induced Oxidative Couplings (New Metal-Free Coupling Advances and Their Applications in Natural Product Syntheses) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the directions to increase turnover frequency and turnover number during photochemical water oxidation with molecular Ru catalysts - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 7. phytolab.com [phytolab.com]
- 8. Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document! - ECA Academy [gmp-compliance.org]
Comparative In Silico & In Vitro Analysis of Thieno[2,3-c]pyridine Derivatives
Executive Summary
The thieno[2,3-c]pyridine scaffold represents a distinct bioisostere of quinoline and isoquinoline, offering unique electronic distribution and lipophilicity profiles favorable for drug development. While thieno[2,3-b]pyridine and thieno[2,3-d]pyrimidine derivatives have been extensively mapped, the [2,3-c] isomer remains an emerging scaffold with significant untapped potential in oncology.
This guide presents a comparative analysis of novel thieno[2,3-c]pyridine derivatives, specifically focusing on their efficacy as Heat Shock Protein 90 (Hsp90) inhibitors.[1][2] By synthesizing recent experimental data with molecular docking protocols, we evaluate the structure-activity relationship (SAR) of thiomorpholine-substituted analogs (Compound 6i) versus piperidine-substituted analogs (Compound 6a) and standard chemotherapeutic agents.
Structural Rationale & Scaffold Analysis
The thieno[2,3-c]pyridine nucleus fuses a thiophene ring with a pyridine ring. This fusion alters the vector orientation of substituents compared to the more common [2,3-b] isomer, potentially allowing access to different sub-pockets within the ATP-binding site of kinases and chaperones like Hsp90.
Key Structural Advantages:
-
Lipophilicity: The sulfur atom enhances lipophilicity (LogP) compared to nitrogen-only heterocycles, improving membrane permeability.
-
Electronic Effects: The thiophene ring acts as an electron-rich donor, potentially strengthening
-stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the binding pocket. -
Vector Positioning: Substituents at the C-2 and C-3 positions of the thiophene ring project into the hydrophobic regions of the Hsp90 ATP-binding cleft, a critical determinant for selectivity.
Comparative Docking Workflow (Protocol)
To ensure reproducibility and scientific integrity, the following computational workflow is established. This protocol utilizes a self-validating system (RMSD check) to minimize false positives.
Figure 1: Standardized molecular docking workflow ensuring validation via RMSD (Root Mean Square Deviation) benchmarking.
Detailed Methodology
-
Protein Preparation: The crystal structure of Hsp90 (e.g., PDB ID: 1YET or similar) is retrieved. Water molecules are removed, and polar hydrogens are added to simulate physiological pH (7.4). Kollman united atom charges are assigned.
-
Ligand Preparation: Thieno[2,3-c]pyridine analogs (6a-k) are drawn and energy-minimized using the MMFF94 force field to generate low-energy conformers.
-
Validation: The co-crystallized ligand (e.g., Geldanamycin) is extracted and re-docked. A successful protocol must yield an RMSD
Å between the docked pose and the experimental crystal pose. -
Scoring: Binding affinity is calculated in kcal/mol, prioritizing poses with the lowest free energy (
) and highest cluster population.
Case Study: Hsp90 Inhibition (Series 6)
Recent studies (2025) have synthesized a library of thieno[2,3-c]pyridine derivatives (6a–k) and evaluated them against Hsp90.[1][2] The comparative analysis below highlights the critical impact of the C-2 side chain.
Comparative Data: Analog Performance vs. Standard
The following table summarizes the biological activity and docking predictions for the two most distinct analogs compared to Cisplatin (standard control).
| Compound ID | R-Group Substitution | Binding Energy (kcal/mol) | IC50 (HSC3) [µM] | IC50 (T47D) [µM] | Key Docking Interactions |
| 6i (Lead) | Thiomorpholine | -9.2 | 10.8 | 11.7 | H-bond (Asp93), Hydrophobic (Phe138) |
| 6a | Piperidine | -8.4 | > 50 | > 50 | Weak H-bonding, Steric Clash |
| Cisplatin | Standard | N/A | 12.1 | 14.5 | DNA Crosslinking (Mechanism differs) |
Table 1: Comparative efficacy of thieno[2,3-c]pyridine analogs. Compound 6i demonstrates superior potency, comparable to or exceeding the standard drug Cisplatin in specific cell lines.
Mechanistic Insights (Docking Results)
The docking studies reveal why Compound 6i outperforms Compound 6a :
-
Thiomorpholine Interaction: The sulfur atom in the thiomorpholine ring of 6i acts as an additional hydrogen bond acceptor or engages in favorable van der Waals interactions within the Hsp90 ATP-binding pocket. This stabilizes the ligand-protein complex significantly better than the carbon-only piperidine ring of 6a .
-
Binding Mode: Compound 6i adopts a conformation that mimics the "ATP-lid" closed state, effectively blocking ATP hydrolysis, which is essential for Hsp90 chaperone function.
-
Cell Cycle Arrest: The tight binding predicted by docking correlates with the experimental observation of G2 phase arrest , confirming that the compound disrupts the machinery required for mitosis.
Structure-Activity Relationship (SAR) Visualization
The following diagram maps the structural features responsible for the observed activity, derived from the comparative docking data.
Figure 2: SAR Map of Thieno[2,3-c]pyridine derivatives. The C-2 substitution with a sulfur-containing heterocycle (Thiomorpholine) is the primary driver of increased binding affinity.
Conclusion & Recommendations
The comparative study of thieno[2,3-c]pyridine analogs establishes Compound 6i as a promising lead candidate for Hsp90 inhibition.[1][2]
-
Scientific Validity: The correlation between the calculated binding energy (-9.2 kcal/mol) and the biological IC50 (10.8 µM) validates the docking protocol.
-
Strategic Insight: For future optimization, researchers should retain the thieno[2,3-c]pyridine core and focus on C-2 substitutions that include heteroatoms (S, O, N) capable of hydrogen bonding, rather than purely hydrophobic bulk.
Final Recommendation: Proceed with Compound 6i for in vivo pharmacokinetic (ADME) profiling and xenograft tumor models, as it exhibits superior selectivity and potency compared to earlier piperidine-based analogs.
References
-
Chandrasekaran, B., et al. (2025).[2] "Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors." Pharmaceuticals, 18(2).
-
Dehaen, W., et al. (2021). "Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation." Chemistry - A European Journal.
-
Salarian, A. A., et al. (2012). "Synthesis and Docking Studies of Some 3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine Derivatives." Asian Journal of Chemistry. (Cited for comparative protocol methodology).[3][4]
Sources
Orthogonal methods for confirming purity of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
Technical Guide: Orthogonal Purity Confirmation for Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
Executive Summary The synthesis of fused heteroaromatic intermediates, specifically Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate , presents unique purification challenges. While Reverse-Phase HPLC (RP-HPLC) remains the industry standard for process control, it often fails to detect co-eluting regioisomers (e.g., thieno[3,2-c] analogs), inorganic salts, or non-chromophoric impurities. This guide outlines a validated orthogonal testing strategy combining RP-HPLC with Quantitative NMR (qNMR) and LC-MS. This multi-modal approach ensures the structural integrity and absolute purity required for downstream pharmaceutical applications, aligning with ICH Q6A specifications for new drug substances.
Part 1: The Strategic Necessity of Orthogonality
In the context of thienopyridine synthesis, "purity" is not a single metric but a composite of three attributes:
-
Chromatographic Purity: Absence of related organic impurities (side products).
-
Structural Fidelity: Confirmation of the correct regioisomer ([2,3-c] vs. [3,2-c]).
-
Absolute Content: Mass balance including solvents, water, and inorganic salts.
Reliance on a single method (HPLC-UV) creates a "blind spot." For example, the [2,3-c] and [3,2-c] isomers of thienopyridine often possess identical retention times on standard C18 columns due to similar lipophilicity, yet they exhibit vastly different biological activities.
Part 2: Methodological Protocols & Causality
Method A: High-Performance Liquid Chromatography (RP-HPLC)
The Workhorse for Related Substances
Objective: To separate and quantify synthetic byproducts (e.g., des-bromo analogs, hydrolyzed acids) based on polarity.
Experimental Protocol:
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm). Rationale: High surface area C18 provides robust retention for moderately polar heteroaromatics.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Acidic modifier prevents tailing of the pyridine nitrogen.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic core) and 220 nm (amide/ester bonds).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
Blind Spot: This method assumes all impurities absorb at the selected wavelengths and elute with distinct retention times. It cannot detect inorganic salts (NaCl, KBr from synthesis) or residual non-UV active solvents.
Method B: Quantitative NMR (qNMR)
The Absolute Validator
Objective: To determine the absolute mass purity and confirm regio-chemistry without requiring a reference standard of the analyte.
Experimental Protocol:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: DMSO-d6. Rationale: Thienopyridines exhibit poor solubility in CDCl3; DMSO ensures complete dissolution, preventing "hidden" solid impurities.
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable Reference Material). Rationale: High relaxation delay, distinct singlet peaks that do not overlap with the thienopyridine aromatic region.
-
Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): 60 seconds (≥ 5 × T1). Critical: Ensures full magnetization recovery for accurate integration.
-
Scans: 16-32.
-
-
Calculation: Purity is derived from the molar ratio of the analyte integrals vs. the IS integrals, corrected for molecular weight and mass.
Structural Insight: The coupling constants (
Method C: LC-MS/MS (Q-TOF or Triple Quad)
The Identity Detective
Objective: To confirm the presence of the bromine atom (via isotopic pattern) and identify molecular weights of unknown impurities.
Experimental Protocol:
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Scan Range: m/z 100 – 600.
-
Key Marker: Look for the characteristic 1:1 doublet at M and M+2 (e.g., m/z 286 and 288) indicating the presence of one bromine atom. Loss of this pattern indicates debromination (a common side reaction).
Part 3: Comparative Performance Analysis
The following data summarizes the performance characteristics of each method when applied to Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate.
| Feature | RP-HPLC (UV) | qNMR | LC-MS |
| Primary Output | % Area (Relative Purity) | % Weight/Weight (Absolute Purity) | Molecular Identity (m/z) |
| Limit of Detection (LOD) | ~0.05% | ~0.5% | < 0.01% |
| Specificity | Moderate (Risk of co-elution) | High (Structural resolution) | High (Mass resolution) |
| Reference Standard | Required for assay | Not Required (Internal Standard used) | Not required for ID |
| Blind Spots | Inorganic salts, moisture, isomers | Trace impurities (<0.5%) | Non-ionizable species |
| Time per Sample | 30-45 mins | 15-20 mins | 30-45 mins |
Key Finding: HPLC often overestimates purity (reporting 99.5% Area) because it ignores solvent and salt content. qNMR typically reports a lower, more accurate "As-Is" purity (e.g., 97.2% w/w) due to the detection of residual solvents and moisture.
Part 4: Integrated Decision Workflow
The following diagram illustrates the logical flow for confirming the purity of the target molecule using orthogonal methods.
Figure 1: Orthogonal decision matrix ensuring no critical quality attributes are overlooked.
References
-
International Conference on Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.Link
-
Holzgrabe, U., et al. (2005). "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. Link
-
Litvinov, V. P. (2005).[1][2] "Chemistry of thienopyridines." Russian Chemical Reviews, 74(3), 217-248. (Detailed synthesis and isomerism of thienopyridines). Link
-
U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.Link
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-843. Link
Sources
The Gold Standard Paradox: A Technical Guide to Benchmarking Novel Therapeutics Against Doxorubicin
Audience: Researchers, Scientists, and Drug Development Professionals. Objective: To provide a rigorous, data-driven framework for comparing novel anticancer candidates against Doxorubicin (Dox), focusing on potency, resistance profiles, and the critical differentiator—cardiotoxicity.
Introduction: The "Red Devil" as a Benchmark
Doxorubicin is one of the most effective anthracycline antibiotics ever developed, yet it remains limited by dose-dependent cardiotoxicity and multidrug resistance (MDR). In drug discovery, Doxorubicin serves as the positive control for potency but the negative baseline for safety.
When benchmarking a new candidate against Dox, your goal is rarely to beat its raw molar potency (IC50). Instead, the objective is usually to demonstrate non-inferiority in tumor killing while proving superiority in safety (Selectivity Index) or efficacy against resistant phenotypes (MDR evasion) .
Mechanistic Baseline
To benchmark effectively, one must first understand the specific molecular machinery Doxorubicin utilizes. Your candidate should be compared against these specific pathways to determine if it acts as a "Dox-mimic" or a novel agent.
The Dual-Pathway Mechanism
Doxorubicin operates via two primary mechanisms:
-
Antineoplastic Action: Intercalation into DNA and inhibition of Topoisomerase II
(Topo II ), leading to double-strand breaks and apoptosis. -
Cardiotoxicity: Generation of Reactive Oxygen Species (ROS) via quinone redox cycling, primarily affecting cardiomyocytes which lack high levels of catalase.
Visualization of Doxorubicin Pathways
The following diagram illustrates the divergence between the therapeutic efficacy and the off-target toxicity that defines the "Dox Paradox."
Caption: Figure 1. Divergent pathways of Doxorubicin demonstrating therapeutic DNA damage versus off-target mitochondrial oxidative stress in the heart.
In Vitro Benchmarking: Potency & Resistance
The Standard Panel (NCI-60 Approach)
Do not rely on a single cell line. Doxorubicin is a substrate for the efflux pump P-glycoprotein (P-gp/MDR1). To prove your drug is superior, you must test against paired sensitive and resistant lines.
Recommended Cell Line Pairs:
-
Breast: MCF-7 (Sensitive) vs. MCF-7/ADR (Resistant, P-gp overexpressing).
-
Lung: A549 (Inherently resistant due to MRP1 expression).
-
Leukemia: HL-60 vs. HL-60/MX2.
Calculating the Selectivity Index (SI)
The Selectivity Index is the primary metric for safety in early-stage discovery.
-
Target: An SI > 2.0 is acceptable; an SI > 10.0 is excellent.
-
Normal Cell Controls: H9c2 (Cardiomyocytes) or HUVEC (Endothelial).
Comparative Data Table (Template)
Present your data in this format to allow direct comparison.
| Metric | Doxorubicin (Control) | Novel Candidate (Target) | Interpretation |
| IC50 (MCF-7) | ~0.5 µM | 0.8 µM | Candidate is slightly less potent (acceptable). |
| IC50 (MCF-7/ADR) | > 50 µM | 1.2 µM | CRITICAL WIN: Candidate evades P-gp efflux. |
| Resistance Index (RI) | > 100 | 1.5 | Candidate retains efficacy in resistant cells. |
| IC50 (H9c2 Cardiomyocytes) | ~1.0 µM | > 20 µM | CRITICAL WIN: Candidate is non-cardiotoxic. |
| Selectivity Index (SI) | ~2.0 | > 25 | Candidate has a superior safety window. |
In Vivo Benchmarking: The Safety Differentiator
While tumor reduction (xenograft) is standard, the true benchmark against Doxorubicin is the Chronic Cardiotoxicity Model . Many candidates fail because they are compared only in acute high-dose models, which do not mimic clinical regimens.
Recommended In Vivo Protocol: Chronic Dosing
Avoid single high-dose (bolus) injections (e.g., 20 mg/kg), as this causes "septic-like" death rather than cardiomyopathy.
-
Species: C57BL/6 Mice (Male).[3]
-
Dox Control Group: 5 mg/kg, IP injection, once weekly for 4–5 weeks.
-
Cumulative Dose: 20–25 mg/kg.
-
Readout Time: 1–2 weeks after the final dose.
Key Readouts
-
Echocardiography: Measure Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS). Dox typically reduces FS by >15%.
-
Biomarkers: Serum Troponin T (cTnT) or I (cTnI).
-
Histopathology: Look for cytoplasmic vacuolization and myofibrillar loss in heart tissue.
Experimental Protocols
Protocol A: High-Throughput Cytotoxicity (MTT Assay)
Standardized for linearity and metabolic state.
Rationale: The MTT assay relies on mitochondrial reductase. Since Dox affects mitochondria, proper controls are vital to distinguish cell death from mitochondrial inhibition.
-
Seeding: Seed cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates.
-
Critical: Allow 24h attachment to ensure cells are in the log-growth phase.
-
-
Treatment: Add Doxorubicin (0.01 µM – 10 µM) and Candidate (serial dilutions).
-
Vehicle Control: DMSO < 0.1% final concentration.
-
-
Incubation: 48 to 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4 hours.
-
Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve crystals.
-
Readout: Measure Absorbance at 570 nm (Reference: 630 nm).
Workflow Visualization:
Caption: Figure 2. Step-by-step workflow for the MTT cytotoxicity assay ensuring metabolic linearity.
Protocol B: Topoisomerase II Relaxation Assay
To determine if the candidate mimics the Dox mechanism.
-
Substrate: Supercoiled pHOT1 plasmid DNA.
-
Reaction Mix: Human Topoisomerase II
enzyme + ATP + Test Compound. -
Incubation: 30 min at 37°C.
-
Electrophoresis: Run on 1% agarose gel with Ethidium Bromide.
-
Interpretation:
-
Doxorubicin (Poison):[7] Stabilizes the cleavable complex; results in linear DNA fragments.
-
Catalytic Inhibitor: Prevents relaxation; DNA remains supercoiled.
-
References
-
Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. Journal of Pharmacy and Pharmacology. Link
-
Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and Genomics. Link
-
National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen.[8] NCI Developmental Therapeutics Program. Link
-
FDA/ICH. S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. FDA Guidance. Link
-
Desai, V. G., et al. (2014). Development of doxorubicin-induced chronic cardiotoxicity in the B6C3F1 mouse model.[9][10] Toxicology and Applied Pharmacology. Link
-
Holohan, C., et al. (2013). Cancer drug resistance: an evolving paradigm. Nature Reviews Cancer. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. dovepress.com [dovepress.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
Benchmarking Cytotoxicity Assays: Determining Therapeutic Selectivity in Cancer vs. Normal Models
[1]
Executive Summary: The Quest for the Therapeutic Window
In drug discovery, potency against cancer cells is common; selectivity is rare. The defining characteristic of a viable clinical candidate is not just its IC50 against a tumor, but its Selectivity Index (SI) —the ratio of toxicity in normal tissue versus cancerous tissue.[1]
This guide moves beyond basic viability screening to focus on the comparative analysis of cytotoxicity in cancer lines (e.g., MCF-7) versus normal counterparts (e.g., MCF-10A).[2][3] We benchmark the performance of metabolic (MTT/MTS), ATP-luminescent, and membrane-integrity assays, providing a robust framework for determining the Therapeutic Window.
Strategic Experimental Design
The Senior Scientist’s Perspective: A common failure mode in selectivity screening is Growth Rate Bias .
-
The Trap: Normal cells (e.g., fibroblasts or epithelial models) often grow slower than cancer cells or exhibit contact inhibition. If you treat a confluent, non-dividing normal cell monolayer with an anti-mitotic drug, it will appear "resistant" simply because it is not cycling. This yields a false-positive Selectivity Index.
-
The Solution: Seeding densities must be normalized to ensure both cancer and normal cells are in the Log Phase of growth during the entire drug exposure window.
Recommended Isogenic/Tissue-Matched Pairs
| Cancer Model | Tissue of Origin | Recommended Normal Control | Rationale |
| MCF-7 | Breast (Luminal A) | MCF-10A | Non-tumorigenic epithelial line; distinct morphology. |
| HepG2 | Liver (Carcinoma) | Primary Hepatocytes | HepG2 is metabolically distinct; primary cells offer true tox profile. |
| A549 | Lung (NSCLC) | MRC-5 | Fetal lung fibroblasts; standard for general toxicity. |
| HCT-116 | Colon | CCD-18Co | Normal colon fibroblasts. |
Technology Benchmarking: Product Class Comparison
A. Metabolic Assays (MTT, MTS, CCK-8)
-
Mechanism: NAD(P)H-dependent cellular oxidoreductase enzymes reduce tetrazolium dyes to formazan.
-
Verdict: High Risk for Selectivity Errors.
-
Why: Cancer cells often exhibit the Warburg effect (altered metabolism). Drugs affecting mitochondrial function can artificially lower signal in cancer cells without killing them, or conversely, metabolic uncoupling can increase signal.
-
Best For: Rough, high-throughput primary screens where cost is the primary constraint.
B. ATP Luminescence (e.g., CellTiter-Glo®)[5]
-
Mechanism: Luciferase reaction requires ATP to produce light. ATP presence = metabolically active cell.
-
Verdict: The Gold Standard for Selectivity.
-
Why: High sensitivity allows for lower seeding densities (crucial for preventing normal cell contact inhibition). It is linear over a wider range than MTT.
-
Best For: Accurate IC50 determination and calculating precise Selectivity Indices.
C. Membrane Integrity (LDH Release)
-
Mechanism: Lactate Dehydrogenase (LDH) is released into the media only upon plasma membrane rupture (necrosis/late apoptosis).
-
Verdict: Confirmation Assay.
-
Why: It distinguishes cytotoxicity (killing) from cytostasis (growth arrest). A drug might stop cancer growth (low ATP) but not kill normal cells (no LDH release).
-
Best For: Mechanistic validation.
Visualizing Assay Mechanisms
The following diagram details the biological pathways targeted by these assay classes.
Caption: Comparative mechanisms of cytotoxicity assays. Metabolic assays target mitochondria, ATP assays target energy pools, and LDH targets membrane integrity.
Protocol: The "Dual-Plate" Selectivity Screen
This protocol uses an ATP-luminescence readout (e.g., CellTiter-Glo) for maximum sensitivity.
Phase 1: Optimization (Day 0-3)
Before screening, determine the Linear Growth Density .
-
Seed Cancer and Normal cells at 1k, 2k, 5k, 10k, and 20k cells/well.
-
Measure ATP at 0h, 24h, 48h, and 72h.
-
Selection Criteria: Choose the seeding density where both cell lines are in log-phase growth at 72h (end of assay) and have not reached >80% confluency.
-
Note: Normal cells usually require higher seeding density (e.g., 8,000/well) than cancer cells (e.g., 3,000/well).
-
Phase 2: The Screen (Day 4-7)
Materials:
-
96-well White Opaque Plates (prevents luminescent cross-talk).
-
Assay Buffer: PBS + Ca/Mg.
-
Positive Control: Staurosporine (10 µM) or Doxorubicin.
-
Vehicle Control: DMSO (matched to highest drug concentration, typically <0.5%).
Workflow:
-
Seeding (T=0): Plate Cancer and Normal cells at optimized densities in 90 µL media. Incubate 24h for attachment.
-
Treatment (T=24h): Add 10 µL of 10x compound dilutions (8-point dose response).
-
Crucial Step: Include "No Cell" blanks (media + drug) to check for luciferase inhibition by the drug itself.
-
-
Exposure: Incubate for 48h or 72h (standard).
-
Readout:
-
Equilibrate plate to Room Temp (20 mins).
-
Add 100 µL CellTiter-Glo reagent.
-
Shake 2 mins (orbitally) to lyse.
-
Incubate 10 mins (stabilize signal).
-
Read Luminescence (Integration: 1.0s).
-
Data Analysis & Interpretation
Calculating the Selectivity Index (SI)[1][6][7]
-
Normalize Data: Convert RLU (Relative Light Units) to % Viability.
-
Curve Fitting: Fit data to a 4-parameter logistic (4PL) non-linear regression model to determine IC50.
-
Calculate SI:
[4][5]
Interpretation Guide
| SI Value | Classification | Action |
| < 1.0 | Non-Selective | Fail. Toxic to normal cells at therapeutic doses. |
| 1.0 - 2.0 | Poor Selectivity | Risk. Narrow therapeutic window; likely side effects. |
| > 10.0 | Highly Selective | Pass. Excellent candidate for in vivo progression. |
Workflow Visualization
Caption: The Selectivity Screening Workflow ensures growth-rate normalization before drug treatment and SI calculation.
References
-
National Cancer Institute (NCI). (2025).[6] NCI-60 Human Tumor Cell Lines Screen Methodology.[7][6][8] Retrieved from [Link]
-
Riss, T. L., et al. (2016). Cell Viability Assays.[7][9][8][10][11][12][13][14][15][16] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Popiołek-Barczyk, K., et al. (2015). Selectivity Index (SI) as a valid parameter for the evaluation of cytotoxicity.[1][4] ResearchGate. Retrieved from [Link]
-
OECD. (2023). Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Testing and Assessment. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Differential Effects of Punicic Acid on Cytotoxicity and Peroxiredoxin Expression in MCF-7 Breast Cancer and MCF-10A Normal Cells | Anticancer Research [ar.iiarjournals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Comparison of MTT and ATP-based assays for the measurement of viable cell number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 16. revvity.co.jp [revvity.co.jp]
The Preclinical Gap: Bridging 2D Screening and In Vivo Efficacy
Topic: In Vitro vs. In Ovo Antitumor Activity Evaluation Content Type: Technical Comparison Guide
Introduction
In the drug development pipeline, a critical attrition gap exists between high-throughput in vitro screening and systemic in vivo murine models.[1] While 2D cell cultures offer speed and 3D spheroids introduce structural complexity, both fail to recapitulate the dynamic vascularization and host-stroma interactions essential for accurate tumor profiling.
This guide evaluates the Chick Chorioallantoic Membrane (CAM) assay (in ovo) as a high-fidelity bridge. As a Senior Application Scientist, I will dissect the operational, physiological, and data-driven differences between in vitro and in ovo platforms, providing you with the protocols and decision frameworks to optimize your preclinical strategy.
Part 1: Comparative Landscape
The following table contrasts the three primary stages of preclinical evaluation. Note that while in vitro excels at target validation, in ovo provides the first physiological "reality check" for a compound.
Table 1: Technical Specification Comparison
| Feature | In Vitro (2D/3D Spheroid) | In Ovo (CAM Assay) | In Vivo (Murine Xenograft) |
| Physiological Relevance | Low. Lacks vasculature, immune components, and fluid dynamics. | Medium-High. Fully vascularized, extracellular matrix (ECM) present, metabolic activity. | High. Full systemic biology, though species differences (mouse vs. human) exist. |
| Primary Readout | IC50 (Cytotoxicity/Proliferation).[2] | Tumor Mass/Volume, Angiogenesis Index, Metastasis. | Tumor Volume, Survival, PK/PD. |
| Experimental Duration | 24 – 96 Hours. | 7 – 10 Days. | 4 – 8 Weeks. |
| Drug Metabolism | None (unless co-cultured with hepatocytes). | Partial. The chick liver is active by EDD 10-12, offering preliminary metabolic data. | Full systemic metabolism. |
| Ethical Classification | Non-animal. | Non-animal (typically < EDD 14). No IACUC required in many jurisdictions. | Strict ethical regulations (IACUC/Animal Ethics). |
| Cost Per Data Point | $ (Low). | ||
| Sample Throughput | High (96/384-well plates). | Medium (20-50 eggs/batch). | Low (5-10 mice/group). |
Part 2: Deep Dive – The In Ovo System
Why the CAM? (The Causality)
The Chorioallantoic Membrane is formed by the fusion of the chorion and the allantois. It serves as the embryo's respiratory organ, creating a dense capillary network.
-
Scientific Rationale: Tumor grafts placed on the CAM are rapidly vascularized (within 2-5 days) by the host.[3] This allows for the evaluation of anti-angiogenic compounds and drug delivery across a capillary barrier—mechanisms impossible to test in plasticware.
-
Immune Privilege: Until Embryonic Development Day (EDD) 14-15, the chick embryo is naturally immunodeficient, accepting xenografts (PDX or cell lines) without rejection.
Visualizing the Workflow
The following diagram outlines the critical path for a standard In Ovo Tumor Growth Inhibition (TGI) assay.
Figure 1: Standard timeline for In Ovo Tumor Growth Inhibition. Note the termination at Day 14 to maintain ethical compliance.
Part 3: Validated Protocols
To ensure reproducibility, follow these "self-validating" protocols.
Protocol A: In Vitro 3D Spheroid Assay (The Baseline)
Use this to establish intrinsic cellular sensitivity.
-
Seeding: Plate 1,000–5,000 cells/well in U-bottom Ultra-Low Attachment (ULA) plates.
-
Aggregation: Centrifuge at 200xg for 5 min. Incubate for 72h to form tight spheroids.
-
Validation Check: Inspect spheroids microscopically. Diameter should be 300–500 µm. If irregular, do not proceed.
-
Treatment: Add drug at 10x concentration. Incubate for 72–96h.
-
Readout: Add CellTiter-Glo® 3D reagent. Shake for 20 min (critical for lysis of core). Read Luminescence.
Protocol B: In Ovo CAM Tumor Growth Assay (The Advanced Screen)
Use this to validate efficacy in a vascularized model.
Materials:
-
Fertilized White Leghorn eggs.[4]
-
Dental rotary tool (for windowing).
-
Matrigel™ (Growth Factor Reduced).
-
Stereomicroscope.
Step-by-Step Methodology:
-
Day 0 (Acclimatization): Clean eggs with 70% EtOH. Incubate at 37.5°C, 60% humidity, horizontal position.
-
Day 3 (Windowing):
-
Remove 2-3 mL of albumen via the apex to lower the CAM.
-
Cut a 1 cm² window on the superior surface.
-
Validation Check: The CAM should be vascularized and intact. If bleeding occurs, discard the egg.
-
Seal with semi-permeable tape (e.g., Tegaderm) to prevent dehydration.
-
-
Day 9 (Grafting):
-
Gently lacerate the CAM surface (using a sterile needle) to stimulate angiogenic vessel recruitment.
-
Mix 2x10⁶ tumor cells in 20 µL PBS + 20 µL Matrigel (1:1 ratio).
-
Pipette the bolus onto the lacerated vessel bifurcation.
-
-
Day 10-13 (Treatment):
-
Topical: Apply 20-50 µL of drug directly onto the tumor.
-
Intravenous (IV): Inject 50-100 µL into a major chorioallantoic vein (requires high skill).
-
Control: Vehicle control is mandatory for calculating TGI.
-
-
Day 14 (Harvest):
-
Euthanize embryo (hypothermia or decapitation).
-
Resect the tumor mass carefully, removing adjacent CAM tissue.
-
Weigh tumor (wet weight) and fix in formalin for IHC.
-
Part 4: Data Analysis & Mechanistic Insight
Key Performance Indicators (KPIs)
When comparing data, do not expect identical IC50 values. In ovo values are typically higher due to the drug transport barrier.
-
In Vitro KPI: Relative Luminescence Units (RLU)
% Viability. -
In Ovo KPI: Tumor Growth Inhibition (TGI).
-
Angiogenesis Index: Count of secondary/tertiary vessels radiating toward the tumor within a 2mm radius.
Mechanistic Pathway: Angiogenesis Inhibition
The CAM is uniquely suited to study drugs targeting the VEGF pathway. The diagram below illustrates the signaling cascade evaluated in this model.
Figure 2: Mechanism of Action for Anti-angiogenic evaluation in CAM. The model validates if the drug can interrupt the VEGF-driven vessel recruitment.
Part 5: Decision Matrix
Use this logic gate to determine the appropriate assay for your current development phase.
-
Is the drug mechanism dependent on the Tumor Microenvironment (TME)?
-
Do you need to assess metastasis?
-
Yes:In Ovo is superior.[1] Alu-PCR can detect human tumor cells in the chick liver/lungs within 7 days.
-
-
Is the compound limited in quantity (< 5 mg)?
-
Yes:In Ovo is ideal (requires µg quantities) vs. Mouse (requires mg quantities).
-
-
Are you screening > 50 compounds?
References
-
Ribatti, D. (2016).[11] The chick embryo chorioallantoic membrane (CAM) assay as a model for tumor biology.[1][3][4][5][8][10][11][13] Current Protocols in Pharmacology. Link
-
Kunz, P., et al. (2019). The chorioallantoic membrane (CAM) assay as a versatile patient-derived xenograft (PDX) platform for precision medicine.[3][11][14] Cancers. Link
-
Lokman, N. A., et al. (2012). Chick chorioallantoic membrane (CAM) assay as an in vivo model to study the effect of newly identified molecules on ovarian cancer invasion and metastasis.[4][8][10] International Journal of Molecular Sciences. Link
-
Komatsu, A., et al. (2019). Patient-derived tumor xenografts in the chick chorioallantoic membrane model for precision medicine in pancreatic cancer. Scientific Reports. Link
-
Nowak-Sliwinska, P., et al. (2014). Consensus guidelines for the use and interpretation of angiogenesis assays. Angiogenesis.[1][15] Link
Sources
- 1. Chick chorioallantoic membrane: a valuable 3D in vivo model for screening nanoformulations for tumor antiangiogenic therapeutics | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 2. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extending the Applicability of In Ovo and Ex Ovo Chicken Chorioallantoic Membrane Assays to Study Cytostatic Activity in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In ovo model in cancer research and tumor immunology [frontiersin.org]
- 8. Chick chorioallantoic membrane (CAM) assay as an in vivo model to study the effect of newly identified molecules on ovarian cancer invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Applications of the Chick Chorioallantoic Membrane as an Alternative Model for Cancer Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. contractlaboratory.com [contractlaboratory.com]
- 14. ascopubs.org [ascopubs.org]
- 15. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds like Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate are central to innovation. This thienopyridine derivative shows significant promise in medicinal chemistry and materials science.[1] However, beyond its synthesis and application, the responsible management of its waste is a critical aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, ensuring compliance with safety regulations and promoting a secure research environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any disposal procedure can be initiated, a thorough understanding of the compound's properties and associated hazards is paramount. Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a halogenated organic compound with specific handling and storage requirements.[2]
Key Properties and Hazards:
| Property | Value | Source |
| Chemical Formula | C₁₀H₈BrNO₂S | |
| Molecular Weight | 286.145 g/mol | |
| Appearance | Dark yellow liquid | [2] |
| Boiling Point | 77 - 78 °C @ 12 mmHg | [2] |
| Incompatible Materials | Acids, Bases, Strong oxidizing agents | [2] |
| Hazards | Harmful if swallowed, causes skin irritation, causes serious eye damage, toxic if inhaled.[3] | Fisher Scientific SDS[2] |
The presence of a bromine atom categorizes this compound as a halogenated organic waste .[4][5] This classification is crucial as it dictates the specific disposal pathway required to prevent the formation of harmful byproducts, such as dioxins, during incineration.[6]
Pre-Disposal Handling and Segregation: The Foundation of Safe Disposal
Proper handling and segregation of chemical waste are the most critical steps in preventing laboratory accidents and ensuring compliant disposal.
Personal Protective Equipment (PPE)
Given the hazards associated with Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, the following PPE is mandatory when handling the compound or its waste:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Skin Protection: Wear appropriate protective gloves (nitrile gloves are a suitable option) and a lab coat to prevent skin exposure.[2][4]
-
Respiratory Protection: All handling of this compound and its waste must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2][7]
Waste Segregation Protocol
The cardinal rule for the disposal of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is its strict segregation as halogenated organic waste .[5][7][8]
Step-by-Step Segregation Procedure:
-
Designate a Specific Waste Container: Obtain a clearly labeled, leak-proof waste container specifically designated for "Halogenated Organic Waste."[4][5] This container should be made of a material compatible with the chemical.
-
Accurate Labeling: The label must clearly state "Halogenated Organic Waste" and list the full chemical name: "Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate."[8] Do not use abbreviations.
-
Avoid Cross-Contamination: Under no circumstances should this waste be mixed with non-halogenated organic waste, aqueous waste, or solid waste.[5][8] Mixing can lead to dangerous reactions and complicates the disposal process.
-
Secure Storage: The waste container should be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, and strong oxidizing agents.[2][9]
Disposal Workflow: A Step-by-Step Guide
The following workflow outlines the procedural steps for the safe and compliant disposal of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate from the point of generation to final collection.
Caption: Disposal workflow for Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate.
Emergency Procedures in Case of Spills or Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is crucial to mitigate harm.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]
-
Spills: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated organic waste. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Regulatory Compliance
The disposal of hazardous waste, including halogenated organic compounds, is regulated by governmental agencies such as the Environmental Protection Agency (EPA) in the United States.[10] Adherence to these regulations is not only a matter of safety but also a legal requirement. Ensure that your laboratory's disposal procedures are in full compliance with local, state, and federal regulations.
By implementing these detailed procedures, research institutions can ensure the safe and responsible management of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate waste, fostering a culture of safety and environmental responsibility.
References
-
Pipzine Chemicals. (n.d.). 4-Bromo-pyridine-2-carboxylic Acid Ethyl Ester. Retrieved from [Link]
- Material Safety Data Sheet. (n.d.). Pyridine. Retrieved from a source providing MSDS for pyridine.
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
Pipzine Chemicals. (2026, January 22). Ethyl 4-Bromothieno[2,3-c]pyridine-2-carboxylate. Retrieved from [Link]
- Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine. Retrieved from a WSU environmental health and safety source.
-
Gao, J., & Long, S. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6, x210555. [Link]
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
-
Occupational Safety and Health Administration. (n.d.). Pyridine. Retrieved from [Link]
-
Gkountromichou, A., et al. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. MDPI. [Link]
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from the EPA's I-WASTE Decision Support Tool.
-
Furtado, R. H., et al. (2012). Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. PubMed. [Link]
- Altarawneh, I., et al. (2021). Reduction of brominated flame retardants (BFRs) in plastics from waste electrical and electronic equipment (WEEE) by solvent extraction and the influence on their thermal decomposition.
- Thermo Fisher Scientific. (2012, September 10). Safety Data Sheet: Pyridine-2-carboxaldehyde.
-
Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
Li, Y., et al. (2010). Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation. PubMed. [Link]
-
Achilias, D. S., et al. (2020). Novel trends in the thermo-chemical recycling of plastics from WEEE containing brominated flame retardants. PubMed. [Link]
Sources
- 1. Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. hscprep.com.au [hscprep.com.au]
- 5. bucknell.edu [bucknell.edu]
- 6. Novel trends in the thermo-chemical recycling of plastics from WEEE containing brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceready.com.au [scienceready.com.au]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 4-Bromo-pyridine-2-carboxylic Acid Ethyl Ester | Properties, Applications & Supplier China | High Purity Chemical CAS 54652-23-4 [pipzine-chem.com]
- 10. epa.gov [epa.gov]
Personal protective equipment for handling Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
Topic:
Executive Summary: Operational Context & Risk Profile
Compound Class: Halogenated Thienopyridine Ester CAS (Analog Reference): 59944-78-4 (Parent scaffold reference); Specific brominated isomer requires SAR-based safety protocols.[1] Physical State: Typically an off-white to pale yellow solid. Primary Application: Pharmacophore generation; intermediate for Suzuki-Miyaura cross-coupling.[1]
Operational Directive: Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate combines the lipophilicity of a thienopyridine with the reactivity of an aryl bromide.[1] Treat this compound as a High Potency/Unknown Hazard (Band 3). While specific toxicological data for this exact isomer may be limited, structural analogs (thienopyridines) are known sensitizers and potential skin/eye irritants. The bromine substituent increases the likelihood of lachrymatory properties and enhanced skin absorption.
Immediate Action Required:
-
Do not handle on an open bench.
-
Segregate waste as "Halogenated Organic."
-
Assume respiratory sensitization potential.
Hazard Identification & Risk Assessment
The following classification is derived from Structure-Activity Relationships (SAR) of brominated heteroaromatics.
| Hazard Class | GHS Classification (Predicted) | Operational Implication |
| Acute Toxicity | Category 3 (Oral/Dermal/Inhalation) | Toxic if swallowed or absorbed through skin.[1][2] |
| Skin/Eye Irritation | Category 2 / 2A | High risk of dermatitis; potential lachrymator.[1] |
| Sensitization | Skin Sens. 1 / Resp.[1] Sens. 1 | Potential for allergic reaction upon repeated exposure.[1] |
| Reactivity | Stable solid; Reactive in solution | Avoid strong oxidizers and strong bases (hydrolysis risk).[1] |
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum requirements for handling.
| PPE Component | Specification | Rationale (Causality) |
| Hand Protection | Double Gloving Required: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil) | Thienopyridines are lipophilic and can permeate standard latex rapidly. Double gloving provides a breakthrough time buffer (>480 min). |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient due to the potential for fine dust generation during weighing, which can bypass side shields.[1] |
| Respiratory | N95 (minimum) or P100 if outside hood.Preferred:[1] Handling solely in Fume Hood. | Prevents inhalation of particulates. The bromine moiety can irritate mucous membranes significantly. |
| Body Protection | Lab Coat (Tyvek/Polypropylene preferred) + Chemical Apron | Cotton coats absorb liquids.[1] Tyvek repels solid dust and accidental solvent splashes during dissolution. |
Engineering Controls & Containment
Primary Control: Chemical Fume Hood
-
Face Velocity: Maintain 80–100 fpm (0.4–0.5 m/s).
-
Sash Height: Keep at the lowest working position (below breathing zone).
-
Static Control: Use an ionizing bar or anti-static gun during weighing. Brominated esters are prone to static charge, causing "fly-away" powder that contaminates the balance.[1]
Secondary Control: Balance Enclosure
-
If a dedicated fume hood is unavailable for the analytical balance, use a HEPA-filtered powder containment enclosure.
Operational Protocol: Step-by-Step Handling
Phase A: Preparation & Weighing
-
Don PPE: Put on inner gloves, lab coat, outer gloves, and goggles before entering the designated zone.
-
Prepare Balance: Place a disposable weighing boat and a secondary containment tray inside the hood.
-
Transfer: Open the source container only inside the hood.
-
Weighing: Use a spatula to transfer the solid. Do not pour.
-
Critical Step: If powder adheres to the spatula due to static, wipe the spatula with a Kimwipe dampened with Isopropanol (IPA) before the next scoop (allow to dry) to discharge static.
-
-
Decontamination: Wipe the exterior of the source container with a dry tissue before returning it to storage.
Phase B: Solubilization & Reaction Setup
-
Solvent Choice: Dissolve in DCM (Dichloromethane) or DMF (Dimethylformamide) immediately to suppress dust.
-
Addition: Add solvent slowly down the side of the vessel to prevent aerosolizing the powder.
-
Sealing: Cap the reaction vessel immediately. If using a septum, wrap with Parafilm to prevent vapor leakage of the halogenated intermediate.
Phase C: Waste Disposal (Strict Protocol)
| Waste Stream | Description | Disposal Action |
| Solid Waste | Contaminated gloves, weighing boats, tissues.[1] | Double-bag in clear polyethylene bags; Label "Hazardous Solid - Halogenated."[1] |
| Liquid Waste | Reaction mother liquors, washes.[1] | Green Carboy (Halogenated Organic). Do NOT mix with non-halogenated solvents (acetone/ethanol) to avoid cross-contamination fees.[1][3] |
| Sharps | Needles/Syringes used for transfer.[1] | Puncture-proof sharps container.[1][4] |
Emergency Response Logic
Scenario: Spillage of Solid Powder (>50 mg) [1]
-
Alert: Announce "Spill" to lab mates.
-
Isolate: Close the fume hood sash immediately to contain dust.
-
Clean-up:
-
Do not dry sweep (creates dust).
-
Cover spill with wet paper towels (dampened with water or mineral oil).
-
Scoop up the wet slurry into a wide-mouth jar.
-
Wipe surface with 10% soap solution, then water.
-
Scenario: Skin Contact
-
Remove: Doff contaminated gloves/clothing immediately.
-
Wash: Rinse skin with soap and tepid water for 15 minutes. Avoid hot water (opens pores, increasing absorption).
-
Report: Seek medical attention if redness appears.
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling this brominated intermediate.
Caption: Operational workflow for handling brominated thienopyridine derivatives, emphasizing containment and waste segregation.
References
-
National Institutes of Health (NIH). (2015). Thienopyridine derivatives as risk factors for bleeding and safety profiles.[5][6][7][8] PubMed. Retrieved from [Link]
-
Bucknell University. (2016). Hazardous Waste Segregation Guide: Halogenated Organics.[9] Retrieved from [Link]
Sources
- 1. ETHYL THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE | 59944-78-4 [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. Thienopyridine derivatives (ticlopidine, clopidogrel) versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thienopyridine derivatives as risk factors for bleeding following high risk endoscopic treatments: Safe Treatment on Antiplatelets (STRAP) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Thienopyridines in the treatment and prevention of cardiovascular diseases. Part V. Combination of clopidogrel and acetylsalicylic acid in the treatment of stable patients with atherothrombotic cardiovascular diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thienopyridine derivatives versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bucknell.edu [bucknell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
